molecular formula C7H8BrN B014437 2-Bromo-4-ethylpyridine CAS No. 54453-91-7

2-Bromo-4-ethylpyridine

Katalognummer: B014437
CAS-Nummer: 54453-91-7
Molekulargewicht: 186.05 g/mol
InChI-Schlüssel: JMDIWBIWPAAWHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-ethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-bromo-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDIWBIWPAAWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399459
Record name 2-Bromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54453-91-7
Record name 2-Bromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-ethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54453-91-7

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this key chemical intermediate.

Introduction: 2-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, particularly the reactive bromine atom at the 2-position of the pyridine ring, make it a versatile reagent in medicinal chemistry, agrochemical development, and material science.[1] This guide provides a detailed overview of its chemical properties, synthesis, key reactions, and safety protocols, designed for professionals engaged in scientific research and development.

Chemical and Physical Properties

This compound is typically a colorless to light yellowish-brown liquid under standard conditions.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an ethyl group at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 54453-91-7[1]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Appearance Colorless to light yellowish brown liquid[1]
Boiling Point 236-243 °C[1]
Density 0.996 g/mL[1]
Synonyms 4-Ethyl-2-bromopyridine[1]
Purity ≥ 96% (GC)[1]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~8.2-8.3 (d, 1H, H6), ~7.2-7.3 (s, 1H, H3), ~7.0-7.1 (d, 1H, H5), ~2.6-2.7 (q, 2H, -CH₂-), ~1.2-1.3 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃) δ ~163 (C4), ~151 (C6), ~142 (C2), ~128 (C3), ~124 (C5), ~26 (-CH₂-), ~14 (-CH₃) ppm.
IR (Neat) ~3050 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1550 cm⁻¹ (C=C, C=N stretch), ~1050 cm⁻¹ (C-Br stretch).
Mass Spec (EI) m/z 185/187 ([M]⁺, Br isotope pattern), 170/172 ([M-CH₃]⁺), 106 ([M-Br]⁺).

Solubility: Based on its polar pyridine core and halogen substituent, this compound is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, DMF, and DMSO. It is expected to have moderate to high solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

Synthesis and Experimental Protocols

The most established and efficient method for synthesizing 2-halopyridines is the Sandmeyer reaction, starting from the corresponding 2-aminopyridine. This pathway involves the diazotization of the amino group, followed by its displacement with a bromide ion.

Synthesis_Pathway A 2-Amino-4-ethylpyridine B 4-Ethylpyridine-2-diazonium salt A->B  NaNO₂, HBr  -5 to 0 °C C This compound B->C  CuBr

Figure 1. Synthetic pathway for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from the well-established procedure for the synthesis of 2-Bromo-4-methylpyridine and is expected to be directly applicable.

Materials:

  • 2-Amino-4-ethylpyridine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 - 1.5 eq)

  • Copper(I) bromide (CuBr) (catalytic amount)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 2-Amino-4-ethylpyridine in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while stirring vigorously. Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C. After the addition is complete, stir for an additional 30 minutes at this temperature.

  • Bromination: In a separate vessel, add the catalytic amount of Copper(I) bromide. Slowly add the cold diazonium salt solution to the CuBr.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature, then gently heat to approximately 50-60 °C until nitrogen evolution ceases. Cool the mixture back to room temperature.

  • Neutralization and Extraction: Carefully adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical and material science for creating complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups using a boronic acid coupling partner.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Base (e.g., K₂CO₃), and Palladium Catalyst (e.g., Pd(dppf)Cl₂) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Heat under Inert Atmosphere (e.g., 80-120 °C) B->C D Cool and Dilute with Organic Solvent C->D E Wash with Water and Brine D->E F Dry, Concentrate, and Purify (Column Chromatography) E->F

Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, a key transformation for creating building blocks used in pharmaceuticals and organic materials.

Experimental Protocol: General Sonogashira Coupling

This protocol is copper-catalyzed and requires strictly anaerobic conditions to prevent alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Finally, add the terminal alkyne via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 60-70 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-4-ethylpyridine product.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Danger
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature: 0-8 °C.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its ability to participate in a range of cross-coupling reactions makes it a key component in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the agrochemical and material science sectors.[1] A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to 2-Bromo-4-ethylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-ethylpyridine, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines key experimental protocols for its use in synthetic transformations, and explores its application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Physicochemical and Quantitative Data

This compound is a substituted pyridine derivative with the empirical formula C₇H₈BrN.[1][2] Its molecular structure, featuring a bromine atom at the 2-position and an ethyl group at the 4-position, makes it a versatile intermediate for introducing further molecular complexity. The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 186.05 g/mol
Molecular Formula C₇H₈BrN
CAS Number 54453-91-7
Appearance Solid
Boiling Point 236-243 °C (predicted)
Density 1.414 g/cm³ (predicted)
InChI Key JMDIWBIWPAAWHP-UHFFFAOYSA-N
SMILES CCc1ccnc(Br)c1

Synthetic Methodologies and Experimental Protocols

The strategic placement of the bromine atom on the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery and other applications.[3]

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a 2-bromopyridine derivative with an arylboronic acid. This protocol, while described for the closely related 2-Bromo-4-methylpyridine, is readily adaptable for this compound.[4][5][6]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Substituted pyridines are a prevalent structural motif in a vast number of pharmaceutical agents.[6] Derivatives of 2-bromopyridines are particularly significant as precursors for the synthesis of potent and selective kinase inhibitors. One of the most notable applications is in the development of inhibitors for the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases.[7][8]

The pyridinylimidazole class of compounds was among the first to demonstrate potent inhibition of p38 MAP kinase.[8] These inhibitors typically function by competing with ATP for its binding site on the kinase. The pyridine nitrogen is crucial as it often forms a hydrogen bond with the backbone N-H of a methionine residue (Met109) in the hinge region of the kinase's ATP-binding pocket.[9] The aryl group, introduced via reactions like the Suzuki-Miyaura coupling, typically occupies a hydrophobic pocket, further enhancing binding affinity and selectivity.[9]

Below is a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition by pyridinyl-based inhibitors.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor MKK3_6 MKK3/6 receptor->MKK3_6 Activates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Phosphorylates & Activates substrates Downstream Substrates (e.g., Transcription Factors) p38_MAPK->substrates Phosphorylates & Activates inflammatory_response Inflammatory Response substrates->inflammatory_response Leads to inhibitor Pyridinyl-based Inhibitor (Derived from this compound) inhibitor->p38_MAPK Inhibits ATP Binding

Caption: p38 MAP Kinase signaling pathway and inhibition.

The versatility of this compound as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for activity against various biological targets, including other kinases and enzymes relevant to human diseases.[3] The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of 2-Bromo-4-ethylpyridine

This compound is a substituted pyridine derivative of significant value in the fields of medicinal chemistry and agrochemical science.[1] Its utility stems from its structure: a pyridine core, which is a common motif in bioactive molecules, functionalized with both an ethyl group and a bromine atom. The bromine at the 2-position is particularly amenable to a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse molecular fragments, making this compound a crucial building block for constructing complex target molecules.[1][2] Researchers leverage this intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced crop protection agents.[1][3] This guide provides a detailed examination of the most robust and scientifically validated methodology for its synthesis.

Primary Synthetic Pathway: The Sandmeyer-Type Diazotization-Bromination

The most reliable and widely employed method for the synthesis of this compound is a variation of the classic Sandmeyer reaction.[2][4] This pathway begins with the readily available starting material, 2-Amino-4-ethylpyridine. The core of this transformation involves two critical steps: the conversion of the primary amino group into a diazonium salt, followed by the displacement of the diazonium group with a bromide ion. This method is favored for its high efficiency and the predictable regiochemistry it offers.

Mechanistic Underpinnings

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a means to replace an amino group with a variety of substituents that are otherwise difficult to introduce.[5][6] The process is initiated by the diazotization of the primary amine. In the presence of a strong acid (typically hydrobromic acid, HBr) and a nitrite source (sodium nitrite, NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺).[7] This diazonium group is an excellent leaving group (as dinitrogen gas, N₂).

The subsequent displacement is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][5] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final this compound product and regenerating the copper(I) catalyst.[4]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Bromination (Sandmeyer) Start 2-Amino-4-ethylpyridine Intermediate 4-Ethylpyridine-2-diazonium Salt Start->Intermediate Nitrosation & Dehydration Reagents1 NaNO₂, HBr Product This compound Intermediate->Product Radical Displacement N2 N₂ Gas Intermediate->N2 Reagents2 CuBr (catalyst)

Caption: Synthetic pathway from 2-Amino-4-ethylpyridine to this compound.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for analogous pyridine systems and is designed for robustness and high yield.[2][8] Each step includes causal explanations to ensure scientific integrity and reproducibility.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)MolesNotes
2-Amino-4-ethylpyridine122.17122.2 g1.0Starting Material
Hydrobromic Acid (48% aq.)80.91~500 mL (~4.4 mol)4.4Acid & Bromide Source
Bromine159.81112 mL (342 g)2.14Optional, improves yield
Sodium Nitrite69.00159 g2.3Diazotizing Agent
Sodium Hydroxide (50% aq.)40.00As needed-For Neutralization
Diethyl Ether-~750 mL-Extraction Solvent
Anhydrous Sodium Sulfate-As needed-Drying Agent

Step-by-Step Methodology:

  • Initial Setup & Acidification: In a 2L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (4.4 mol). Cool the acid to -10°C using an ice-salt or acetone-dry ice bath.

    • Causality: The low temperature is critical for the stability of the subsequently formed diazonium salt, which can decompose violently at higher temperatures. HBr serves as both the acidic medium and the source of bromide ions.[8]

  • Amine Addition: Slowly add 2-Amino-4-ethylpyridine (1.0 mol) to the cold acid. The formation of the ammonium salt is exothermic; maintain the temperature below 0°C throughout the addition.

    • Causality: Controlling the temperature prevents unwanted side reactions and ensures the amine is fully protonated before diazotization.

  • Bromine Addition (Optional but Recommended): Once the amine is fully dissolved, slowly add bromine (2.14 mol) dropwise via the dropping funnel. Maintain the temperature at or below -5°C.

    • Causality: The presence of excess bromine helps to drive the reaction to completion and consumes any unreacted nitrite, improving the overall yield and purity of the final product.[8]

  • Diazotization: In a separate beaker, dissolve sodium nitrite (2.3 mol) in ~300 mL of water and cool the solution. Add this sodium nitrite solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature is strictly maintained between -5°C and 0°C.

    • Causality: Slow, controlled addition of the nitrite is paramount. A rapid addition can lead to a dangerous buildup of nitrous acid and an uncontrolled exothermic decomposition of the diazonium salt.

  • Reaction Maturation: After the addition is complete, stir the mixture at 0°C for an additional hour to ensure the diazotization is complete. Then, allow the mixture to slowly warm to room temperature over 2-3 hours. Vigorous evolution of nitrogen gas will be observed.

    • Causality: The gradual warming allows for the controlled decomposition of the diazonium salt and its conversion to the bromo-pyridine product.

  • Work-up & Isolation: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. This step is highly exothermic and requires efficient cooling.

    • Causality: Neutralization deprotonates the pyridine ring and quenches any remaining acids, allowing the organic product to be extracted.

  • Extraction & Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 250 mL). Combine the organic layers and wash them sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: Multiple extractions ensure complete recovery of the product. Washing removes inorganic salts and water-soluble impurities.

  • Final Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound as a liquid or low-melting solid.

Alternative Synthetic Considerations: Nucleophilic Addition

An alternative, though less direct, approach involves the addition of an ethyl group to a pre-brominated pyridine ring. For instance, the synthesis of the isomer 4-bromo-2-ethylpyridine has been reported via the reaction of ethylmagnesium bromide (a Grignard reagent) with 4-bromopyridine hydrochloride at low temperatures.[9]

Grignard_Concept cluster_0 Hypothetical Grignard Route Start 2,4-Dibromopyridine Product This compound + Isomers Start->Product Nucleophilic Addition Reagents 1. Ethylmagnesium Bromide 2. H₂O Quench

Caption: Hypothetical Grignard pathway for synthesizing this compound.

Analysis of Feasibility

Applying this logic to synthesize this compound would likely start with 2,4-dibromopyridine. However, this route presents significant challenges:

  • Regioselectivity: The Grignard reagent could potentially react at either the 2- or 4-position, leading to a mixture of isomers that would be difficult to separate.

  • Starting Material Availability: 2-Amino-4-ethylpyridine is generally more accessible and cost-effective than 2,4-dibromopyridine.

  • Reaction Conditions: Grignard reactions require strictly anhydrous conditions and are often more sensitive to scale-up than the aqueous Sandmeyer reaction.

For these reasons, the Sandmeyer-type diazotization remains the authoritative and preferred industrial and laboratory method for preparing this compound.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the Sandmeyer-type reaction of 2-Amino-4-ethylpyridine. This method, grounded in the fundamental principles of diazotization and copper-catalyzed radical substitution, offers high yields and excellent regiochemical control. The detailed protocol provided herein, which emphasizes temperature control and procedural caution, serves as a self-validating system for researchers and drug development professionals. While alternative routes such as Grignard additions are chemically plausible, they present significant challenges in selectivity and practicality, reinforcing the Sandmeyer reaction's status as the gold standard for this critical synthesis.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-4-ethylpyridine

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, imparts a unique reactivity profile that is highly valued in medicinal and materials chemistry. The strategic placement of the bromine atom facilitates a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. These properties dictate its behavior in different solvent systems and its compatibility with various reaction conditions.

General Properties

The fundamental identifying and general physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 54453-91-7[1][2][3]
Molecular Formula C₇H₈BrN[1][2][3]
Molecular Weight 186.05 g/mol [1][2][3]
Appearance Colorless to light yellowish brown liquid[1]
Purity ≥ 96% (GC)[1]
Melting and Boiling Point

The boiling point of this compound has been predicted to be in the range of 236-243 °C at atmospheric pressure.[1][4]

Density and Refractive Index

The density of this compound is approximately 0.996 g/mL.[1] The refractive index, a measure of how light propagates through the substance, is reported to be 1.414.[1]

Solubility

While quantitative solubility data for this compound in a range of organic solvents is not extensively published, its predicted solubility can be inferred from its molecular structure. The presence of a polar pyridine ring and carbon-halogen bonds suggests that it will be soluble in a variety of common organic solvents. A qualitative prediction of its solubility is presented below.[5]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to ModerateThe ethyl group provides some nonpolar character, allowing for some interaction with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a polarity that is well-suited to dissolve a wide range of organic molecules, including halogenated pyridines.

It is crucial to experimentally verify these predictions for specific applications.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics based on data from closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the ethyl group. Based on the analysis of similar compounds like 2-bromopyridine and 2-bromo-4-methylpyridine, the following chemical shifts and multiplicities can be anticipated.[6][7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (aromatic) ~8.2 - 8.4Doublet (d)~5.0
H-3 (aromatic) ~7.3 - 7.5Singlet (s) or narrow doublet< 1.0
H-5 (aromatic) ~7.1 - 7.3Doublet (d)~5.0
-CH₂- (ethyl) ~2.6 - 2.8Quartet (q)~7.6
-CH₃ (ethyl) ~1.2 - 1.4Triplet (t)~7.6
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display seven signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon attached to the bromine atom (C-2) will be significantly downfield.[6][9][10]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-Br) ~142 - 145
C-6 ~150 - 152
C-4 ~148 - 150
C-3 ~128 - 130
C-5 ~123 - 125
-CH₂- (ethyl) ~25 - 28
-CH₃ (ethyl) ~13 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks are outlined below, based on data for similar pyridine derivatives.[11][12][13]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H stretchAromatic
2975-2850 C-H stretchAliphatic (ethyl group)
1600-1550 C=C and C=N stretchPyridine ring
1470-1430 C=C and C=N stretchPyridine ring
1100-1000 C-Br stretchBromo group
850-800 C-H bend (out-of-plane)Aromatic
Mass Spectrometry (MS)

The mass spectrum of this compound, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[14][15][16]

IonPredicted m/zDescription & Expected Features
[M]⁺ 185/187Molecular ion containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
[M-CH₃]⁺ 170/172Fragment from the loss of a methyl group, showing the bromine isotope pattern.
[M-C₂H₅]⁺ 156/158Fragment from the loss of an ethyl group, showing the bromine isotope pattern.
[M-Br]⁺ 106Fragment resulting from the loss of the bromine atom.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small volume of liquid.

  • This compound sample (~0.5 mL)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Stir plate and stir bar (optional)

  • Clamp and stand

  • Place approximately 0.5 mL of this compound into the small test tube.

  • Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

  • Secure the test tube to a stand and immerse it in the heating block or oil bath.

  • Position the thermometer so that the bulb is level with the opening of the capillary tube.

  • Gently heat the apparatus while stirring.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Test Tube B Insert Capillary Tube A->B C Immerse in Heating Bath B->C D Position Thermometer C->D E Heat Gently D->E Begin Heating F Observe Bubble Stream E->F G Cool Slowly F->G H Record Temperature at Liquid Entry G->H I I H->I Boiling Point

Caption: Workflow for Boiling Point Determination.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various organic solvents.

  • This compound sample

  • A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different organic solvent.

  • Vigorously agitate each mixture using a vortex mixer or by shaking for 1-2 minutes.

  • Visually inspect each tube for the presence of undissolved solute.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Acquisition of NMR Spectra

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.

  • This compound sample (10-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent and gently swirl to dissolve the sample completely.

  • Transfer the solution to the NMR tube using a pipette or syringe.

  • Data Acquisition: Insert the NMR tube into the spectrometer's probe.

  • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D To Spectrometer E Lock and Shim D->E F Acquire Spectra (1H & 13C) E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Calibrate Chemical Shifts H->I J J I->J Final Spectrum

Caption: Workflow for NMR Spectrum Acquisition.

Safety and Handling

This compound is a chemical that requires careful handling to minimize potential health risks. The following safety precautions should be observed.[2][4][17][18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Immediately wash the affected area with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[20]

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. A comprehensive understanding of its physical properties, as detailed in this guide, is fundamental to its successful application in the development of novel pharmaceuticals and agrochemicals. The information provided herein, from its basic physicochemical constants to its detailed spectroscopic profile and handling procedures, is intended to equip researchers and scientists with the necessary knowledge to confidently and safely incorporate this important building block into their synthetic strategies.

References

An In-depth Technical Guide to 2-Bromo-4-ethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-ethylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a reactive bromine atom at the 2-position and an ethyl group at the 4-position, allows for a variety of chemical transformations, making it a valuable intermediate for introducing the 4-ethylpyridine moiety into more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on its application in drug discovery as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and a common cross-coupling reaction are provided, alongside predicted spectroscopic data for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₈BrN.[2] The pyridine ring is substituted with a bromine atom at the C-2 position and an ethyl group at the C-4 position.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-Ethyl-2-bromopyridine[1]
CAS Number 54453-91-7[2]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
Appearance Colorless to light yellowish brown liquid[1]
Boiling Point 236-243 °C (predicted)[1]
Density 0.996 g/mL (predicted)[1]
SMILES CCc1ccnc(Br)c1
InChI InChI=1S/C7H8BrN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with the closely related analogue, 2-Bromo-4-methylpyridine.[4]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.2 - 8.4d~5.0
H-3~7.2 - 7.4s< 1.0
H-5~7.0 - 7.2d~5.0
-CH₂-~2.6 - 2.8q~7.6
-CH₃~1.2 - 1.4t~7.6

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~142 - 144
C-6~149 - 151
C-3~123 - 125
C-5~121 - 123
C-4~150 - 152
-CH₂-~28 - 30
-CH₃~13 - 15

Table 4: Predicted FT-IR Data for this compound (Neat)

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic, -CH₂CH₃)2850 - 3000
C=N and C=C stretch (pyridine ring)1550 - 1610
C-H bend (aliphatic, -CH₂CH₃)1375 - 1470
C-Br stretch600 - 700

Table 5: Predicted Mass Spectrometry Data for this compound (EI)

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺185Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺187Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.
[M-Br]⁺106Fragment resulting from the loss of the bromine atom.
[M-CH₂CH₃]⁺156/158Fragment from the loss of the ethyl group, showing Br isotope pattern.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a Sandmeyer-type reaction, a well-established method for the conversion of an amino group on an aromatic ring to a bromine atom.[4] The starting material for this synthesis is 2-Amino-4-ethylpyridine.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the synthesis of the analogous compound, 2-Bromo-4-methylpyridine.

Experimental Protocol:

Materials:

  • 2-Amino-4-ethylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve 2-Amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.

  • Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Work-up: Slowly raise the temperature of the reaction mixture to 20 °C.

  • Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.

G cluster_synthesis Synthesis of this compound start 2-Amino-4-ethylpyridine diazotization Diazotization (NaNO2, HBr, 0°C) start->diazotization diazonium 4-Ethylpyridine-2-diazonium bromide diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product This compound sandmeyer->product

Caption: Synthetic pathway for this compound.

Key Reactions: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.

Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120°C) solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Work-up (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product 2-Aryl-4-ethylpyridine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Substituted pyridines, such as those derived from this compound, are of particular interest as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[5]

The 2-substituted pyridine motif can act as a hinge-binder, interacting with the ATP-binding site of kinases.[6] The ethyl group at the 4-position can be oriented towards the solvent-exposed region, providing a vector for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

G cluster_kinase Representative Kinase Signaling Pathway and Inhibition extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Activation response Cellular Response (Proliferation, Survival) transcription->response inhibitor 2-Aryl-4-ethylpyridine (Kinase Inhibitor) inhibitor->raf Inhibition

References

2-Bromo-4-ethylpyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a critical building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, provides a versatile scaffold for constructing complex molecules.[1] The bromine atom is a key functional handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[2] This reactivity makes this compound a valuable intermediate in the development of novel pharmaceuticals, particularly for agents targeting neurological disorders, as well as in the agrochemical industry for creating herbicides and pesticides.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Ethyl-2-bromopyridine[1][3]
CAS Number 54453-91-7[1][3][4]
Molecular Formula C₇H₈BrN[1][3][4]
Molecular Weight 186.05 g/mol [1][3][4]
Appearance Colorless to light yellowish brown liquid[1]
Boiling Point 236-243 °C[1]
Density 0.996 g/mL[1]
Refractive Index 1.414[1]
Purity ≥ 96% (GC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple routes can be envisioned, a common strategy for related compounds involves the functionalization of a pre-existing pyridine ring. One documented method for a structurally similar compound, 4-bromo-2-ethylpyridine, involves the reaction of a Grignard reagent with a bromopyridine precursor, followed by aromatization.

Example Synthesis of a 2-Alkyl-4-bromopyridine Derivative

The following protocol is based on a literature procedure for the synthesis of 4-bromo-2-ethylpyridine from 4-bromopyridine hydrochloride and ethylmagnesium bromide, which illustrates a relevant synthetic strategy.[5]

Reaction Scheme:

  • Step 1: Nucleophilic addition of Grignard reagent to the pyridine ring.

  • Step 2: Aromatization via oxidation.

Materials and Equipment:

  • 4-bromopyridine hydrochloride

  • Ethylmagnesium bromide (3.0 M solution in ether)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrachloro-1,2-benzoquinone (o-chloranil)

  • Toluene

  • Acetic acid

  • 20% aqueous ammonium chloride solution

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, syringe, magnetic stirrer, cooling bath (e.g., dry ice/acetone)

  • Standard glassware for extraction and concentration (separatory funnel, rotary evaporator)

Experimental Protocol:

  • Reaction Setup: A slurry of 4-bromopyridine hydrochloride (4.17 g, 0.021 mol) in anhydrous THF (100 mL) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78°C.[5]

  • Grignard Addition: Ethylmagnesium bromide (15.7 mL of a 3.0 M solution in ether, 0.047 mol) is added slowly via syringe while maintaining the temperature at -78°C. The mixture is stirred for 10 minutes at this temperature.[5]

  • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by adding 20% aqueous ammonium chloride solution.[5]

  • Initial Work-up: The mixture is diluted with ether. The organic phase is separated and washed sequentially with water, 1N HCl solution, and saturated sodium chloride (brine) solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[5]

  • Aromatization: The resulting residue is redissolved in toluene (100 mL). A solution of tetrachloro-1,2-benzoquinone (5.8 g, 0.024 mol) in acetic acid (50 mL) is added under a nitrogen atmosphere. The reaction is stirred overnight at room temperature.[5]

  • Final Work-up and Isolation: The pH of the mixture is adjusted to be basic using 1N NaOH solution, and the product is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the final product.[5]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile reagent in drug discovery due to the reactivity of its C-Br bond.[1] This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are instrumental for assembling the complex molecular architectures of modern therapeutic agents.[2]

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in synthesizing compounds containing arylamine moieties.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear structural elements into molecules.[6]

  • Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions allow medicinal chemists to systematically modify the pyridine scaffold, exploring the chemical space around it to optimize pharmacological properties such as potency, selectivity, and metabolic stability. The pyridine core itself is a privileged scaffold, frequently found in biologically active molecules.[2]

Workflow for Synthetic Utility in Drug Discovery

The diagram below illustrates a generalized workflow where this compound serves as a starting material for generating a library of diverse compounds for screening and development.

G General Synthetic Workflow of this compound in Drug Discovery A This compound (Starting Material) B Suzuki Coupling (with R-B(OH)₂) A->B Pd Catalyst C Buchwald-Hartwig Amination (with R-NH₂) A->C Pd Catalyst D Sonogashira Coupling (with R-C≡CH) A->D Pd/Cu Catalyst E Library of Aryl/Heteroaryl Substituted Pyridines B->E F Library of Amino-Substituted Pyridines C->F G Library of Alkynyl-Substituted Pyridines D->G H Screening & Lead Optimization E->H F->H G->H

References

An In-depth Technical Guide to the Spectral Characteristics of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the predicted spectral characteristics of 2-Bromo-4-ethylpyridine (CAS No: 54453-91-7). Due to the limited availability of publicly accessible experimental spectra for this compound, this document focuses on predicted data derived from established spectroscopic principles and comparative analysis with structurally similar molecules. It also provides comprehensive, representative experimental protocols for the acquisition of such data.

Predicted Spectral Data

The following sections and tables summarize the expected quantitative data for this compound. This data is predictive and should be confirmed by experimental analysis for any critical applications.

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the protons of the ethyl group. The electron-withdrawing effect of the bromine atom and the nitrogen atom in the pyridine ring, combined with the electron-donating nature of the ethyl group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.3 - 8.5Doublet (d)~5.0
H-3~7.3 - 7.5Singlet (s) or narrow doublet< 1.0
H-5~7.1 - 7.3Doublet (d)~5.0
-CH₂- (ethyl)~2.6 - 2.8Quartet (q)~7.6
-CH₃ (ethyl)~1.2 - 1.4Triplet (t)~7.6

The carbon-13 NMR spectrum is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon atom directly attached to the bromine (C-2) is predicted to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~141 - 146
C-6~149 - 153
C-4~152 - 157
C-3~126 - 131
C-5~123 - 128
-CH₂- (ethyl)~27 - 32
-CH₃ (ethyl)~13 - 17

The IR spectrum of this compound, likely analyzed as a neat liquid, is expected to display characteristic absorption bands corresponding to the vibrations of its various functional groups.

Table 3: Predicted FT-IR Data for this compound (Neat)

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic, -CH₂CH₃)2850 - 3000
C=N and C=C stretch (pyridine ring)1550 - 1610
C-H bend (aliphatic, -CH₂CH₃)1440 - 1470
C-Br stretch900 - 1100

The mass spectrum, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A prominent feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular weight of this compound is 186.05 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺185Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺187Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.
[M-CH₃]⁺170/172Fragment from the loss of a methyl group, showing the Br isotope pattern.
[M-C₂H₅]⁺156/158Fragment resulting from the loss of the ethyl group, showing the Br isotope pattern.
[M-Br]⁺106Fragment resulting from the loss of the bromine atom.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for a liquid sample such as this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) and gently swirl to dissolve the sample completely.

  • Transfer the solution into the NMR tube using a pipette or syringe.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Analyze peak multiplicities and coupling constants to aid in structural assignment.

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials & Equipment:

  • This compound sample (liquid)

  • FT-IR Spectrometer with a suitable detector

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Acquire a background spectrum to measure the IR absorption of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place one clean, dry salt plate on a flat surface.

    • Using a pipette, place a single drop of the liquid this compound sample onto the center of the plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder in the FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the positions and intensities of the absorption bands in the resulting spectrum.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane or Hexane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of this compound in a volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial.

  • Instrument Setup:

    • Set the GC parameters, including the column type, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.[2]

    • Set the MS parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Mass Range: Scan from m/z 40 to 300.[2]

      • Source Temperature: ~230 °C.[2]

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Processing:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that specific peak.

    • Analyze the molecular ion peak and the fragmentation pattern, paying close attention to the bromine isotopic signature.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS GC-MS System Prep->MS Proc_NMR NMR Data Processing (FT, Phasing, Calibration) NMR->Proc_NMR Proc_IR IR Data Processing (Background Subtraction) IR->Proc_IR Proc_MS MS Data Processing (TIC & Mass Spectra Extraction) MS->Proc_MS Interpret Spectral Interpretation (Shift, Frequency, m/z Analysis) Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret Structure Structure Confirmation Interpret->Structure

Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-bromo-4-ethylpyridine, a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and functional materials. This document details the mechanisms, experimental protocols, and quantitative outcomes for its key reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Note on available data: Comprehensive experimental data for this compound is limited in published literature. The quantitative data and protocols presented herein are largely based on its close analog, 2-bromo-4-methylpyridine. The reactivity is expected to be highly similar, with the ethyl group exerting a slightly stronger electron-donating effect than the methyl group.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by two key features: the electron-deficient nature of the pyridine ring and the presence of a bromine atom at the 2-position. The pyridine nitrogen withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating both substitution reactions and acting as a handle for various transition-metal-catalyzed cross-coupling reactions. The ethyl group at the 4-position is a weak electron-donating group, which can slightly modulate the overall reactivity of the ring.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2481
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2485-95 (estimated)
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2475-85 (estimated)
43-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2470-80 (estimated)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronate [R-B(OH)3]- Boronic_Acid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Aryl-4-ethylpyridine Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1008-1280-90 (estimated)
3CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1001670-80 (estimated)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amido_Formation Pd(II)_Complex->Amido_Formation Amine R2NH Amine->Amido_Formation Base Base (e.g., NaOtBu) Base->Amido_Formation Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amido_Formation->Pd(II)_Amido_Complex Reductive_Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Amino-4-ethylpyridine Derivative Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing a direct route to 2-alkynyl-4-ethylpyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60-706-1275-85 (estimated)
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene801270-80 (estimated)
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF50865-75 (estimated)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to 65 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution (SNAr), where the bromide at the 2-position is displaced by a nucleophile. This reaction is typically facilitated by strong nucleophiles and may require elevated temperatures.

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol1002460-70 (estimated)
2PyrrolidineK₂CO₃DMSO1201270-80 (estimated)
3Sodium thiophenoxide-DMF80680-90 (estimated)

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., pyrrolidine) (2.0 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial and magnetic stirrer

Procedure:

  • To a sealed reaction vial, add this compound, the amine, and potassium carbonate.

  • Add DMSO as the solvent.

  • Seal the vial and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Lithiation

Directed ortho-metalation can be achieved on the pyridine ring, although the presence of the bromine atom can lead to lithium-halogen exchange. Treatment of this compound with a strong organolithium base at low temperatures can lead to the formation of a lithiated intermediate, which can then be quenched with various electrophiles.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde) (1.2 equiv)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (-78 °C)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many of the reactions described in this guide.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow diagram.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile, dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the efficient introduction of a wide array of functional groups at the 2-position of the pyridine ring. The protocols and data presented in this guide, while largely based on the closely related 4-methyl analog, provide a strong foundation for the development of novel synthetic routes towards complex molecules for pharmaceutical and materials science applications. Careful optimization of reaction conditions is recommended for each specific substrate and transformation to achieve the desired outcomes.

Unveiling the Solubility Profile of 2-Bromo-4-ethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data is not extensively available in published literature, this document outlines its predicted solubility based on its molecular structure, details experimental protocols for its determination, and presents its known physicochemical properties.

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its handling, application, and the prediction of its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₇H₈BrN[1][2][3]
Molecular Weight 186.05 g/mol [1][2][3]
Appearance Colorless to light yellowish brown liquid[1]
Density 0.996 g/mL[1]
Boiling Point 236-243 °C[1]
CAS Number 54453-91-7[1][2][3]

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," the molecular structure of this compound, which features a moderately polar pyridine ring and non-polar ethyl and bromo substituents, allows for a qualitative prediction of its solubility in common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, AcetoneHighThe polarity of these solvents can effectively solvate the polar pyridine nucleus.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups in these solvents can engage in dipole-dipole interactions with the pyridine nitrogen.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents possess some polarity to interact with the solute.
Halogenated Dichloromethane, ChloroformModerate to HighThe polarity is comparable to the solute, and the presence of halogens can lead to favorable interactions.
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring is aromatic, the overall polarity of the molecule may limit solubility in non-polar aromatic solvents.
Aqueous WaterLowThe presence of the non-polar ethyl group and the bromine atom is expected to significantly limit solubility in water.

Note: These are estimations, and experimental verification is crucial for accurate quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For a precise quantitative determination of this compound solubility, the isothermal equilibrium method is a standard and reliable approach.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solute.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials B->C D Place in temperature-controlled shaker (24-48h) C->D E Withdraw supernatant D->E F Filter with syringe filter E->F G Dilute filtered solution F->G H Analyze via HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I J Calculate solubility (g/100mL or mol/L) I->J

Caption: Workflow for experimental solubility determination.

Logical Solvent Selection Workflow

The selection of an appropriate solvent is a critical first step in many chemical processes involving this compound. The following diagram illustrates a logical workflow for solvent screening and selection based on the intended application.

G A Define Application (e.g., Reaction, Purification, Formulation) B Predict Solubility based on 'Like Dissolves Like' A->B C Perform Small-Scale Solubility Screening B->C D Select Candidate Solvents C->D D->C Poor Solubility E Determine Quantitative Solubility (Isothermal Equilibrium Method) D->E Good Solubility F Optimize Process Parameters (Temperature, Concentration) E->F G Final Solvent Selection F->G

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethylpyridine (CAS No. 54453-91-7). The content herein is curated to ensure scientific accuracy and promote best practices in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, makes it a valuable intermediate in organic synthesis.[1] The bromine atom serves as a key functional group, facilitating a variety of cross-coupling reactions to form complex molecules.[2][3] This guide will delve into the critical aspects of its safe handling, storage, and application, ensuring that its utility can be harnessed with the utmost attention to safety and experimental integrity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to light yellowish brown liquid[1]
CAS Number 54453-91-7
Boiling Point 236-243 °C[1]
Density 0.996 g/mL[1]
Synonyms 4-Ethyl-2-bromopyridine

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before its use.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Statements: H302, H315, H318, H335

Precautionary Statements: P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound and its derivatives.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Chemical-resistant lab coat goggles Chemical splash goggles gloves Nitrile or neoprene gloves (avoid latex) respirator NIOSH-approved respirator (if ventilation is inadequate) user Researcher user->lab_coat Wear user->goggles Wear user->gloves Wear user->respirator Use as needed

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][5]

  • Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.[6][7]

Storage

Proper storage is crucial for maintaining the stability of this compound and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][8][9]

  • Containers: Keep containers tightly sealed to prevent the release of vapors and absorption of atmospheric moisture.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[10]

Experimental Workflow: A Representative Suzuki Coupling Reaction

The following is a generalized protocol for a Suzuki coupling reaction, a common application of this compound.[2] This protocol should be adapted and optimized for specific substrates and desired products.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (In Fume Hood) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, palladium catalyst, and base in a dry flask. solvent Add degassed solvent (e.g., toluene, dioxane). reagents->solvent inert Purge with an inert gas (e.g., argon or nitrogen). solvent->inert heat Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C). inert->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water or a saturated aqueous solution. cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer (e.g., over MgSO₄). extract->dry purify Purify by flash column chromatography. dry->purify

Caption: A generalized workflow for a Suzuki coupling reaction using this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Small Spills: For minor spills that can be cleaned up in under 10 minutes, wear appropriate PPE, absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[11]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6][12][11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][10] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[8][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[7]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all materials contaminated with this compound in a dedicated, properly labeled hazardous waste container.[8][11] Do not mix with non-halogenated organic waste.[8]

  • Containerization: Use a compatible, sealed container clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is an invaluable reagent in modern chemical synthesis. Its effective and safe use is predicated on a thorough understanding of its properties and associated hazards. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-4-ethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details two principal synthetic strategies: the Sandmeyer-type reaction starting from 2-Amino-4-ethylpyridine and the deoxygenative bromination of 4-Ethylpyridine N-oxide. This guide includes detailed experimental protocols, comparative data in tabular format, and visual diagrams of the reaction pathways to facilitate understanding and application in a research and development setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and material science. The presence of a bromine atom at the 2-position and an ethyl group at the 4-position provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of diverse functional groups. This guide focuses on the two most prevalent and effective methods for the synthesis of this important building block.

Synthetic Pathways and Starting Materials

Two primary starting materials are commonly employed for the synthesis of this compound: 2-Amino-4-ethylpyridine and 4-Ethylpyridine. Each starting material is associated with a distinct synthetic pathway, which is detailed below.

Pathway 1: Sandmeyer-Type Reaction from 2-Amino-4-ethylpyridine

The Sandmeyer-type reaction is a well-established and reliable method for the synthesis of aryl halides from primary aryl amines.[1] In the context of this compound synthesis, this pathway involves the diazotization of 2-Amino-4-ethylpyridine, followed by the displacement of the diazonium group with a bromide ion. This method is often favored for its high yields and relatively straightforward procedure.[1]

Pathway 2: Deoxygenative Bromination of 4-Ethylpyridine N-oxide

An alternative and highly regioselective route to this compound involves the halogenation of a pyridine N-oxide intermediate.[2] This pathway begins with the oxidation of 4-Ethylpyridine to 4-Ethylpyridine N-oxide. The subsequent deoxygenative bromination selectively introduces a bromine atom at the 2-position of the pyridine ring.[2] This method is advantageous for its high regioselectivity, which minimizes the formation of isomeric byproducts.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the two pathways described above. The protocols are based on established methodologies for analogous compounds and can be adapted for the specific synthesis of the target molecule.

Protocol for Sandmeyer-Type Reaction of 2-Amino-4-ethylpyridine

This protocol is adapted from the synthesis of 2-Bromo-4-methylpyridine and is expected to provide good yields for the ethyl analogue.[1][3]

Materials:

  • 2-Amino-4-ethylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 20% aqueous Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

  • Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture while maintaining the temperature below 0 °C. After the addition is complete, continue stirring for an additional 30 minutes at this temperature.

  • Work-up: Slowly allow the reaction mixture to warm to room temperature. Cool the mixture to 0 °C and carefully adjust the pH to approximately 9-12 by the slow addition of a 20% sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.

Protocol for Deoxygenative Bromination of 4-Ethylpyridine N-oxide

This protocol is a general representation based on common methods for the deoxygenative halogenation of pyridine N-oxides.[2]

Step 1: Oxidation of 4-Ethylpyridine to 4-Ethylpyridine N-oxide

Materials:

  • 4-Ethylpyridine

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-Ethylpyridine (1.0 eq) in acetic acid.

  • Slowly add 30% hydrogen peroxide (1.5 eq) to the mixture while stirring.

  • Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethylpyridine N-oxide.

Step 2: Deoxygenative Bromination of 4-Ethylpyridine N-oxide

Materials:

  • 4-Ethylpyridine N-oxide

  • Phosphorus oxybromide (POBr₃) or an alternative brominating system like oxalyl bromide/triethylamine.

  • Inert solvent (e.g., Dichloromethane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 4-Ethylpyridine N-oxide (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add the brominating agent (e.g., POBr₃, 1.1-1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and then reflux for a few hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize the typical reaction parameters for the synthesis of 2-bromo-4-alkylpyridines based on the described protocols.

Table 1: Sandmeyer-Type Reaction Parameters

ParameterValue/RangeReference
Starting Material2-Amino-4-alkylpyridine[1][3]
Key ReagentsHBr, Br₂, NaNO₂[1][3]
Temperature-20 °C to 0 °C[1]
Reaction Time3-4 hours[1]
Typical Yield80-95% (for methyl analog)[1]

Table 2: Deoxygenative Bromination Parameters

ParameterValue/RangeReference
Starting Material4-Alkylpyridine N-oxide[2]
Key ReagentsPOBr₃ or (COBr)₂/Et₃N[2]
Temperature0 °C to reflux[2]
Reaction TimeVaries (typically a few hours)[2]
Typical YieldHigh (general observation)[2]

Reaction Pathway Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Sandmeyer_Reaction cluster_0 Diazotization cluster_1 Bromide Displacement 2-Amino-4-ethylpyridine 2-Amino-4-ethylpyridine Diazonium_Salt 4-Ethylpyridine-2-diazonium Salt 2-Amino-4-ethylpyridine->Diazonium_Salt NaNO₂, HBr 0 °C This compound This compound Diazonium_Salt->this compound HBr, Br₂

Caption: Synthetic pathway for this compound via Sandmeyer-type reaction.

N_Oxide_Bromination cluster_0 Oxidation cluster_1 Deoxygenative Bromination 4-Ethylpyridine 4-Ethylpyridine N-Oxide 4-Ethylpyridine N-oxide 4-Ethylpyridine->N-Oxide H₂O₂, AcOH This compound This compound N-Oxide->this compound POBr₃ or (COBr)₂/Et₃N

Caption: Synthetic pathway for this compound via N-oxide intermediate.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Sandmeyer-type reaction of 2-Amino-4-ethylpyridine and the deoxygenative bromination of 4-Ethylpyridine N-oxide. The choice of synthetic pathway may depend on the availability of starting materials, desired yield, and the scale of the reaction. The Sandmeyer-type reaction is a high-yielding and well-documented method. The N-oxide route offers excellent regioselectivity, which can be crucial for minimizing impurities. This guide provides the necessary technical details to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Formation of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and synthesis of 2-Bromo-4-ethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic route, detailed experimental protocols adapted from closely related analogues, and the underlying reaction mechanisms.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most common and industrially viable method for the synthesis of this compound is the Sandmeyer reaction. This well-established method involves the diazotization of the precursor, 2-amino-4-ethylpyridine, followed by the displacement of the diazonium group with a bromide ion. This pathway is favored for its high efficiency and relatively straightforward procedure.

The overall transformation can be summarized as follows:

Sandmeyer Reaction cluster_0 Core Synthesis Route 2-Amino-4-ethylpyridine 2-Amino-4-ethylpyridine 4-Ethylpyridine-2-diazonium salt 4-Ethylpyridine-2-diazonium salt 2-Amino-4-ethylpyridine->4-Ethylpyridine-2-diazonium salt Diazotization (NaNO₂, HBr, H₂O, low temp.) This compound This compound 4-Ethylpyridine-2-diazonium salt->this compound Bromination (CuBr catalyst)

Caption: Synthetic pathway from 2-Amino-4-ethylpyridine to this compound.

Reaction Mechanisms

The formation of this compound via the Sandmeyer reaction proceeds in two key stages: diazotization and bromide substitution.

Diazotization of 2-Amino-4-ethylpyridine

The first step is the conversion of the primary aromatic amine, 2-amino-4-ethylpyridine, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[1][2]

The mechanism involves the following steps:

  • Formation of the Nitrosating Agent: In the presence of a strong acid like hydrobromic acid (HBr), nitrous acid is protonated to form the nitrosonium ion (NO⁺) or a related nitrosating species.

  • Nucleophilic Attack: The amino group of 2-amino-4-ethylpyridine acts as a nucleophile and attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable 4-ethylpyridine-2-diazonium ion.

Diazotization Mechanism cluster_1 Diazotization of 2-Amino-4-ethylpyridine A 2-Amino-4-ethylpyridine B N-Nitrosoammonium ion A->B + NO⁺ C N-Nitrosamine B->C - H⁺ D Diazohydroxide C->D Tautomerization E Protonated Diazohydroxide D->E + H⁺ F 4-Ethylpyridine-2-diazonium ion E->F - H₂O

Caption: Mechanism of diazotization of 2-Amino-4-ethylpyridine.

Sandmeyer Bromination

The second stage is the copper(I)-catalyzed substitution of the diazonium group with a bromide ion. This reaction is an example of a radical-nucleophilic aromatic substitution.[3]

The key steps in the Sandmeyer mechanism are:

  • Single Electron Transfer (SET): Copper(I) bromide (CuBr) donates an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂). Copper(I) is oxidized to copper(II).

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, forming the final product, this compound, and regenerating the copper(I) catalyst.

Sandmeyer Mechanism cluster_2 Sandmeyer Bromination G 4-Ethylpyridine-2-diazonium ion H 4-Ethylpyridyl radical + N₂ G->H SET from Cu(I)Br I This compound H->I + Br⁻ from Cu(II)Br₂ J Cu(I)Br K Cu(II)Br₂ J->K Oxidation K->J Regeneration

Caption: Mechanism of Sandmeyer bromination.

Experimental Protocols

The following experimental protocol is a representative procedure for the synthesis of this compound, adapted from the well-documented synthesis of its close analog, 2-Bromo-4-methylpyridine.[4][5] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials and Reagents
ReagentMolar Mass ( g/mol )
2-Amino-4-ethylpyridine122.17
Hydrobromic acid (48%)80.91
Sodium nitrite (NaNO₂)69.00
Copper(I) bromide (CuBr)143.45
Sodium hydroxide (NaOH)40.00
Diethyl ether74.12
Anhydrous sodium sulfate142.04
Synthesis Procedure
  • Preparation of the Diazonium Salt Solution:

    • In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.[5]

    • Prepare a solution of sodium nitrite (1.1-1.5 eq) in water.[5]

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.[5]

    • After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.[5]

  • Sandmeyer Bromination:

    • In a separate vessel, prepare a solution or suspension of copper(I) bromide (catalytic amount, e.g., 0.2 eq) in hydrobromic acid and cool it in an ice bath.[6]

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

    • A controlled evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Slowly raise the temperature of the reaction mixture to 20 °C.[5]

    • Adjust the pH of the solution to approximately 9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.[5]

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, three times.[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[5]

Quantitative Data (Representative)

The following data is based on the synthesis of the analogous 2-Bromo-4-methylpyridine and should be considered as a guideline.[6]

ParameterValue
Starting Material2-Amino-4-methylpyridine (1.0 eq)
Sodium Nitrite1.1 eq
Copper(I) Bromide0.2 eq
Reaction Temperature (Diazotization)< 0 °C
Yield 86-95%

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValue
CAS Number 54453-91-7
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to light yellowish-brown liquid
Boiling Point 236-243 °C
Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the structure of this compound and data from its 4-methyl analog.[7]

¹H NMR (in CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.2 - 8.4Doublet (d)~5.0
H-3~7.2 - 7.4Singlet (s) or narrow doublet< 1.0
H-5~7.0 - 7.2Doublet (d)~5.0
-CH₂-~2.6 - 2.8Quartet (q)~7.6
-CH₃~1.2 - 1.4Triplet (t)~7.6

¹³C NMR (in CDCl₃):

The spectrum is expected to show seven distinct signals corresponding to the five pyridine ring carbons and the two ethyl group carbons. The carbon attached to the bromine (C-2) will be significantly downfield.

Mass Spectrometry (EI):

The mass spectrum will be characterized by the molecular ion peaks corresponding to the two isotopes of bromine.

m/zAssignment
185/187[M]⁺ (showing Br isotope pattern)
170/172[M-CH₃]⁺
106[M-Br]⁺

Experimental Workflow

Experimental Workflow cluster_3 Synthesis and Purification Workflow P1 Dissolve 2-amino-4-ethylpyridine in HBr P2 Cool to < 0 °C P1->P2 P3 Add NaNO₂ solution dropwise P2->P3 P5 Add diazonium salt to CuBr solution P3->P5 P4 Prepare CuBr solution P4->P5 P6 Warm to room temperature and basify P5->P6 P7 Extract with organic solvent P6->P7 P8 Dry and concentrate P7->P8 P9 Purify (distillation or chromatography) P8->P9 P10 Characterize product P9->P10

Caption: Step-by-step workflow for the synthesis of this compound.

References

The Synthesis of 2-Bromo-4-ethylpyridine: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathway for 2-Bromo-4-ethylpyridine, a crucial building block in the development of novel pharmaceutical and agrochemical compounds. The strategic importance of this molecule lies in the versatile reactivity of the bromine substituent, which facilitates a variety of cross-coupling reactions for the construction of complex molecular architectures.[1] This document provides a comprehensive overview of the key intermediates, detailed experimental protocols, and quantitative data to support researchers in the field of chemical synthesis and drug development.

Primary Synthetic Pathway: The Sandmeyer-Type Reaction

The most direct and well-established method for the synthesis of this compound proceeds via a Sandmeyer-type reaction. This pathway commences with the readily available starting material, 2-Amino-4-ethylpyridine. The synthesis involves the diazotization of the primary amino group, followed by a displacement reaction with a bromide ion to yield the final product.

Key Intermediates

The central intermediate in this synthetic route is the 2-Amino-4-ethylpyridinium diazonium salt . This transient species is generated in situ and immediately consumed in the subsequent bromination step.

Synthesis_Pathway A 2-Amino-4-ethylpyridine B 2-Amino-4-ethylpyridinium diazonium salt A->B  NaNO₂, HBr (Diazotization) C This compound B->C  CuBr (Sandmeyer Reaction) N_Oxide_Pathway cluster_0 Synthesis of 4-Ethylpyridine-N-oxide cluster_1 Conversion to this compound A 4-Ethylpyridine B 4-Ethylpyridine-N-oxide A->B  m-CPBA or H₂O₂ C 4-Ethylpyridine-N-oxide D This compound C->D  Brominating Agent (e.g., POBr₃)

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-4-ethylpyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Among the vast array of substrates, heteroaromatic compounds, particularly substituted pyridines, are of immense interest due to their prevalence in biologically active molecules.[4][5]

2-Bromo-4-ethylpyridine is a key building block in this domain. Its structure, featuring a reactive bromine atom at the 2-position and an ethyl group at the 4-position, offers a versatile scaffold for medicinal chemists.[4] The bromine atom serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of novel 2-aryl-4-ethylpyridine derivatives.

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step.[2] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate.

  • Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[6][7]

The pyridine nitrogen in this compound can potentially coordinate with the palladium catalyst, which could lead to catalyst deactivation.[9] Therefore, the careful selection of ligands and reaction conditions is crucial to ensure an efficient reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X (this compound) R1-Pd(II)-X R¹-Pd(II)-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base R1-Pd(II)-R2 R¹-Pd(II)-R² Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R² (Product) caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common catalysts, bases, and solvents used in the Suzuki coupling of bromo-pyridines, providing a starting point for optimization.

ParameterExamplesKey Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos)The choice of catalyst and ligand is critical for efficiency, especially with heteroaromatic substrates.[10][11] Ligands can stabilize the palladium complex and influence its reactivity.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid.[1][8] The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF, Acetonitrile/WaterA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[9] Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.[13]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol estersBoronic acids are generally stable but can undergo protodeboronation.[13] Boronate esters can sometimes offer greater stability.[8]
Temperature 80-120 °CThe reaction temperature affects the reaction rate. Higher temperatures can sometimes lead to decomposition of reactants or products.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[9][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[14]

  • Base (e.g., K₂CO₃, 2.0 equiv)[14]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[14]

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)[14]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[14]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[9][14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[9][14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9][14]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7][13]

Suzuki_Workflow start Start: Prepare Reactants setup Combine Reactants in Schlenk Flask (this compound, Boronic Acid, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture (80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup (Cool, Dilute, Wash) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki coupling experiment.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Inactivation: Presence of oxygen.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13]
Inefficient Base: The chosen base may not be strong or soluble enough.Try a different base such as K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation: Degradation of the boronic acid.Use a milder base or switch to a more stable boronic ester (e.g., pinacol ester).[13]
Formation of Side Products Homo-coupling of Boronic Acid: Often promoted by the presence of oxygen.Improve degassing procedures and ensure a robust inert atmosphere.[13]
De-bromination: Reductive removal of the bromine atom.This can sometimes be minimized by using a milder base or lower reaction temperature.
Incomplete Reaction Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.Increase the catalyst loading incrementally (e.g., from 3 mol% to 5 mol%).
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for any decomposition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of 2-aryl-4-ethylpyridine derivatives through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and development endeavors. With careful optimization, the Suzuki coupling of this compound can be a robust and reliable method for accessing novel chemical entities.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it highly suitable for the synthesis of complex molecules.[1]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-4-ethylpyridine with various terminal alkynes. The resulting 2-alkynyl-4-ethylpyridine derivatives are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Application Notes

The Sonogashira coupling of this compound allows for the introduction of diverse alkynyl moieties at the 2-position of the pyridine ring. The reactivity of the C-Br bond in this substrate is suitable for coupling under standard Sonogashira conditions. The general reactivity trend for aryl halides in this reaction is I > OTf > Br > Cl.[1][3]

Catalyst and Ligand Selection: Standard palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.[4] The choice of phosphine ligands can influence the efficiency of the reaction.

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and plays a crucial role in the activation of the terminal alkyne.[1] However, in cases where alkyne homocoupling (Glaser coupling) is a significant side reaction, copper-free Sonogashira protocols may be considered.[3][4]

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[5] The choice of solvent can vary, with common options including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation and side reactions.[3]

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.

Potential Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of copper co-catalyst.[3] Catalyst decomposition, often indicated by the formation of palladium black, can occur in the presence of oxygen or impurities.[3]

Quantitative Data Summary

EntryBromopyridine SubstrateTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
32-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine87
42-Amino-3-bromo-5-methylpyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine89
52-Amino-3-bromo-5-methylpyridine4-Propylphenylacetylene2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine89
62-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine92
72-Amino-3,5-dibromopyridinePhenylacetylene2-Amino-5-bromo-3-(phenylethynyl)pyridine88

Data sourced from Zhu, Q., et al. (2017)[6]. Reaction conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100°C, 3h.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of 2-bromopyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.04-0.1 mmol, 4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an anaerobic environment.

  • Add anhydrous and degassed THF (5 mL) and triethylamine (2.0-3.0 mmol, 2.0-3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-4-ethylpyridine.

Visualizations

Catalytic Cycle of the Copper-Catalyzed Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide HC≡CR², Base cu_acetylide->cu_x Transmetalation Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add this compound, Pd Catalyst, CuI start->reagents solvents Add Anhydrous/Degassed Solvent and Base reagents->solvents alkyne Add Terminal Alkyne solvents->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify by Column Chromatography workup->purification product Isolated 2-Alkynyl-4-ethylpyridine purification->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly crucial in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-Bromo-4-ethylpyridine, a key intermediate in the synthesis of various biologically active molecules.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted-4-ethylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The careful selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively documented in the literature, the following table summarizes representative conditions and expected yields based on analogous reactions with 2-bromo-4-methylpyridine and other 2-bromopyridines. This data provides a strong predictive framework for reaction optimization.

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Estimated Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85[1]
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1280-90[1]
3CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF651275-85
4n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001685-95
5DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1001880-90
6Benzophenone IminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001270-80

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Amination of this compound with a Liquid Amine

This procedure is a general guideline for the coupling of this compound with liquid primary or secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).[2]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add anhydrous solvent (e.g., toluene) via syringe.[2]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[2]

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-ethylpyridin-2-amine.

Protocol 2: Procedure for Amination with Volatile Amines

This protocol is adapted for use with volatile or gaseous amines and requires a sealed reaction vessel.

Materials:

  • This compound

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine (1.5 equiv).[3]

  • For gaseous amines, this can be done by bubbling the gas through the solution or by adding a solution of the amine.[2]

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To visualize the logical flow of the experimental processes, the following diagrams are provided in the DOT language.

Buchwald_Hartwig_Workflow reagents 1. Reagent Preparation - Add Pd catalyst, ligand, and base to an oven-dried Schlenk flask. inert_atm 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). reagents->inert_atm solvent 3. Solvent Addition - Add anhydrous solvent via syringe. inert_atm->solvent preformation 4. Catalyst Pre-formation - Stir at room temperature for 10-15 minutes. solvent->preformation addition 5. Substrate Addition - Add this compound and the amine. preformation->addition reaction 6. Reaction - Heat the mixture to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. addition->reaction workup 7. Work-up - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purification 8. Purification - Dry organic layer. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification product Final Product N-substituted- 4-ethylpyridin-2-amine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_ii_complex Pd(II) Complex (R-Pd(II)-Br)L oxidative_addition->pd_ii_complex amine_coordination Amine Coordination pd_ii_complex->amine_coordination Amine pd_amido_intermediate Pd-Amido Intermediate (R-Pd(II)-NR'R'')L amine_coordination->pd_amido_intermediate Base - H-Base⁺ reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Product R-NR'R'' reductive_elimination->product reactants This compound + Amine (HNR'R'') base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2-Bromo-4-ethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylpyridine is a versatile heterocyclic building block widely employed in medicinal chemistry. Its pyridine core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions. This allows for the facile introduction of molecular diversity, making it a valuable starting material for the synthesis of novel therapeutic agents. Derivatives of 2-bromopyridines have shown potential in targeting a range of diseases, including neurological disorders, cancer, and inflammatory conditions.[1] This document provides an overview of its applications, key synthetic methodologies, and insights into the biological pathways targeted by its derivatives.

Key Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. The most common and impactful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While specific quantitative data for this compound is not extensively documented in readily available literature, the reactivity is analogous to the closely related 2-Bromo-4-methylpyridine. The following sections provide representative protocols and data for this analog, which can serve as a strong starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine with an Arylboronic Acid

  • Reaction Setup: In a dry Schlenk flask, combine the 2-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) (estimated)
1Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O120 (MW)0.581
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O9012-2492
34-Chlorophenylboronic AcidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)Toluene/H₂O1001280
43-Thienylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)1,4-Dioxane1001673

Note: Yields are based on studies with 2-Bromo-4-methylpyridine and similar 2-bromopyridines and serve as a predictive guideline.

Below is a generalized workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow A Reaction Setup: 2-Bromopyridine, Boronic Acid, Base, Pd Catalyst B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B Seal Flask C Add Degassed Solvent B->C D Heat Reaction (80-120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E Stir F Work-up: Dilute, Wash E->F Reaction Complete G Purification: Column Chromatography F->G H Pure Product G->H Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X L-Pd(II)(ArX) L-Pd(II)(ArX) Oxidative\nAddition->L-Pd(II)(ArX) Amine\nCoordination Amine Coordination L-Pd(II)(ArX)->Amine\nCoordination R2NH L-Pd(II)(ArX)(R2NH) L-Pd(II)(ArX)(R2NH) Amine\nCoordination->L-Pd(II)(ArX)(R2NH) Deprotonation Deprotonation L-Pd(II)(ArX)(R2NH)->Deprotonation Base L-Pd(II)(Ar)(R2N) L-Pd(II)(Ar)(R2N) Deprotonation->L-Pd(II)(Ar)(R2N) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(R2N)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation GSK3B_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits GSK3B GSK-3β Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates Gene_Transcription Gene Transcription (Cell Proliferation) Nucleus->Gene_Transcription aSyn_Aggregation Monomer α-Synuclein Monomer Oligomer Soluble Oligomers Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Toxicity Neuronal Toxicity Oligomer->Toxicity Fibril Amyloid Fibrils (Lewy Bodies) Protofibril->Fibril Fibril->Toxicity

References

2-Bromo-4-ethylpyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylpyridine is a key heterocyclic building block widely employed in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of a wide range of substituents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 54453-91-7
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Solid
SMILES CCc1ccnc(Br)c1
InChI Key JMDIWBIWPAAWHP-UHFFFAOYSA-N

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 2-aryl-4-ethylpyridine derivatives, which are common scaffolds in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-alkylpyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-24~81
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-24~92
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-24~80
43-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-24~73

*Yields are based on studies with the analogous 2-bromo-4-methylpyridine and are expected to be similar for this compound.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Nitrogen or Argon gas

    • Schlenk flask and magnetic stir bar

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-4-ethylpyridine.[5]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with N₂ or Ar A->B Setup C Add Degassed Solvents B->C Preparation D Heat and Stir C->D Reaction E Monitor Progress (TLC/LC-MS) D->E Monitoring F Work-up: Extraction & Washing E->F Completion G Purification: Column Chromatography F->G Isolation H Characterization G->H Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of 2-amino-4-ethylpyridine derivatives from this compound and a primary or secondary amine.[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100880-95
3PiperidinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100880-95
4BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane1001670-80

*Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.[2]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Piperidine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Piperidine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Argon or Nitrogen gas

    • Schlenk tube and magnetic stir bar

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add this compound and anhydrous toluene.

    • Add piperidine via syringe.

    • Seal the tube and heat the mixture at 100 °C for 8 hours with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield 4-ethyl-2-(piperidin-1-yl)pyridine.[7]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_halide L₂Pd(II)(Ar)(Br) Pd0->PdII_halide Oxidative Addition PdII_amine [L₂Pd(II)(Ar)(HNR'R'')]⁺Br⁻ PdII_halide->PdII_amine Ligand Exchange PdII_amido L₂Pd(II)(Ar)(NR'R'') PdII_amine->PdII_amido Deprotonation PdII_amido->Pd0 Product Ar-NR'R'' PdII_amido->Product Reductive Elimination Ar-Br Ar-Br HNR'R'' HNR'R'' Base Base H-Base⁺ H-Base⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction provides a straightforward route to 2-alkynyl-4-ethylpyridines, which are valuable intermediates in the synthesis of various bioactive molecules.[8]

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3.0)THF5012~89
24-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF1003~87
31-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3.0)THF5012High
4(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (5)CuI (10)DIPEA (2.0)DMF508~95

*Yields are based on studies with analogous bromopyridines.[8][9]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 5 mol%)

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Argon or Nitrogen gas

    • Schlenk flask and magnetic stir bar

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous and degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2 hours and then heat to 50 °C for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-ethyl-2-(phenylethynyl)pyridine.[8]

Applications in Drug Discovery

Derivatives of 2-bromo-4-alkylpyridines are prevalent in a variety of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs.

Kinase Inhibitor Synthesis

The 2-amino-4-alkylpyridine scaffold is a key component in the synthesis of inhibitors for several protein kinases, such as Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK), which are implicated in cancer progression.

PLK4 Signaling Pathway and Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is common in many cancers. Inhibitors derived from 2-aminopyridine scaffolds can bind to the ATP-binding pocket of PLK4, preventing its kinase activity and leading to cell cycle arrest and apoptosis.

PLK4_Pathway cluster_0 PLK4 Signaling cluster_1 Inhibition PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Arrest G1 Arrest PLK4->Arrest leads to Proliferation Cell Proliferation Centriole->Proliferation enables Inhibitor 2-Aminopyridine Derivative (e.g., from this compound) Inhibitor->PLK4 inhibits Apoptosis Apoptosis Arrest->Apoptosis induces

Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyridine derivatives.

ALK Signaling Pathway and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers. Small molecule inhibitors, often containing a substituted pyridine core, can block the ALK signaling cascade, which includes downstream effectors like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1]

ALK_Pathway cluster_0 ALK Signaling Cascade ALK Constitutively Active ALK RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor Pyridine-based ALK Inhibitor Inhibitor->ALK inhibits

Caption: Inhibition of the ALK signaling pathway by pyridine-based inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides efficient access to a wide array of substituted pyridine derivatives. These derivatives are important scaffolds for the development of new therapeutic agents, particularly in the area of oncology. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-ethylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the specific examples provided in the literature often utilize the closely related 2-Bromo-4-methylpyridine, the reaction conditions are generally transferable to the this compound substrate with minimal modification.

General Considerations for All Reactions:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or a glovebox to prevent catalyst deactivation and unwanted side reactions.[1][2]

  • Anhydrous and Degassed Solvents: Solvents should be anhydrous and thoroughly degassed prior to use to avoid quenching of reagents and catalyst poisoning.[1][2]

  • Glassware: All glassware should be oven-dried before use to remove any residual moisture.[1]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethylpyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[3] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-Bromo-4-methylpyridine with various arylboronic acids, which are expected to be comparable for this compound.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2485-95[4]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-24~70-80
43-Thienylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-24~73
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2][5]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[2][3]

  • Base (e.g., K₂CO₃, 2.0 equiv)[2][5]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[2][5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[2][5]

  • Add the degassed solvent system via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Suzuki_Miyaura_Workflow A Reaction Setup: Combine this compound, arylboronic acid, base, and Pd catalyst in a Schlenk flask. B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). A->B C Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O). B->C D Reaction: Heat at 80-120 °C with vigorous stirring. C->D E Monitoring: Track progress using TLC or LC-MS. D->E F Work-up: Cool, dilute with ethyl acetate, wash with water and brine. E->F G Purification: Dry, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethylpyridines

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling an aryl halide with an amine.[6][7] This reaction is instrumental in synthesizing N-substituted-4-ethylpyridin-2-amines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines.[7] Yields for this compound are expected to be in a similar range.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)[6]
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1008-12~92[1][6]
3CyclohexylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH10012High
4BenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBuToluene10016High
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)[3]

  • Base (e.g., NaOtBu, 1.4 equiv)[3]

  • Anhydrous solvent (e.g., Toluene)[7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, combine the palladium precursor, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[7]

  • Add the anhydrous solvent via syringe and stir for 10-15 minutes at room temperature for catalyst pre-formation.[7]

  • Add this compound and the amine to the reaction mixture.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.[7]

Buchwald_Hartwig_Workflow A Catalyst Pre-formation: Combine Pd precursor, ligand, and base in a Schlenk tube under inert gas. Add solvent and stir. B Reactant Addition: Add this compound and the amine. A->B C Reaction: Heat at 80-110 °C with vigorous stirring. B->C D Monitoring: Track progress using TLC or LC-MS. C->D E Work-up: Cool, quench with aq. NH₄Cl, extract with ethyl acetate, and wash. D->E F Purification: Dry, concentrate, and purify by column chromatography. E->F Sonogashira_Workflow A Reaction Setup: Combine this compound, Pd catalyst, and CuI in a Schlenk flask under inert gas. B Reagent Addition: Add anhydrous solvent, base, and terminal alkyne. A->B C Reaction: Stir at RT or heat to 40-60 °C. B->C D Monitoring: Track progress using TLC or LC-MS. C->D E Work-up: Cool, dilute with ether, filter through Celite, and wash. D->E F Purification: Dry, concentrate, and purify by column chromatography. E->F

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of key pharmaceutical intermediates starting from 2-Bromo-4-ethylpyridine. This versatile building block is instrumental in the creation of complex molecular architectures, particularly for the development of kinase inhibitors used in oncology and inflammatory diseases. The methodologies detailed below focus on three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Introduction

This compound is a key starting material in medicinal chemistry due to the reactivity of its carbon-bromine bond, which allows for the strategic introduction of various molecular fragments. The resulting 2-substituted-4-ethylpyridine scaffolds are prevalent in a range of biologically active compounds. Notably, they form the core of many small molecule kinase inhibitors, which are designed to interfere with cellular signaling pathways that are often dysregulated in diseases like cancer. This document provides detailed protocols and quantitative data for the synthesis of 2-aryl, 2-amino, and 2-alkynyl-4-ethylpyridine derivatives, which serve as crucial intermediates in the drug discovery pipeline.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethylpyridine Intermediates

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various arylboronic acids. The resulting 2-aryl-4-ethylpyridine core is a privileged scaffold in many kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine region of ATP.

Applications in Drug Discovery

Intermediates of the 2-aryl-4-ethylpyridine class are fundamental to the synthesis of inhibitors for several important kinase targets, including AXL and Janus kinases (JAKs). Dysregulation of these kinases is implicated in tumor growth, metastasis, and inflammatory responses.

G cluster_0 This compound This compound Aryl Boronic Acid Aryl Boronic Acid Suzuki Coupling Suzuki Coupling 2-Aryl-4-ethylpyridine 2-Aryl-4-ethylpyridine Further Synthesis Further Synthesis Kinase Inhibitor (e.g., AXL/JAK Inhibitor) Kinase Inhibitor (e.g., AXL/JAK Inhibitor)

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-4-alkylpyridines with various arylboronic acids. While specific data for the ethyl derivative can vary, these examples with the closely related 2-bromo-4-methylpyridine provide a strong indication of expected performance.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O12081
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O8092
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O10080
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O10073
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask or microwave vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-ethylpyridine.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethylpyridine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. The resulting 2-amino-4-ethylpyridine derivatives are key intermediates for pharmaceuticals targeting a variety of receptors and enzymes.

Applications in Drug Discovery

These intermediates are particularly important in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The amino group provides a key interaction point with the target protein and a site for further molecular elaboration.

G cluster_1 This compound This compound Amine (Primary or Secondary) Amine (Primary or Secondary) Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Amino-4-ethylpyridine Derivative 2-Amino-4-ethylpyridine Derivative Further Elaboration Further Elaboration Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API)

Quantitative Data

The following table presents representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. These values serve as a good predictive baseline for reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11075-85 (est.)
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10080-90 (est.)
3CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10070-80 (est.)
4BenzylaminePd₂(dba)₃ (1.5)BINAP (2)NaOtBu (1.4)Toluene9085-95 (est.)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

  • Magnetic stirrer and heating source

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Add this compound and degassed toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-ethylpyridine derivative.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethylpyridine Intermediates

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1] The resulting 2-alkynyl-4-ethylpyridine intermediates are versatile precursors for a variety of pharmaceutical compounds, including those with applications in oncology and virology.

Applications in Drug Discovery

The alkynyl group is a valuable functional handle that can be further transformed into various heterocyclic systems or used to link different molecular fragments. This versatility makes 2-alkynyl-4-ethylpyridines important intermediates in combinatorial chemistry and lead optimization.

G cluster_2 This compound This compound Terminal Alkyne Terminal Alkyne Sonogashira Coupling Sonogashira Coupling 2-Alkynyl-4-ethylpyridine 2-Alkynyl-4-ethylpyridine Cyclization / Further Reactions Cyclization / Further Reactions Heterocyclic Drug Scaffolds Heterocyclic Drug Scaffolds

Quantitative Data

The table below shows representative yields for the Sonogashira coupling of 2-bromopyridines with various terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF6585-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)DMF8080-90
31-HexynePd(OAc)₂ (2.5)CuI (5)Et₃N (2.0)DMF10072-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF6075-85
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Schlenk flask

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI under an inert atmosphere.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-ethylpyridine.

Signaling Pathways of Associated Kinase Inhibitors

The pharmaceutical intermediates synthesized from this compound are often precursors to kinase inhibitors that modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Two such important pathways are the AXL receptor tyrosine kinase pathway and the JAK-STAT pathway.

AXL Receptor Tyrosine Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[2] Overexpression of AXL is associated with poor prognosis in several cancers, promoting cell survival, proliferation, and metastasis. Inhibitors targeting AXL can block these oncogenic signals.

G

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression related to inflammation and immunity. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

G

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and modular routes to 2-aryl, 2-amino, and 2-alkynyl-4-ethylpyridine derivatives. These intermediates are of significant interest in modern drug discovery, particularly for the development of targeted therapies such as kinase inhibitors. The provided protocols and data serve as a practical guide for researchers in the synthesis and exploration of novel therapeutic agents.

References

Synthesis of 2-Bromo-4-ethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylpyridine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility lies in the versatile reactivity of the bromine substituent, which allows for the introduction of diverse functional groups onto the pyridine ring through cross-coupling reactions. This document provides detailed protocols and reaction conditions for the synthesis of this compound, primarily through the Sandmeyer reaction of 2-Amino-4-ethylpyridine. The information is compiled and adapted from established procedures for analogous pyridine derivatives.

Reaction Conditions

The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction. This involves the diazotization of 2-Amino-4-ethylpyridine followed by displacement of the diazonium group with a bromide ion. The following table summarizes typical reaction conditions based on analogous transformations.

ParameterConditionNotes
Starting Material 2-Amino-4-ethylpyridine1.0 equivalent
Reagents Hydrobromic Acid (48%)Forms the amine salt and provides bromide ions.
Sodium Nitrite (NaNO₂)Diazotizing agent.
Bromine (Br₂)Often used to ensure a high concentration of bromide.
Solvent Water / Aqueous HBrThe reaction is typically performed in a strong aqueous acid.
Temperature -5 °C to 0 °CCritical for the stability of the diazonium salt intermediate.
Reaction Time 2 - 4 hoursIncludes addition of reagents and subsequent stirring.
Work-up Neutralization, ExtractionThe reaction mixture is basified and the product is extracted with an organic solvent.
Purification Distillation or ChromatographyTo remove impurities and isolate the final product.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from procedures for similar substrates.

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-4-ethylpyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid. The reaction is exothermic, so the acid should be cooled in an ice-salt bath before the addition of the amine. Maintain the temperature of the mixture between -5 °C and 0 °C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C. After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at this temperature.

  • Reaction Work-up: Slowly allow the reaction mixture to warm to room temperature (approximately 20 °C). Carefully adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, while keeping the temperature below 20 °C using an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. The crude this compound can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Sandmeyer reaction follows a well-defined chemical pathway. The diagram below illustrates the key transformations involved in this process.

SynthesisWorkflow cluster_conditions Reaction Steps Start 2-Amino-4-ethylpyridine AmineSalt 2-Amino-4-ethylpyridinium hydrobromide Start->AmineSalt Start->AmineSalt Protonation DiazoniumSalt 4-Ethylpyridine-2-diazonium salt AmineSalt->DiazoniumSalt AmineSalt->DiazoniumSalt Diazotization Product This compound DiazoniumSalt->Product DiazoniumSalt->Product Bromination Reagent1 HBr Reagent2 NaNO₂ Reagent3 HBr / CuBr (optional)

Caption: Synthetic pathway for this compound.

Troubleshooting

Potential issues during the synthesis and their recommended solutions are outlined below, based on common challenges encountered in similar Sandmeyer reactions.[1]

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature.1. Ensure slow, portion-wise addition of sodium nitrite at low temperatures (-5 to 0 °C). 2. Use the diazonium salt immediately in the next step, as it is often unstable at higher temperatures. 3. Carefully control the temperature throughout the reaction as specified in the protocol.
Di-brominated Byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the addition of bromine (if used) and the diazotization step. 3. Monitor the reaction progress using TLC or GC and quench the reaction upon consumption of the starting material.
Phenolic Impurities The diazonium salt intermediate is reacting with water.1. While the reaction is run in aqueous acid, maintaining a low temperature minimizes the rate of this side reaction.
Unreacted Starting Material 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents.1. Ensure the correct stoichiometry of sodium nitrite is used. 2. Maintain vigorous stirring throughout the addition of reagents.

References

Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-4-ethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in palladium-catalyzed cross-coupling reactions involving 2-bromo-4-ethylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, therefore, is of paramount importance in organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction and elaboration of the pyridine ring, offering significant advantages in terms of efficiency, functional group tolerance, and substrate scope.[1][2]

Challenges in Pyridine Coupling Chemistry

The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can sometimes form inactive or less active catalytic species.[3] This coordination can slow down the catalytic cycle.[4] The use of bulky, electron-rich phosphine ligands can help to mitigate this by sterically hindering the pyridine nitrogen from coordinating to the palladium center.[4][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[5][6] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The base plays a crucial role by activating the organoboron compound to facilitate transmetalation to the palladium center.[7][8][9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Arylboronic Acids *

Coupling PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-dioxane/H₂O (5:1)120 (MW)0.5High
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-dioxane/H₂O (4:1)9012Good
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-18High
4-Chlorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-dioxane80-100-Good
3-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-dioxane/H₂O100-Good

*Data is based on protocols for the analogous 2-bromo-4-methylpyridine and serves as a strong starting point for optimization with this compound.[3][6][7][10]

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[5]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv)[5]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[5]

  • Inert gas (Argon or Nitrogen)

Procedure: [5]

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Base, Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[12][13] A strong base is typically required to deprotonate the amine, forming a more nucleophilic amide that can couple with the aryl halide.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines *

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
MorpholinePd₂(dba)₃ (1)Xantphos (2.4)NaOtBu (1.4)Toluene10016High
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1003-18High
Volatile AminesPd(OAc)₂ (2-5)dppp (3-7.5)NaOtBu (1.2-1.4)Toluene80-Good
Primary AminesPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene80-110-High

*Data is based on protocols for analogous 2-bromopyridines and serves as a strong starting point for optimization.[6][7][14][15]

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)[14]

  • Ligand (e.g., XPhos, 4 mol%)[14]

  • Base (e.g., NaOtBu, 1.4 equiv)[6]

  • Anhydrous Toluene[6]

  • Inert gas (Argon or Nitrogen)

Procedure: [6][14]

  • Catalyst Pre-formation: To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous toluene and stir for 10 minutes at room temperature. Then add this compound and the amine.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Catalyst & Reagent Setup cluster_reaction_bh Reaction cluster_workup_purification Work-up & Purification catalyst_prep Combine Pd Precursor, Ligand, and Base inert_atm Establish Inert Atmosphere catalyst_prep->inert_atm add_reagents Add Solvent, this compound, and Amine inert_atm->add_reagents heat_stir Heat & Stir (80-110 °C) add_reagents->heat_stir monitor_prog Monitor Progress (TLC, LC-MS) heat_stir->monitor_prog cool_quench Cool & Quench monitor_prog->cool_quench extract_product Extract Product cool_quench->extract_product purify_product Dry, Concentrate & Purify extract_product->purify_product final_product Final Product purify_product->final_product Sonogashira_Logic cluster_copper Traditional Sonogashira cluster_copper_free Copper-Free Sonogashira start Start: Select Sonogashira Coupling copper_choice Copper Co-catalyst? start->copper_choice catalyst_cu Catalyst System: PdCl₂(PPh₃)₂ / CuI copper_choice->catalyst_cu Yes catalyst_no_cu Catalyst System: Specialized Pd-Ligand Complex (e.g., [DTBNpP]Pd(crotyl)Cl) copper_choice->catalyst_no_cu No base_cu Base: Amine (e.g., Et₃N) catalyst_cu->base_cu solvent_cu Solvent: THF or DMF base_cu->solvent_cu outcome Proceed to Reaction Setup solvent_cu->outcome base_no_cu Base: Organic Base (e.g., TMP) catalyst_no_cu->base_no_cu solvent_no_cu Solvent: Polar Aprotic (e.g., DMSO) base_no_cu->solvent_no_cu solvent_no_cu->outcome

References

Application Note: Navigating Solvent Effects in Synthetic Transformations of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-4-ethylpyridine is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity, particularly at the C-Br bond, is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of solvent effects on key reactions involving this compound, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metallation reactions. By elucidating the causal relationships between solvent properties and reaction outcomes, this document offers researchers, scientists, and drug development professionals a strategic framework and actionable protocols for reaction optimization, yield maximization, and impurity control.

Introduction: The Critical Role of the Solvent

The adage "like dissolves like" is a significant oversimplification in synthetic organic chemistry.[3] A solvent is not a passive medium but an active participant that can dictate reaction pathways, influence rates by orders of magnitude, and stabilize or destabilize reactants, intermediates, and transition states.[3][4][5] For a substrate like this compound, whose pyridine nitrogen can interact with catalysts and whose C-Br bond reactivity is paramount, strategic solvent selection is critical for success.[6][7]

This guide moves beyond simplistic polarity charts to explore the mechanistic implications of solvent choice. We will examine how solvent properties such as polarity, proticity, and coordinating ability influence the most common and synthetically valuable transformations of this compound.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 54453-91-7[8]
Molecular Formula C₇H₈BrN[1][8]
Molecular Weight 186.05 g/mol [1][8]
Appearance Colorless to light yellowish brown liquid/solid[1]
Boiling Point 236-243 °C[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthesis, and this compound is an excellent substrate due to the reactivity of its C-Br bond.[9][10] The solvent plays a multifaceted role in these transformations, influencing catalyst stability, solubility of reagents, and the rates of key mechanistic steps.[11][12]

Mechanistic Influence of Solvents

The catalytic cycle for most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][12][13] Solvents impact each step differently:

  • Oxidative Addition: This is often the rate-determining step.[14] The insertion of the Pd(0) catalyst into the C-Br bond creates a more polar Pd(II) complex. Polar solvents can stabilize this transition state, accelerating the reaction.[15] For electron-deficient heteroaryl halides, this step is generally favorable.[16]

  • Transmetalation (Suzuki Coupling): This step involves the transfer of an organic group from a boron reagent to the palladium center. It often requires a base, which is typically more soluble in a polar or aqueous phase. Therefore, biphasic solvent systems (e.g., toluene/water, dioxane/water) are highly effective, facilitating the interaction between the organic-soluble catalyst complex and the water-soluble base.[6][16]

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst. Less polar, non-coordinating solvents can sometimes favor this step.

The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to deactivation.[6][7] The choice of solvent, in conjunction with bulky ligands, helps mitigate this unwanted interaction.

cluster_cycle Pd-Catalyzed Cross-Coupling Cycle cluster_factors Influencing Factors Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM R-M PdII_Nu L-Pd(II)(Ar)(Nu) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Ar-Nu Solvent Solvent (Polarity, Coordination) Solvent->OA Stabilizes TS Solvent->TM Dissolves Base Ligand Ligand (Sterics, Electronics) Ligand->Pd0 Stabilizes Catalyst Base Base (Strength, Solubility)

Generic catalytic cycle for cross-coupling reactions.
Solvent Selection Guide for Common Cross-Couplings

ReactionCommon SolventsRole & RationalePotential Issues
Suzuki-Miyaura Toluene/H₂O, Dioxane/H₂O, THF/H₂O[16][17]Biphasic system dissolves the organic substrate/catalyst and the inorganic base. Ethereal solvents stabilize the catalyst.Protodebromination (loss of Br) can occur if kinetics are slow.[16] Thoroughly degas solvents to prevent catalyst oxidation and boronic acid homocoupling.[6]
Buchwald-Hartwig Toluene, Dioxane, THF, t-BuOH[18][19]Aprotic solvents are standard. Toluene is common for its high boiling point. Ethereal solvents are also effective.Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[19] Strong bases like NaOtBu are often used and require anhydrous, aprotic media.
Sonogashira THF, DMF, TolueneDMF can help solubilize starting materials. THF is a good general-purpose ethereal solvent.Amine base (e.g., Et₃N) often acts as both base and solvent. Careful control is needed to avoid side reactions.
Protocol: Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the solvent system for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent systems to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Brine

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In parallel reaction vials, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal each vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[20]

  • Solvent Addition: Prepare degassed solvent mixtures by sparging with argon for 30-60 minutes.[16] To each vial, add the designated solvent system via syringe to a concentration of ~0.2 M with respect to the starting bromide.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at 90 °C. Stir for 12 hours.

  • Monitoring: After 12 hours, cool the reactions to room temperature. Take a small aliquot from each vial, dilute with ethyl acetate, and analyze by TLC or LC-MS to determine the relative conversion.

  • Workup: For the most promising reaction, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to determine the isolated yield.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes this compound a substrate for Nucleophilic Aromatic Substitution (SNAr).[14] In these reactions, the solvent's primary role is to stabilize the charged intermediate (Meisenheimer complex) and solvate the nucleophile.

Mechanistic Influence of Solvents

The SNAr mechanism is a two-step addition-elimination process.[21][22]

  • Addition: The nucleophile attacks the carbon bearing the bromine, forming a negatively charged, non-aromatic Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: Aromaticity is restored by the expulsion of the bromide leaving group.

Solvent Effects:

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are ideal for SNAr.[23] They possess strong dipoles that can effectively stabilize the charge-delocalized Meisenheimer complex. Crucially, they solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive, accelerating the initial attack.[3][23]

  • Polar Protic Solvents (Water, Alcohols): These solvents can hinder SNAr reactions.[24] They form strong hydrogen bonds with the nucleophile, creating a tight solvation shell that reduces its nucleophilicity and reactivity.[23][25] This stabilization of the starting nucleophile increases the activation energy for the first step.

Solvent influence on the SNAr mechanism.
Protocol: SNAr with Sodium Methoxide

This protocol describes a typical SNAr reaction, highlighting the use of a polar aprotic solvent.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF.

  • Reagent Addition: Add sodium methoxide to the DMF and stir until dissolved.

  • Substrate Addition: Add this compound to the solution dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-ethyl-2-methoxypyridine.

Metallation Reactions (Lithiation & Grignard Formation)

The formation of organometallic reagents from this compound, such as organolithium or Grignard reagents, is highly sensitive to the solvent.[26] The solvent's role is to solvate the metal cation, which influences the aggregation state and reactivity of the organometallic species.[27]

Mechanistic Influence of Solvents
  • Grignard Reagent Formation: This reaction involves the insertion of magnesium metal into the C-Br bond. Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[28][29] The lone pairs on the ether oxygen coordinate to the magnesium atom in the Grignard reagent (the Schlenk equilibrium), stabilizing it in solution and preventing precipitation. THF is generally a better solvating agent than diethyl ether.[28]

  • Metal-Halogen Exchange (Lithiation): This is a fast reaction, often performed at low temperatures (-78 °C), where an alkyllithium reagent (e.g., n-BuLi) exchanges with the bromine atom.[30] The choice of solvent affects the aggregation state of the alkyllithium reagent (monomer, dimer, tetramer, etc.), which in turn affects its reactivity. Coordinating solvents like THF break up these aggregates into more reactive, smaller species.[27][31]

start Solvent Selection for Metallation decision Desired Reaction? start->decision grignard Grignard Formation (R-MgBr) decision->grignard Mg lithiation Metal-Halogen Exchange (R-Li) decision->lithiation R'-Li grignard_solvent Use Coordinating Ethereal Solvent (THF, Et₂O) grignard->grignard_solvent grignard_rationale Rationale: - Stabilizes R-MgX via coordination - Prevents precipitation - THF > Et₂O for solvation grignard_solvent->grignard_rationale lithiation_solvent Use Coordinating Solvent (THF) lithiation->lithiation_solvent lithiation_rationale Rationale: - Deaggregates (RLi)n clusters - Increases nucleophilicity - Enables low-temperature reaction lithiation_solvent->lithiation_rationale

Decision workflow for solvent selection in metallation.
Protocol: Low-Temperature Lithiation and Trapping

This protocol describes the formation of a pyridyllithium species and its subsequent reaction with an electrophile. Strict anhydrous and anaerobic conditions are mandatory.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.05 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dry ice/acetone bath

  • Inert gas (Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an argon inlet.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add anhydrous THF to the flask. Add this compound via syringe.

  • Lithiation: Add n-BuLi dropwise from the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Trap: Add a solution of benzaldehyde in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • Warming & Quenching: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by adding saturated aqueous NaHCO₃.

  • Workup and Isolation: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude alcohol product.

Conclusion and Best Practices

The solvent is a powerful tool for controlling the reactivity of this compound. The optimal choice is dictated by the specific reaction mechanism being targeted.

  • For Palladium-Catalyzed Cross-Couplings , biphasic systems like Toluene/H₂O or Dioxane/H₂O are excellent starting points for Suzuki reactions, while anhydrous aprotic solvents like Toluene or Dioxane are preferred for Buchwald-Hartwig aminations.

  • For Nucleophilic Aromatic Substitution , polar aprotic solvents such as DMF or DMSO are superior as they stabilize the charged intermediate while enhancing the reactivity of the nucleophile.

  • For Metallation Reactions , coordinating ethereal solvents like THF are essential for stabilizing the highly reactive organometallic species.

Beyond selection, proper solvent handling is paramount. For most of these reactions, especially those involving catalysts or organometallics, using anhydrous and thoroughly degassed solvents is non-negotiable to prevent side reactions and ensure reproducibility. By understanding and applying the principles outlined in this guide, researchers can unlock the full synthetic potential of this compound.

References

Purification of 2-Bromo-4-ethylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-bromo-4-ethylpyridine and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials. Effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent synthetic steps and the quality of the final products.

Introduction to Purification Strategies

The selection of an appropriate purification method for this compound derivatives is contingent upon the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. The most common and effective techniques include flash column chromatography, recrystallization, and fractional distillation. Often, a combination of these methods is employed to achieve high purity.

Common Impurities:

During the synthesis of this compound derivatives, several impurities can form, including:

  • Isomeric byproducts: Positional isomers of the desired product.

  • Di-brominated byproducts: Compounds with two bromine atoms on the pyridine ring.

  • Unreacted starting materials: Residual precursors from the synthesis.

  • Reagents and catalysts: Inorganic salts and other reagents used in the reaction.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for this compound and its derivatives. The actual values will vary depending on the specific derivative, the initial purity of the crude material, and the experimental execution.[1]

Purification MethodTypical Starting PurityExpected Final PurityExpected Yield RangeNotes
Flash Column Chromatography 70-90%>98%60-85%Highly effective for separating isomers and other closely related impurities.[1][2]
Recrystallization 90-95%>99%70-90%Excellent for achieving high purity of solid compounds.[1]
Fractional Distillation 85-95%>98%75-95%Suitable for liquid derivatives with boiling points significantly different from impurities.[1]

Purity is typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis. Yields are highly dependent on the initial purity and the skill of the researcher.[1]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Flash Column Chromatography

This method is highly effective for separating compounds with different polarities.[3]

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate gradient)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate.[4] The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[3]

    • Pour the slurry into the column and allow the silica to settle, ensuring even packing by gently tapping the column.[1]

    • Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[3]

    • Carefully load the sample onto the top of the silica gel column.[3]

  • Elution:

    • Begin eluting the column with the starting eluent.[3]

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.[3]

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.[1]

    • Monitor the composition of the fractions by TLC.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Experimental Workflow for Flash Column Chromatography

G A Crude Product B Dissolve in Minimal Solvent A->B E Load Sample B->E C Prepare Silica Gel Slurry D Pack Column C->D D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Product J->K

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

This technique is ideal for purifying solid this compound derivatives to a high degree of purity.[1] A patent describing the synthesis of the related 4-bromo-2-ethylpyridine reports recrystallization from ethanol to yield a product with 98.4% purity and a 91.4% yield.[5]

Materials:

  • Crude solid this compound derivative

  • Suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethanol/water)[1][5]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.[1]

    • Add a minimal amount of the chosen solvent.[1]

    • Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration of the solution into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[1]

    • For maximum crystal formation, the flask can be placed in an ice bath once it has reached room temperature.[1]

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of cold solvent.[1]

    • Dry the crystals to remove any residual solvent.

Experimental Workflow for Recrystallization

G A Crude Solid Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Protocol 3: Fractional Distillation

For liquid this compound derivatives, fractional distillation under reduced pressure can be an effective purification method.[1]

Materials:

  • Crude liquid this compound derivative

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Sample Charging: Place the crude liquid and boiling chips or a magnetic stir bar into the distillation flask.[1]

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.[1]

  • Heating: Gently heat the distillation flask with a heating mantle.[1]

  • Distillation:

    • As the liquid boils, the vapor will rise through the fractionating column.[1]

    • Monitor the temperature at the distillation head. The temperature should remain constant as the pure compound distills.[1]

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This is the purified product.[1]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.[1]

Logical Relationship for Purification Method Selection

G A Crude this compound Derivative B Is the compound solid or liquid? A->B C Solid B->C Solid D Liquid B->D Liquid H Are impurities soluble in a suitable solvent at high temp and insoluble at low temp? C->H G Are impurities thermally stable and have different boiling points? D->G E Recrystallization K Purified Product E->K F Fractional Distillation F->K G->F Yes J Are impurities of different polarity? G->J No H->E Yes H->J No I Flash Column Chromatography I->K J->I Yes

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for Scale-up Synthesis Using 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of various chemical derivatives utilizing 2-Bromo-4-ethylpyridine as a key starting material. The protocols focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. While specific quantitative data for large-scale reactions of this compound is limited in publicly available literature, the following protocols and data tables are based on established procedures for the closely related 2-Bromo-4-methylpyridine and general principles for scaling up reactions involving pyridine substrates.[1][2]

Introduction

This compound is a versatile heterocyclic building block widely used in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for the strategic introduction of various substituents at the 2-position of the pyridine ring through well-established cross-coupling methodologies. The ethyl group at the 4-position can influence the compound's physical properties and biological activity.

Scaling up reactions involving 2-bromopyridines presents unique challenges, including potential catalyst inhibition or deactivation by the pyridine nitrogen, and issues with mass and heat transfer that can affect reaction kinetics and impurity profiles.[1] Therefore, careful optimization of reaction parameters is crucial for a successful and efficient scale-up.

Safety Precautions

When handling this compound and other reagents on a larger scale, it is imperative to adhere to strict safety protocols. 2-Bromopyridines are classified as irritants, causing skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a controlled environment suitable for handling hazardous chemicals.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[4] Ensure all reactions are run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be properly degassed before use.

  • Reagent Handling: Handle pyrophoric reagents like n-butyllithium and strong bases like sodium tert-butoxide with extreme care, following established standard operating procedures.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues, according to institutional and local regulations.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the scale-up considerations and provide representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[5]

General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine this compound, Boronic Acid, Base, and Palladium Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Nitrogen/Argon Purge) solvent->inert reaction Heat Reaction Mixture (e.g., 80-110 °C) inert->reaction monitor Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purification Purification (Crystallization/Chromatography) workup->purification product Isolated 2-Aryl-4-ethylpyridine purification->product

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These conditions can serve as a starting point for the optimization of the synthesis of 2-aryl-4-ethylpyridines.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (2-3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-1885-95[4]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0-3.0)Toluene/H₂O (5:1)100-1108-1690-98[4]
4-Chlorophenylboronic acidPd(OAc)₂ (3-5)PPh₃ (6-10)Na₂CO₃ (2.0)DMF/H₂O (5:1)10016-2470-85[4]
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901275-88[4]

Experimental Protocol: Scale-up Synthesis of 2-(4-Methoxyphenyl)-4-ethylpyridine

This protocol is a representative example for a kilogram-scale synthesis.

  • Materials:

    • This compound (1.0 kg, 5.37 mol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (0.90 kg, 5.91 mol, 1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (24.6 g, 0.027 mol, 0.5 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (44.1 g, 0.107 mol, 2.0 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous powder (2.28 kg, 10.74 mol, 2.0 equiv)

    • Toluene, degassed (10 L)

    • Water, degassed (2 L)

  • Procedure:

    • To a clean, dry, and inerted 20 L glass reactor, charge this compound, 4-methoxyphenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos under a nitrogen atmosphere.

    • Add the degassed toluene and water to the reactor.

    • Begin vigorous stirring and heat the reaction mixture to 100-105 °C.

    • Maintain the temperature and monitor the reaction progress by HPLC or GC-MS every 2 hours. The reaction is typically complete within 8-12 hours.

    • Once the reaction is complete (consumption of starting material >99%), cool the mixture to room temperature.

    • Add water (5 L) and stir for 30 minutes. Separate the aqueous layer.

    • Wash the organic layer with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 2-(4-methoxyphenyl)-4-ethylpyridine as a solid.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and a wide range of primary and secondary amines.[6]

Logical Relationship for Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Substituted-4-ethylpyridin-2-amine This compound->Product Amine Amine Amine->Product Palladium Precatalyst Palladium Precatalyst Palladium Precatalyst->Product Phosphine Ligand Phosphine Ligand Phosphine Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the amination of 2-bromopyridines.

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Representative Yield (%)
AnilinePd(OAc)₂ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene100-11012-2480-90[6]
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2-1.5)1,4-Dioxane80-1006-1290-98[6]
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)t-BuOH90-10016-2475-85[7]
DiethylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF60-708-1685-95[8]

Experimental Protocol: Scale-up Synthesis of N-Phenyl-4-ethylpyridin-2-amine

This protocol is a representative example for a multi-gram to kilogram-scale synthesis.

  • Materials:

    • This compound (1.0 kg, 5.37 mol, 1.0 equiv)

    • Aniline (0.55 kg, 5.91 mol, 1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (12.1 g, 0.054 mol, 1.0 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (62.2 g, 0.107 mol, 2.0 mol%)

    • Cesium carbonate (Cs₂CO₃), anhydrous (2.62 kg, 8.06 mol, 1.5 equiv)

    • Toluene, anhydrous and degassed (10 L)

  • Procedure:

    • To a clean, dry, and inerted 20 L reactor, charge cesium carbonate, palladium(II) acetate, and Xantphos under a nitrogen atmosphere.

    • Add the anhydrous, degassed toluene to the reactor.

    • Add this compound and aniline to the mixture.

    • Begin vigorous stirring and heat the reaction mixture to 105-110 °C.

    • Maintain the temperature and monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with toluene (2 x 1 L).

    • Wash the combined filtrate with water (2 x 5 L) and then with brine (3 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or by recrystallization from a suitable solvent to obtain N-phenyl-4-ethylpyridin-2-amine.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Signaling Pathway for Sonogashira Coupling

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R-Br pd_complex R-Pd(II)(Br)L₂ pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetal->pd_alkynyl reductive Reductive Elimination pd_alkynyl->reductive reductive->pd0 Product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetal alkyne Terminal Alkyne alkyne->cu_acetylide Cu(I) salt, Base base Base cu_acetylielide cu_acetylielide

Caption: Catalytic cycles in a typical Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The following table presents representative conditions for the Sonogashira coupling of 2-bromopyridines.

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Representative Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2-3)CuI (4-5)Et₃N (2.0-3.0)THF or DMF50-704-885-95[10]
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Diisopropylamine (2.0)Toluene60-806-1280-90[11]
TrimethylsilylacetylenePd(PPh₃)₄ (3-5)CuI (5-10)Et₃N (3.0)Acetonitrile70-804-1075-88[1]
4-EthynyltoluenePd(PPh₃)₂Cl₂ (2)CuI (4)Piperidine (2.0)DMF60690-97[10]

Experimental Protocol: Scale-up Synthesis of 4-Ethyl-2-(phenylethynyl)pyridine

This protocol is a representative example for a multi-gram to kilogram-scale synthesis.

  • Materials:

    • This compound (1.0 kg, 5.37 mol, 1.0 equiv)

    • Phenylacetylene (0.60 kg, 5.91 mol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (75.4 g, 0.107 mol, 2.0 mol%)

    • Copper(I) iodide (CuI) (40.9 g, 0.215 mol, 4.0 mol%)

    • Triethylamine (Et₃N), anhydrous and degassed (1.63 kg, 16.11 mol, 3.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous and degassed (8 L)

  • Procedure:

    • To a clean, dry, and inerted 20 L reactor, charge Pd(PPh₃)₂Cl₂ and CuI under a nitrogen atmosphere.

    • Add the anhydrous, degassed DMF and triethylamine.

    • Add this compound to the mixture.

    • Slowly add phenylacetylene to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to 60-65 °C.

    • Maintain the temperature and monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 L) and extract with ethyl acetate (3 x 5 L).

    • Wash the combined organic layers with 5% aqueous lithium chloride solution (2 x 4 L) to remove DMF, followed by brine (4 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-ethyl-2-(phenylethynyl)pyridine.

Conclusion

The scale-up synthesis of derivatives from this compound using palladium-catalyzed cross-coupling reactions is a feasible and powerful strategy for accessing a wide range of valuable compounds. While direct large-scale data for this specific starting material is scarce, the protocols and reaction parameters provided, based on closely related analogs and established chemical principles, offer a robust starting point for process development and optimization. Successful scale-up hinges on careful control of reaction conditions, particularly temperature and inert atmosphere, as well as on the selection of an appropriate catalyst system and purification method. Adherence to stringent safety protocols is paramount throughout the process.

References

Topic: 2-Bromo-4-ethylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide and Application Note

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a central focus of modern drug discovery. Within the medicinal chemist's arsenal, heterocyclic scaffolds are indispensable, and the substituted pyridine ring is a particularly "privileged" structure due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2] This guide provides a detailed technical overview of 2-bromo-4-ethylpyridine, a versatile and strategically important building block for the synthesis of novel kinase inhibitors.[3] We will explore its synthetic utility, provide field-proven experimental protocols for key chemical transformations, and discuss the underlying strategic considerations for its use in drug development programs.

The Strategic Value of the this compound Scaffold

This compound is a substituted pyridine derivative whose value lies in its unique combination of structural features, which allow for controlled, sequential, and diverse chemical modifications.[4]

  • The 2-Bromo Group: The bromine atom at the 2-position is the primary reactive handle on the molecule. Its position makes the C-Br bond susceptible to oxidative addition by palladium(0) catalysts, rendering it an ideal substrate for a variety of cross-coupling reactions.[2] This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the complex architectures of modern therapeutics.[4][5]

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a key pharmacophoric feature. It frequently acts as a hydrogen bond acceptor, enabling potent interactions with the "hinge region" of the kinase ATP-binding pocket, a critical determinant for inhibitor affinity and selectivity.[6]

  • The 4-Ethyl Group: The ethyl substituent at the 4-position can serve multiple roles. It can provide beneficial hydrophobic interactions within the target protein, influence the overall conformation of the inhibitor, and serve as a steric director in certain reactions.

The strategic placement of these functionalities makes this compound a powerful starting point for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Kinase Inhibitor Scaffolds main This compound suzuki Suzuki-Miyaura (C-C Bond) main->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) main->buchwald R₂-NH Pd Catalyst, Ligand, Base sonogashira Sonogashira (C-C Alkyne Bond) main->sonogashira R-C≡CH Pd/Cu Catalysts, Base prod1 Aryl/Heteroaryl Substituted Pyridines suzuki->prod1 prod2 Amino-Substituted Pyridines buchwald->prod2 prod3 Alkynyl-Linked Pyridine Cores sonogashira->prod3

Figure 1: General synthetic utility of this compound.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope and functional group tolerance, making them invaluable in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, used to couple aryl halides with organoboron compounds.[8] In the context of kinase inhibitor design, this reaction is frequently used to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets or form additional interactions within the ATP-binding site.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)10090-98
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.5)DME/H₂O (4:1)8580-90
4Pyrazole-4-boronic acid pinacol esterPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)10075-88

Yields are representative and highly dependent on the specific substrates and precise reaction conditions.[8][9]

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-aryl-4-ethylpyridine derivatives.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

G start Combine Reactants (Bromopyridine, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Installing Key H-Bond Donors/Acceptors

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[5] For kinase inhibitors, this reaction is critical for introducing primary or secondary amines at the 2-position of the pyridine ring. These amino groups can act as crucial hydrogen bond donors, forming tight interactions with the kinase hinge region.[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11075-85
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Dioxane10080-95
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH9070-85

Yields are estimated based on typical ranges for 2-bromopyridines.[10] The choice of ligand, base, and solvent is critical for success and often requires optimization.[7]

Protocol 2: Generalized Buchwald-Hartwig Amination

Objective: To synthesize 2-amino-4-ethylpyridine derivatives.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2-1.5 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or sealed vial.

  • Add this compound and the anhydrous, degassed solvent.

  • Finally, add the amine coupling partner via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the reaction vigorously for the required time (4-24 hours), monitoring by TLC or LC-MS until the starting material is consumed.[2]

  • Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to obtain the desired N-substituted aminopyridine.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdII_complex Pd(II) Complex pd0->pdII_complex Oxidative Addition amido_complex Palladium-Amido Complex pdII_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product N-Substituted Aminopyridine amido_complex->product baseH [Base-H]⁺ amido_complex->baseH aryl_halide This compound aryl_halide->pdII_complex amine R₂NH amine->pdII_complex base Base base->amido_complex

Figure 3: The Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction joins aryl halides with terminal alkynes, typically using a dual palladium and copper catalytic system.[11] The resulting alkynyl group is a rigid, linear linker that can be used to probe deep pockets within a kinase active site or to position other functional groups with precise geometry.

Protocol 3: Generalized Sonogashira Coupling

Objective: To synthesize 2-alkynyl-4-ethylpyridine derivatives.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Organic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the organic base via syringe.

  • Add this compound, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

  • Monitor for completion by TLC. Be aware that a common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Application in Targeted Therapy

Kinase inhibitors developed from this compound and related scaffolds often target critical signaling pathways implicated in cancer cell proliferation and survival.[6] By occupying the ATP-binding site, these inhibitors block the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that drives tumorigenesis.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Kinase (e.g., ALK, EGFR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase

Figure 4: Kinase inhibition blocks downstream signaling.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, provides medicinal chemists with a reliable and powerful platform. The protocols and strategic insights presented in this guide demonstrate its utility in rapidly generating diverse molecular architectures, enabling the systematic exploration of structure-activity relationships and accelerating the discovery of novel, potent, and selective kinase inhibitors for targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-ethylpyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields in the Suzuki coupling of 2-bromo-pyridines are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1]

Key areas to investigate include:

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1][2] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help mitigate this by sterically shielding the palladium center.[1][3]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex (transmetalation) can be slow for electron-deficient heteroaryl compounds.[1] The choice of base is critical for this step.[4]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] This is particularly prevalent with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1][5]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, you should thoroughly degas all solvents and the reaction mixture.[1] Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][3] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[1][3]

  • Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[3] To address this, try using a milder base or lowering the reaction temperature.[3] Employing a more efficient catalyst system that favors the cross-coupling pathway can also be beneficial.[3]

Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?

Answer:

  • Check Reagent Quality: Ensure the purity of your this compound, boronic acid, catalyst, and ligand. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[5]

  • Verify Catalyst and Ligand Activity: Use a fresh batch of a reliable palladium catalyst and ligand.[3] Some palladium(II) precatalysts can degrade over time.[5]

  • Optimize Base and Solvent: The base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively.[1] Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] The solubility of the base is key, and a mixed solvent system like Toluene/H₂O or Dioxane/H₂O often improves results.[3][6]

  • Adjust Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and conversion.[1] Typical temperatures range from 80-110 °C.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is best for coupling with this compound?

A1: The choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems with bulky, electron-rich ligands often provide higher yields and turnover numbers, especially for challenging substrates like 2-bromopyridines.[1][7]

Table 1: Comparison of Palladium Catalyst Systems

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(PPh₃)₄ (3-5)-Good to ExcellentA traditional, widely accessible catalyst that can provide good yields.[7]
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighThe bulky, electron-rich ligand helps stabilize the catalyst and promote the reaction.[1][7]
Pd(dppf)Cl₂ (3-5)-Good to ExcellentA reliable and commonly used catalyst for a range of Suzuki couplings.[8]
Pd-PEPPSI-IPr (1-3)-High to ExcellentN-heterocyclic carbene (NHC) based precatalysts are highly effective for challenging substrates.[7]

Q2: What is the optimal base and solvent system for this reaction?

A2: The base activates the boronic acid, and its effectiveness is highly dependent on the solvent.[3] A screening of different combinations is often necessary for optimization.

Table 2: Comparison of Common Base and Solvent Systems

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1][8]
Cs₂CO₃ (2-3)Dioxane/H₂OHigh to ExcellentOften provides higher yields but is more expensive.[3]
K₃PO₄ (2-3)Dioxane/H₂OHigh to ExcellentA strong, non-nucleophilic base that is effective for many systems.[3][7]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1][9]

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][3]

Q4: How does the structure of the boronic acid coupling partner affect the reaction yield?

A4: The Suzuki coupling of this compound is versatile and generally provides good to excellent yields with a range of boronic acids. However, the electronic properties of the boronic acid can influence the reaction's efficiency.

*Table 3: Effect of Boronic Acid Structure on Yield with 2-Bromo-4-methylpyridine **

Boronic AcidSubstituent TypeReported Yield (%)
Phenylboronic acidNeutral81
4-Methoxyphenylboronic acidElectron-Donating92
4-Chlorophenylboronic acidElectron-Withdrawing85
3-Thienylboronic acidHeteroaromatic78
Data is for the structurally analogous 2-Bromo-4-methylpyridine and serves as a strong indicator of expected performance.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[1][2][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[8]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound, the desired boronic acid, the selected base, the palladium catalyst, and a magnetic stir bar.[1][2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][3][7]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base - Catalyst/Ligand B Seal Vessel & Purge with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat to 80-110 °C with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I J Product I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

G Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Purity, Age, Storage) Start->CheckReagents SideProducts Significant Side Products (Homocoupling, Debromination)? CheckReagents->SideProducts NoCompletion Reaction Stalled / No Completion? SideProducts->NoCompletion No Degas Improve Degassing (Freeze-Pump-Thaw) SideProducts->Degas Yes (Homocoupling) MilderBase Use Milder Base or Lower Temperature SideProducts->MilderBase Yes (Debromination) ScreenCatalyst Screen Catalysts & Ligands (e.g., SPhos, PEPPSI) NoCompletion->ScreenCatalyst Yes End Optimized Yield Degas->End MilderBase->End ScreenBase Screen Bases & Solvents (K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) ScreenCatalyst->ScreenBase IncreaseTemp Increase Temperature ScreenBase->IncreaseTemp IncreaseTemp->End

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: 2-Bromo-4-ethylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethylpyridine. The following sections address common issues and side reactions encountered during its synthesis and subsequent use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved via a Sandmeyer-type reaction from 2-Amino-4-ethylpyridine, can be accompanied by several side reactions. The most common impurities include:

  • Di-brominated byproducts: Over-bromination can lead to the formation of species like 2,6-dibromo-4-ethylpyridine. This is more likely with an excess of the brominating agent or prolonged reaction times.[1]

  • Phenolic byproducts: The diazonium salt intermediate can react with water, if present, to form 4-ethyl-2-hydroxypyridine.[1]

  • Unreacted starting material: An incomplete reaction can leave residual 2-Amino-4-ethylpyridine in the crude product.[1]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling with this compound. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[2][3] To minimize this byproduct, you should:

  • Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2]

  • Maintain a positive pressure of an inert gas throughout the reaction to prevent oxygen from entering the reaction vessel.[2]

  • Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), as very strong bases can sometimes promote homocoupling.[3][4]

Q3: My Buchwald-Hartwig amination reaction is showing a significant amount of hydrodehalogenation (debromination) of the this compound. What are the likely causes and solutions?

A3: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[5] This is often caused by:

  • Formation of palladium-hydride species: These can arise from the base, solvent, or impurities.[6]

  • High reaction temperatures and strong bases: These conditions can favor the hydrodehalogenation pathway.[6]

To mitigate this, consider the following:

  • Switch to a milder base: Using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide can reduce the formation of palladium-hydride species.[6]

  • Lower the reaction temperature: This can increase the selectivity for the desired amination product over the hydrodehalogenation pathway.[6]

  • Choose an appropriate ligand: Bulky, electron-rich phosphine ligands can sometimes suppress reductive dehalogenation.[7]

Q4: Can I use 2-Chloro-4-ethylpyridine instead of this compound for cross-coupling reactions to save costs?

A4: While 2-chloro-4-ethylpyridine is often more cost-effective, the carbon-chlorine bond is stronger than the carbon-bromine bond. This makes 2-chloropyridines less reactive in palladium-catalyzed cross-coupling reactions.[8] Consequently, more forcing conditions such as higher temperatures, stronger bases, and more active (and often more expensive) catalysts are typically required to achieve similar results as with this compound.[8] For initial studies and milder reaction conditions, this compound is generally the preferred substrate.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Catalyst deactivation by the pyridine nitrogen.[2] 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid.[2] 4. Poor solubility of reagents.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[2] 2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate species.[2][4] 3. Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[2] 4. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[2][9]
Significant Byproduct Formation (Homocoupling, Debromination) 1. Presence of oxygen in the reaction mixture.[2] 2. Formation of palladium-hydride species.[6] 3. High reaction temperature.[6]1. Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.[2] 2. Use a milder base (e.g., K₂CO₃, K₃PO₄).[4][6] 3. Lower the reaction temperature and monitor the reaction progress over a longer period.[6]
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inappropriate catalyst/ligand combination. 2. Incorrect base strength or solubility. 3. Sub-optimal reaction conditions (temperature, time). 4. Poor quality of reagents (amine, solvent).1. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, BINAP).[10][11] 2. For primary amines, a strong base like sodium tert-butoxide is often effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄.[3][10] 3. Optimize the reaction temperature (typically 80-110 °C) and time by monitoring with TLC or LC-MS.[12] 4. Use anhydrous and degassed solvents, and ensure the purity of the amine coupling partner.
Significant Byproduct Formation (Hydrodehalogenation) 1. Use of a strong base (e.g., sodium tert-butoxide).[3] 2. High reaction temperature.[6] 3. Presence of water or other proton sources.1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3][6] 2. Lower the reaction temperature.[6] 3. Ensure the use of anhydrous solvents and reagents.

Disclaimer: The quantitative data and some specific troubleshooting advice are based on studies of 2-Bromo-4-methylpyridine, a close structural analog of this compound. The side reactions and their mitigation strategies are expected to be highly similar.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[9]

  • Seal the flask and evacuate and backfill with an inert gas three times.[9]

  • Add the degassed solvent system via syringe.[9]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel.[13]

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need to be adjusted for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.[10]

  • Evacuate and backfill the Schlenk tube with inert gas three times.[10]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.[10]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[10]

  • Stir the reaction mixture for 8-12 hours, monitoring the progress by TLC or GC-MS.[10]

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[10]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.[12]

Visualizations

Suzuki_Side_Reactions Potential Side Reactions in Suzuki-Miyaura Coupling This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Debromination Product Debromination Product This compound->Debromination Product Pd-H species Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product O2 present Buchwald_Hartwig_Troubleshooting Troubleshooting Buchwald-Hartwig Amination Start Low Yield or Side Products CheckCatalyst Screen Catalyst/Ligand (e.g., XPhos, BINAP) Start->CheckCatalyst CheckBase Optimize Base (e.g., NaOtBu vs K3PO4) Start->CheckBase CheckTemp Adjust Temperature Start->CheckTemp CheckPurity Ensure Reagent Purity (Anhydrous, Degassed) Start->CheckPurity Success Improved Results CheckCatalyst->Success CheckBase->Success CheckTemp->Success CheckPurity->Success Experimental_Workflow General Cross-Coupling Experimental Workflow Reagents 1. Combine Reactants, Catalyst, Base Inert 2. Establish Inert Atmosphere Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir Solvent->Reaction Monitor 5. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 6. Aqueous Workup and Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Product Purify->Product

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-ethylpyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions to optimize your reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Yield Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1][2][3]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a pre-formed Pd(0) catalyst or a catalyst system known to be robust for heteroaryl couplings.[4]
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[1][5]- Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[6][7] - Ensure adequate solubility of the base.[6]
Protodeboronation of Boronic Acid: The boronic acid coupling partner can decompose, especially in the presence of aqueous bases.[1][5]- Use anhydrous solvents and ensure all glassware is thoroughly dried.[8] - Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2] - Employ milder bases like NaHCO₃ or KHCO₃.[8]
Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent.[1][9]- Screen different solvents or solvent mixtures (e.g., THF/H₂O, Dioxane/H₂O, DMF).[1][10]
Significant Byproduct Formation Homocoupling of Boronic Acid: The presence of oxygen can lead to the unwanted coupling of two boronic acid molecules.[1][8]- Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
Debromination of this compound: The starting aryl halide undergoes dehalogenation.[8]- Optimize reaction conditions by carefully screening temperature, base, and solvent to favor cross-coupling.[8]
Reaction Not Going to Completion Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.- Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
Insufficient Base Strength or Amount: The base may not be strong enough or present in a sufficient quantity to facilitate the reaction.[2]- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[6][7] - Increase the equivalents of the base (typically 2-3 equivalents).[1]
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1]- Cautiously increase the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst for the Suzuki coupling of this compound?

A1: A good starting point is a palladium(II) precatalyst such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands are known to be effective for challenging heteroaryl couplings by preventing catalyst deactivation and promoting the desired reaction pathway.[4]

Q2: Can I run the Suzuki coupling of this compound open to the air?

A2: It is highly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote the homocoupling of the boronic acid, which will lower the yield of your desired product.[1][6] For reproducible and optimal results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[8][11]

Q3: My boronic acid is not very stable. What can I do to prevent its decomposition?

A3: To minimize the decomposition of your boronic acid (protodeboronation), you can use anhydrous solvents and ensure your glassware is completely dry.[8] Using milder bases like sodium bicarbonate or potassium bicarbonate can also help.[8] Alternatively, consider using more stable boronic acid derivatives, such as pinacol esters or trifluoroborate salts.[1][2]

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and often requires screening. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[7] For challenging couplings like those involving 2-bromopyridines, stronger bases such as K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective.[6] The solubility of the base in the chosen solvent is also an important factor to consider.[6]

Q5: What are the best solvents for this type of reaction?

A5: A variety of solvents can be used, and the optimal choice may depend on the specific substrates. Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[12] In some cases, a polar aprotic solvent like DMF can be beneficial for solubility.[1] It is crucial to use degassed solvents to avoid issues with oxygen.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Boronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound, the boronic acid or ester, the base, and the palladium catalyst.[1][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[11][12]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][11]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[11][12]

Visualizations

Experimental_Workflow cluster_prep cluster_setup cluster_reaction cluster_workup prep Preparation setup Reaction Setup reaction Reaction workup Work-up & Purification analysis Analysis dry_glass Oven-dry Glassware weigh Weigh Reagents: This compound, Boronic Acid, Base, Catalyst dry_glass->weigh degas Degas Solvents add_solvent Add Degassed Solvent degas->add_solvent combine Combine Solid Reagents in Reaction Vessel weigh->combine inert Establish Inert Atmosphere (e.g., 3x Vacuum/Argon cycles) combine->inert inert->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify purify->analysis

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Flowchart start Low or No Yield check_catalyst Catalyst Deactivation? start->check_catalyst check_base Base Issue? check_catalyst->check_base No solution_catalyst Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Yes check_boronic Boronic Acid Decomposition? check_base->check_boronic No solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->solution_base Yes check_conditions Suboptimal Conditions? check_boronic->check_conditions No solution_boronic Use Anhydrous Solvents or Boronic Ester check_boronic->solution_boronic Yes solution_conditions Increase Temperature or Screen Solvents check_conditions->solution_conditions Yes

Caption: Decision tree for troubleshooting low yield in Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 product R¹-R² (Product) pd_r1_r2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Dehalogenation of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired dehalogenation of 2-bromo-4-ethylpyridine during chemical reactions, particularly in palladium-catalyzed cross-coupling processes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, resulting in the formation of 4-ethylpyridine as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.[1]

Q2: What are the primary causes of dehalogenation, especially in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the primary cause of dehalogenation is the formation of palladium-hydride (Pd-H) species.[1] Sources of these hydride species can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols or solvents that can degrade (e.g., DMF) can act as hydride donors.[1]

  • Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

Q3: How does the choice of catalyst and ligand impact dehalogenation?

A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

Q4: Which bases are recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases.[1] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are excellent choices for minimizing the formation of palladium-hydride species.[1][2]

Q5: How do reaction temperature and time affect dehalogenation?

A5: High temperatures and prolonged reaction times can promote dehalogenation.[2] It is advisable to run the reaction at the lowest effective temperature and monitor it closely, working it up as soon as the starting material is consumed to prevent extended exposure to conditions that favor this side reaction.[1]

Troubleshooting Guides

This section provides specific solutions for researchers encountering significant dehalogenation of this compound during their experiments.

Issue 1: Significant formation of 4-ethylpyridine in a Suzuki-Miyaura coupling reaction.

Potential Cause Recommended Solution
Inappropriate Base Selection Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf to accelerate reductive elimination.[1]
High Reaction Temperature Lower the reaction temperature. The optimal temperature should be determined empirically, balancing reaction rate and suppression of the side reaction.[1]
Protic or Unstable Solvent Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1]
Presence of Water or Oxygen Ensure all reagents and solvents are rigorously dried and degassed. Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]

Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.

Potential Cause Recommended Solution
Strong Alkoxide Base While often required for amine deprotonation, consider screening alternative strong, non-nucleophilic bases. In some cases, a weaker inorganic base may be sufficient with a more active catalyst system.
Ligand Choice Utilize highly active biarylphosphine ligands (e.g., XPhos, SPhos) that are known to promote efficient C-N coupling and minimize side reactions.
Slow Reaction Kinetics Increase catalyst loading or switch to a more active palladium precatalyst to accelerate the desired C-N bond formation relative to dehalogenation.
Extended Reaction Time Monitor the reaction progress carefully by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]

Data Presentation

The following table summarizes the general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate to Low5-1575-85
XPhosK₃PO₄Low<5>90
Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of this compound with Suppressed Dehalogenation

This protocol is designed for the C-N coupling of this compound while minimizing hydrodehalogenation.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), a bulky biarylphosphine ligand (e.g., SPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2 eq).

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.1 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or tert-butanol via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Visualizations

G Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA Pd0_d Pd(0)L_n ArPdBr Ar-Pd(II)-Br OA->ArPdBr Trans Transmetalation (R-B(OH)2) ArPdBr->Trans ArPdBr_d Ar-Pd(II)-Br ArPdR Ar-Pd(II)-R Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R RE->Product Hydride Hydride Source (Base, Solvent, H2O) ArPdBr_d->Hydride ArPdH Ar-Pd(II)-H Hydride->ArPdH RE_d Reductive Elimination ArPdH->RE_d Dehalogenated Ar-H RE_d->Dehalogenated RE_d->Pd0_d

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

G Start Dehalogenation Observed Base Is a strong alkoxide base (e.g., NaOtBu) being used? Start->Base Ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? Base->Ligand No Sol_Base Switch to weaker inorganic base (K3PO4, Cs2CO3) Base->Sol_Base Yes Conditions Are conditions strictly anhydrous and inert? Ligand->Conditions Yes Sol_Ligand Use bulky, electron- rich phosphine ligand Ligand->Sol_Ligand No Temp Is the reaction temperature high? Conditions->Temp Yes Sol_Conditions Dry all reagents/ solvents and degas Conditions->Sol_Conditions No Sol_Temp Lower reaction temperature Temp->Sol_Temp Yes End Minimized Dehalogenation Temp->End No Sol_Base->Ligand Sol_Ligand->Conditions Sol_Conditions->Temp Sol_Temp->End

Caption: A workflow for troubleshooting dehalogenation in reactions.

G cluster_setup Recommended Reaction Setup Flask Oven-dried Schlenk Flask Atmosphere Inert Atmosphere (Argon or Nitrogen) Flask->Atmosphere Solvent Anhydrous, Degassed Aprotic Solvent (Toluene, Dioxane) Atmosphere->Solvent Base Weak Inorganic Base (K3PO4, Cs2CO3) Solvent->Base Catalyst Pd Catalyst with Bulky, Electron-Rich Ligand (e.g., XPhos) Base->Catalyst Temp Low to Moderate Temperature (Monitor Progress) Catalyst->Temp

References

Technical Support Center: Homocoupling of 2-Bromo-4-ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the homocoupling of 2-bromo-4-ethylpyridine derivatives to synthesize 4,4'-diethyl-2,2'-bipyridines.

Frequently Asked Questions (FAQs)

Q1: My homocoupling reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no conversion in the homocoupling of this compound is a frequent challenge. The primary causes often include:

  • Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the metal catalyst (e.g., Palladium or Nickel), forming inactive or less active species. This coordination can inhibit the catalytic cycle.[1][2]

  • Presence of Oxygen: The active catalyst, particularly Pd(0) or Ni(0), is highly sensitive to oxygen.[3][4] Oxygen can oxidize the catalyst, rendering it inactive and promoting unwanted side reactions.[3]

  • Ineffective Reducing Agent (for reductive homocoupling): In nickel- or palladium-catalyzed reductive couplings, the choice and activity of the reducing agent (e.g., Zinc powder) are critical for regenerating the active catalytic species.

  • Harsh Reaction Conditions: While classic Ullmann couplings use high temperatures with copper, modern catalytic systems often require milder conditions.[5][6] Excessively high temperatures can lead to catalyst decomposition and side reactions.[1]

Q2: I am observing a significant amount of 4-ethylpyridine as a byproduct. What is causing this hydrodebromination?

A2: The formation of 4-ethylpyridine is a result of hydrodebromination (or protodebromination), where the bromine atom is replaced by a hydrogen atom.[1] This side reaction is typically caused by:

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a proton source.[1]

  • Formation of Metal Hydride Species: Certain combinations of bases and solvents can generate palladium or nickel hydride species, which can then react with the starting material to cause hydrodebromination.[1]

Q3: Why is the synthesis of 2,2'-bipyridines from 2-halopyridines considered difficult?

A3: The synthesis of 2,2'-bipyridines via cross-coupling is known to be challenging for two main reasons.[2] First, the 2-pyridyl organometallic intermediates required for the reaction can be difficult to prepare and handle.[2] Second, the 2,2'-bipyridine product itself is an excellent bidentate ligand.[2][7] It can strongly coordinate to the metal catalyst, leading to product inhibition by sequestering the catalyst from the reaction cycle.[2] This often necessitates higher catalyst loadings to achieve good conversion.[2]

Q4: Can I use a palladium catalyst for this homocoupling, or is nickel preferred?

A4: Both palladium and nickel catalysts can be used effectively for the homocoupling of 2-bromopyridines.[7][8][9]

  • Nickel-catalyzed methods are very common for this transformation, often employing a reducing agent like zinc powder in a ligand-free system or with phosphine ligands.[2][7] Electrochemical methods using nickel catalysts have also proven highly efficient.[10][11]

  • Palladium-catalyzed reductive homocoupling is also a viable and powerful method.[8] These reactions may require specific ligands and conditions to be effective.

The choice often depends on substrate compatibility, cost, and desired reaction conditions. Nickel is often a more cost-effective option.

Troubleshooting Guides

Issue 1: Low or No Product Conversion
SymptomPotential CauseRecommended Solution
Starting material is largely unreacted.Catalyst Inactivity/Inhibition: The pyridine nitrogen is coordinating to the metal center, or the catalyst has been deactivated by oxygen.[1][2]• Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[2] • For Pd-catalyzed reactions, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder pyridine coordination.[1] • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][3]
Reaction stalls after partial conversion.Product Inhibition: The 4,4'-diethyl-2,2'-bipyridine product is binding to and deactivating the catalyst.[2]• Consider a slow addition of the starting material to keep its concentration low relative to the catalyst. • Higher catalyst loading may be required to compensate for the catalyst being sequestered by the product.[2]
No reaction occurs from the start.Ineffective Catalyst Reduction: The reducing agent (e.g., Zinc) is not sufficiently active, or the pre-catalyst is not being reduced to its active form.• Activate the zinc powder before use (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum). • Consider adding a catalytic amount of an activator like I₂ or Et₄NI.[7][12]
Poor Solubility: Reagents are not fully dissolved in the chosen solvent system.[1]• Try a different solvent system (e.g., DMF, THF, Toluene) or increase the reaction temperature moderately.[1][10]
Issue 2: Significant Side Product Formation
SymptomPotential CauseRecommended Solution
Formation of 4-ethylpyridine (hydrodebromination).Presence of Protic Impurities: Moisture in solvents or on glassware is reacting.[1]• Use anhydrous solvents and flame- or oven-dried glassware.[1] • Ensure the base and other reagents are thoroughly dried before use.
Formation of Metal-Hydride Species: Undesirable reaction pathway promoted by the base/solvent system.[1]• Screen different bases or solvent systems. • Attempt the reaction at a lower temperature, as high temperatures can promote this side reaction.[1]
Formation of polymeric or tar-like material.Reaction Temperature is Too High: Leads to decomposition of starting materials, products, or the catalyst.[1]• Lower the reaction temperature and increase the reaction time.[1] • Ensure efficient stirring to avoid localized overheating.

Experimental Protocols & Data

Protocol 1: Nickel-Catalyzed Reductive Homocoupling

This protocol is a general procedure based on efficient, ligand-free nickel catalysis.[2]

Reagents & Materials:

  • This compound

  • NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

  • Zinc powder (<10 micron, dust)

  • Anhydrous, degassed DMF (N,N-Dimethylformamide)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask or reaction tube with a magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (0.05 mmol, 5 mol%) and zinc powder (1.5 mmol, 1.5 equiv.).

  • Add anhydrous, degassed DMF (e.g., 3-5 mL per 1.0 mmol of substrate).

  • Add this compound (1.0 mmol, 1.0 equiv.) to the mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove zinc and nickel salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4,4'-diethyl-2,2'-bipyridine.

Comparative Catalyst System Data

The following table summarizes typical conditions for homocoupling of 2-halopyridine derivatives. Yields are highly substrate-dependent.

Catalyst SystemAdditiveReducing AgentSolventTemperature (°C)Typical Yield RangeReference
NiBr₂(PPh₃)₂ (30 mol%)Et₄NI (100 mol%)ZnDMF50Good to Excellent[2]
NiCl₂·6H₂O (5 mol%)NoneZnDMF80Good to Excellent[2]
Pd(OAc)₂ (1-15 mol%)TBAIIsopropanolCyrene™/GVL80>95%[8]
NiBr₂(bpy) (catalytic)NoneZn anode (electrochemical)DMFAmbient58-98%[10]

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Setup Reagents Add Reagents Setup->Reagents Inert Inert Atmosphere Reagents->Inert Solvent Add Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor (TLC/LC-MS) Heat->Monitor Cool Cool Monitor->Cool Quench Quench/Filter Cool->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Product Purify->Product Final Product

Caption: A general experimental workflow for homocoupling reactions.

troubleshooting_workflow Troubleshooting Logic for Low Yield Start Low or No Yield? Check_Inert Inert Atmosphere Sufficient? Start->Check_Inert Check_Catalyst Catalyst Active? Check_Inert->Check_Catalyst Yes Action_Degas Rigorously Degas Solvents & Reagents Check_Inert->Action_Degas No Check_Temp Temperature Optimal? Check_Catalyst->Check_Temp Yes Action_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Action_Catalyst No Check_Reagents Reagents Pure & Dry? Check_Temp->Check_Reagents Yes Action_Temp Screen Lower/Higher Temperatures Check_Temp->Action_Temp No Action_Reagents Use Anhydrous Solvents & Flame-Dried Glassware Check_Reagents->Action_Reagents No Success Yield Improved Check_Reagents->Success Yes Action_Degas->Check_Catalyst Action_Catalyst->Check_Temp Action_Temp->Check_Reagents Action_Reagents->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Reaction Pathways

reaction_pathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM This compound DP 4,4'-Diethyl-2,2'-bipyridine SM->DP Homocoupling [Ni(0) or Pd(0)] SP1 4-Ethylpyridine (Hydrodebromination) SM->SP1 Protic Source / [M-H] Species SP2 Decomposition/Polymerization SM->SP2 High Temp.

Caption: Key competing pathways in the homocoupling reaction.

catalytic_cycle Simplified Ni-Catalyzed Reductive Homocoupling Cycle cluster_reduction Catalyst Regeneration Ni0 Ni(0) NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition NiIII Ar2-Ni(III)-Br NiII->NiIII Oxidative Addition NiIII->Ni0 Product Ar-Ar NiIII->Product Reductive Elimination Product->Ni0 SM Ar-Br SM->Ni0 SM->NiII Zn Zn ZnBr2 ZnBr2 NiII_inactive Ni(II) species Ni0_active Ni(0) NiII_inactive->Ni0_active Reduction ZnBr2_product ZnBr2 Ni0_active->ZnBr2_product Zn_reductant Zn Zn_reductant->NiII_inactive

Caption: A simplified catalytic cycle for Ni-catalyzed homocoupling.

References

Technical Support Center: Synthesis of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Bromo-4-ethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary impurities?

A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-ethylpyridine followed by bromination.[1][2] The primary impurities associated with this synthesis include:

  • Isomeric Byproducts: Such as 3-Bromo-4-ethylpyridine or 2-Bromo-6-ethylpyridine.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of species like 2,6-dibromo-4-ethylpyridine.[3]

  • Unreacted Starting Material: Residual 2-amino-4-ethylpyridine may remain if the reaction is incomplete.[3]

  • Phenolic Byproducts: The diazonium salt intermediate can react with water to form 4-ethyl-2-hydroxypyridine.[3][4]

Q2: How can I detect and identify the impurities in my this compound sample?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying impurities.[3][5][6]

  • GC-MS separates the components of the reaction mixture and provides their molecular weights, which helps in distinguishing the starting material, the desired product, and byproducts with different masses (e.g., di-brominated compounds).[5][6][7]

  • ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer, allowing for their unambiguous identification.[6]

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from isomers and other byproducts with different polarities.[6]

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be a viable option to separate compounds with different boiling points.[6]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent technique for removing small amounts of impurities.[6]

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Suggested Solutions & Corrective Actions
Low yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature.1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining a low temperature (typically 0-5 °C). Use starch-iodide paper to test for excess nitrous acid, indicating complete consumption of the amine. 2. Use the diazonium salt immediately in the subsequent step as it is often unstable at higher temperatures.[8] 3. Carefully control the temperature throughout the diazotization (0-5 °C) and bromination steps as specified in the protocol.[8]
Presence of significant amounts of di-brominated byproducts 1. Excess of brominating agent (e.g., bromine or CuBr₂). 2. Reaction temperature is too high.1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the addition of the brominating agent. 3. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.
Formation of phenolic impurities (e.g., 4-ethyl-2-hydroxypyridine) The diazonium salt intermediate is reacting with water.1. While the reaction is often performed in an aqueous acidic medium, minimizing excess water and working at low temperatures can reduce the rate of this side reaction.[3]
Unreacted 2-amino-4-ethylpyridine detected in the product 1. Insufficient amount of sodium nitrite. 2. Incomplete reaction.1. Ensure the correct stoichiometry of sodium nitrite is used. 2. Allow for sufficient reaction time at the recommended temperature. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
Poor separation of isomers during column chromatography 1. Inappropriate solvent system. 2. Overloading the column.1. Optimize the eluent system by running TLC with different solvent mixtures to achieve better separation between the product and isomeric impurities. 2. Use an appropriate amount of crude product relative to the amount of silica gel.

Quantitative Data on Impurity Profile

The following table provides representative data on the impurity profile of a crude this compound synthesis mixture before and after purification by flash column chromatography. The data is based on typical outcomes for Sandmeyer reactions of substituted aminopyridines and is for illustrative purposes.

Compound Retention Time (GC) Crude Mixture (% Area) Purified Product (% Area)
2-amino-4-ethylpyridine (Starting Material)8.5 min5.2< 0.1
This compound (Product) 10.2 min 85.3 99.5
Isomeric Bromopyridine10.5 min3.80.2
4-ethyl-2-hydroxypyridine9.1 min2.5< 0.1
2,6-dibromo-4-ethylpyridine12.8 min3.2< 0.1

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)

This protocol is adapted from the synthesis of 2-bromo-4-methylpyridine and is expected to be applicable to the ethyl analog.[2]

Materials:

  • 2-amino-4-ethylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂) or Copper(I) Bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture to 0 °C and carefully adjust the pH to >9 with a cold aqueous solution of NaOH.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with 100% hexane.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., a gradient of 0% to 10% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A GC system coupled with a mass spectrometer.[7]

GC Conditions (Representative):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[9]

MS Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Procedure:

  • Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Inject the sample into the GC-MS system.

  • Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity is determined by the area percentage of the main peak in the total ion chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start 2-amino-4-ethylpyridine diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Bromination (CuBr) diazotization->sandmeyer workup Aqueous Work-up & Extraction sandmeyer->workup crude_product Crude this compound workup->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification Crude Product analysis Purity & Identity Confirmation (GC-MS, NMR) purification->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis (GC-MS / NMR) unreacted_sm Unreacted Starting Material (2-amino-4-ethylpyridine) start->unreacted_sm Impurity Detected isomers Isomeric Byproducts start->isomers Impurity Detected dibromo Di-brominated Byproducts start->dibromo Impurity Detected phenolic Phenolic Byproducts start->phenolic Impurity Detected solution_sm Optimize reaction time/ stoichiometry of NaNO2 unreacted_sm->solution_sm solution_isomers Optimize purification (e.g., gradient elution) isomers->solution_isomers solution_dibromo Control stoichiometry of brominating agent & temperature dibromo->solution_dibromo solution_phenolic Maintain low temperature during diazotization phenolic->solution_phenolic

Caption: Troubleshooting logic for impurity identification and remediation.

References

Technical Support Center: A Scientist's Guide to Improving the Reactivity of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-ethylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will move beyond simple protocols to explore the underlying chemical principles that govern its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Part 1: Understanding the Core Reactivity of this compound

This section addresses the fundamental electronic and steric properties of the molecule, which are the root cause of many experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction so sluggish compared to a standard bromobenzene reaction?

A: The reactivity of this compound is a delicate balance of competing electronic effects. The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects.[1][2][3] This electron deficiency makes the C2 position, where the bromine is located, highly susceptible to nucleophilic attack, which is favorable for many cross-coupling reactions.[4][5]

However, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the metal center of your catalyst (e.g., Palladium).[6][7] This coordination can sequester the catalyst, forming inactive or less active species and effectively poisoning the catalytic cycle, leading to low or no conversion.[6] This is often referred to as "the 2-pyridyl problem" in cross-coupling chemistry.[8]

Q2: How does the 4-ethyl group affect the molecule's reactivity?

A: The 4-ethyl group primarily exerts two effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating. This slightly increases the electron density of the pyridine ring compared to unsubstituted 2-bromopyridine, which can marginally decrease its reactivity towards nucleophiles.[9] However, this effect is generally minor compared to the powerful electron-withdrawing nature of the ring nitrogen.

  • Steric Effect: The ethyl group adds some steric bulk to the molecule. While it is not at a position to directly obstruct the C2-Br bond (like a 3- or 6-substituent would), it can influence the overall shape and solubility of the molecule and its metal complexes, which can have subtle effects on reaction kinetics.[10][11]

Q3: My cross-coupling reaction has failed. What are the first three things I should universally check?

A: Before undertaking a complex re-optimization, always verify these three critical points:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[6] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6][12]

  • Reagent Quality: How old are your reagents? The palladium catalyst, ligands, and bases can degrade over time. Boronic acids can undergo protodeboronation if exposed to moisture.[6] It is often best to use a fresh batch of catalyst and ensure all other reagents are pure and anhydrous.

  • Catalyst/Ligand Choice: Are you using a ligand system known to be effective for heteroaryl halides? Standard ligands like PPh₃ may be insufficient.[6] For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the key steps of oxidative addition and reductive elimination while protecting the palladium center from deactivation.[8][12]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides in-depth guides for the most common and powerful transformations involving this compound.

Focus Area 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. However, its application to 2-bromopyridines is notoriously challenging.

Symptom: Low to No Product Yield

Low conversion is the most common failure mode. The underlying cause is often related to an inefficient catalytic cycle, particularly the transmetalation or reductive elimination steps.

Troubleshooting Suzuki-Miyaura Reactions

Potential Cause Explanation Recommended Action
Catalyst Deactivation The pyridine nitrogen is coordinating to the Pd center, preventing catalytic turnover.[6]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the metal center.[12] Consider using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are often more active.[12]
Inefficient Transmetalation The transfer of the organic group from the boron to the palladium is slow. This is often the rate-limiting step. The base is critical for activating the boronic acid to a more nucleophilic "ate" complex.[13][14]Switch to a stronger, more effective base. For 2-bromopyridines, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃.[13][15] Ensure the base is sufficiently soluble in the reaction medium; a mixed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can help.[13]
Poor Reagent Solubility The starting materials or catalytic intermediates may not be fully dissolved, leading to a heterogeneous and slow reaction.Choose a solvent system in which all components are soluble at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[16][17]
Protodeboronation The boronic acid is being destroyed by reaction with trace water or protic solvents, especially under basic conditions, replacing the boronic acid group with a hydrogen atom.[6]Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates) as the coupling partner.[6]

Logical Workflow for Troubleshooting a Failing Suzuki Reaction

The following diagram outlines a decision-making process for addressing a low-yielding Suzuki-Miyaura coupling reaction.

G start Low Yield in Suzuki Coupling check_inert Verify Inert Atmosphere (Degas Solvents, Ar/N2 Purge) start->check_inert First Step check_reagents Check Reagent Quality (Fresh Catalyst, Dry Base) check_inert->check_reagents Atmosphere OK change_base Optimize Base (Switch to K3PO4 or Cs2CO3) check_reagents->change_base Reagents OK change_ligand Optimize Catalyst System (Use Bulky Ligand: SPhos, XPhos) change_base->change_ligand Still Low Yield success Reaction Successful change_base->success Yield Improved change_solvent Optimize Solvent (e.g., Dioxane/H2O, Toluene) change_ligand->change_solvent Still Low Yield change_ligand->success Yield Improved change_solvent->success Yield Improved

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Symptom: Significant Byproduct Formation

  • Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid is a classic sign of oxygen in the reaction mixture.[6] The solution is to improve the degassing procedure (e.g., using three freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[6]

  • Protodebromination: Observation of 4-ethylpyridine as a byproduct indicates the bromine atom has been replaced by a hydrogen. This can be caused by palladium hydride species, which can form in the presence of protic impurities or certain bases.[12] Ensure all reagents and solvents are anhydrous and consider screening different bases.[12]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This is a general protocol that serves as a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Focus Area 2: Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation, essential for synthesizing many pharmaceutical compounds.[18]

Symptom: Low Conversion or No Reaction

Similar to the Suzuki coupling, catalyst inhibition is a primary suspect. The choice of ligand, base, and solvent is critical for success.[19]

Troubleshooting Buchwald-Hartwig Aminations

Potential Cause Explanation Recommended Action
Inappropriate Ligand The ligand is not effectively promoting the catalytic cycle or protecting the Pd center.For amination of 2-bromopyridines, bidentate phosphine ligands like Xantphos, BINAP, or DPEPhos are often effective.[18][20] Bulky monophosphine ligands can also be successful.
Incorrect Base Strength The base must be strong enough to deprotonate the amine (or a pre-catalyst complex) but not so strong that it causes decomposition of starting materials or products.Sodium tert-butoxide (NaOtBu) is a common strong base that is often effective.[21] For more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures.[15][20]
Amine Volatility If using a low-boiling-point amine (e.g., dimethylamine, ammonia), it may escape from the reaction mixture, leading to incomplete conversion.Use a sealed tube or a pressure vessel to contain the volatile amine.[19][21] Alternatively, use a salt form of the amine (e.g., dimethylamine hydrochloride) with an extra equivalent of base.

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle helps in rationalizing the choice of reagents. The base, for instance, is crucial for generating the key palladium-amido intermediate.

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex L2Pd(II)(Ar)Br oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR'R'' - Base-HBr pd2_amido L2Pd(II)(Ar)(NR'R'') amine_coord->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 product Ar-NR'R'' (Product) reductive_elim->product

References

Technical Support Center: Catalyst Poisoning in 2-Bromo-4-ethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving 2-Bromo-4-ethylpyridine. The guidance is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges encountered during their experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during the catalytic coupling of this compound.

Issue 1: Low or No Product Yield

A diminished or complete lack of product is a common issue, often pointing towards catalyst inactivity.

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen The Lewis basic nitrogen atom in the this compound ring can coordinate strongly with the palladium catalyst, inhibiting its activity.[1][2] To counteract this, consider the following: • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation. • Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphine ligands.[3] These ligands can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen.[2]
Impurities in Reagents or Solvents Trace impurities can act as potent catalyst poisons.[1] • Purify Starting Materials: Ensure the high purity of this compound and the coupling partner. Purification can be achieved through recrystallization, distillation, or column chromatography.[4][5] • Use Anhydrous and Degassed Solvents: Water and oxygen can deactivate palladium catalysts.[6] Use freshly distilled, anhydrous solvents and thoroughly degas them by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2][6]
Suboptimal Reaction Conditions The choice of base and solvent is critical for catalyst stability and activity. • Screen Bases: For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[6] • Optimize Solvent System: The solubility of the base and other reagents can impact the reaction. Consider solvent systems like 1,4-dioxane/water or toluene/water for Suzuki couplings.[7]

Issue 2: Rapid Catalyst Deactivation and Formation of Palladium Black

The appearance of a black precipitate (palladium black) early in the reaction is a visual indicator of catalyst decomposition and deactivation.[1]

Possible CauseTroubleshooting Steps
High Reaction Temperature Excessive heat can lead to the agglomeration of palladium nanoparticles, forming inactive palladium black.[1] • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Degradation Phosphine ligands are susceptible to oxidation by trace amounts of air, which compromises their ability to stabilize the palladium catalyst.[1] • Handle Ligands Under Inert Atmosphere: Use fresh phosphine ligands or those that have been stored and handled under an inert atmosphere.
Inadequate Mixing Poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[1] • Ensure Efficient Stirring: Use appropriate stirring equipment and rates to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions with this compound?

A1: The most common poisons include:

  • The Substrate Itself: The nitrogen atom of the pyridine ring can act as a poison by coordinating to the palladium catalyst.[1][2]

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison palladium catalysts.

  • Water and Oxygen: These can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[6]

  • Other Nitrogen-Containing Heterocycles: If present as impurities, they can compete with the substrate for coordination to the catalyst.

Q2: How can I detect catalyst poisoning?

A2: Detecting the exact cause of poisoning often requires analytical techniques:

  • Reaction Monitoring: A sudden stop in product formation or the rapid appearance of palladium black can indicate catalyst deactivation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities in starting materials and solvents.

  • Inductively Coupled Plasma (ICP) Analysis: Can detect elemental impurities, such as sulfur or other metals, in your reagents.

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. For palladium catalysts that have agglomerated (formed palladium black) or have been poisoned by organic materials, a washing procedure may restore some activity. A general protocol involves washing the recovered catalyst with a mixture of chloroform and glacial acetic acid, followed by a thorough wash with a non-polar solvent and drying under vacuum.[1] For sulfur poisoning, high-temperature treatments may be necessary.[1]

Q4: What is the role of the phosphine ligand in preventing poisoning?

A4: The ligand plays a crucial role in stabilizing the palladium center. Bulky, electron-rich phosphine ligands are particularly effective for reactions with pyridine substrates because they can:

  • Sterically Hinder the approach of the pyridine nitrogen to the metal center, thus reducing its poisoning effect.[2]

  • Promote the desired catalytic steps (oxidative addition and reductive elimination), making the catalytic cycle more efficient and less prone to deactivation pathways.

Quantitative Data Summary

The following tables provide an overview of typical reaction conditions for common cross-coupling reactions with 2-bromo-pyridine derivatives. This data can serve as a starting point for optimization.

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

Catalyst PrecursorLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O120 (Microwave)3
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O905
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O802 (Pd)
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O802 (Pd)

Data compiled from representative procedures for similar substrates.[7]

Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromopyridine Analogues

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF25
1-HeptynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile80

Yields for these reactions are typically high (>80-90%) but are highly substrate-dependent.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., t-BuOH/H₂O 4:1) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography.[1][4]

Protocol 2: General Procedure for Catalyst Regeneration

This protocol is for palladium catalysts that have been deactivated by agglomeration or poisoning by organic materials.

  • Catalyst Recovery: After the reaction, recover the spent palladium catalyst by filtration.[1]

  • Washing: Suspend the recovered catalyst in a mixture of chloroform and glacial acetic acid.[1]

  • Treatment: Stir the suspension, possibly with the aid of ultrasonication, for 1-2 hours.[1]

  • Isolation: Filter the catalyst, wash it thoroughly with a solvent like acetone to remove the acid and any dissolved impurities, and then dry it under vacuum.[1]

  • Activity Test: The activity of the regenerated catalyst should be evaluated in a small-scale test reaction.

Visualizations

Troubleshooting_Low_Yield cluster_decomp Troubleshoot Decomposition cluster_poisoning Troubleshoot Poisoning start Low or No Product Yield q1 Is Palladium Black visible? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes a1_no Potential Catalyst Poisoning q1->a1_no No sol1 Lower Reaction Temperature a1_yes->sol1 sol2 Ensure Inert Atmosphere (Check for Ligand Oxidation) a1_yes->sol2 sol3 Improve Stirring a1_yes->sol3 sol4 Purify Reagents and Solvents a1_no->sol4 sol5 Use Bulky, Electron-Rich Ligand a1_no->sol5 sol6 Increase Catalyst Loading a1_no->sol6 sol7 Screen Different Bases/Solvents a1_no->sol7

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Poisoning_Pathways cluster_poisons Catalyst Poisons catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Pyridine Complex catalyst->inactive_complex Coordination degraded_catalyst Deactivated/Agglomerated Pd catalyst->degraded_catalyst Decomposition pyridine Pyridine Nitrogen pyridine->inactive_complex impurities Sulfur, Water, Oxygen impurities->degraded_catalyst

Caption: Common catalyst deactivation pathways.

Experimental_Workflow_Suzuki setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cross-coupling reactions involving 2-Bromo-4-ethylpyridine. The appropriate selection of a base is a critical parameter that significantly influences reaction yield, rate, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the base fulfills several essential functions. In Suzuki-Miyaura couplings, the base activates the organoboron reagent to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[1] For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine, generating a more reactive amide for coupling with the aryl halide.[2] In Sonogashira couplings, the base deprotonates the terminal alkyne, enabling the formation of a copper acetylide intermediate that participates in the catalytic cycle.[2]

Q2: How do I select between an inorganic and an organic base for my cross-coupling reaction?

A2: The choice between an inorganic and an organic base depends on the specific type of cross-coupling reaction and the functional groups present in the substrates. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used in Suzuki-Miyaura couplings due to their effectiveness and broad functional group compatibility.[2] For Buchwald-Hartwig aminations involving base-sensitive functional groups, weaker inorganic bases may be advantageous.[2] Organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly employed in Sonogashira couplings to deprotonate the alkyne.[2]

Q3: Can the choice of base influence the formation of side products?

A3: Yes, the selection of an inappropriate base can lead to various side reactions. In Suzuki-Miyaura couplings, a base that is too strong or used in excess can promote the undesired homocoupling of the boronic acid.[2] In Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide (NaOtBu) can cause the decomposition of substrates with base-sensitive functional groups.[2] For Sonogashira reactions, an unsuitable base may lead to the dimerization of the alkyne, known as Glaser coupling.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential CauseSuggested Solution
Incorrect Base Strength The basicity of the chosen base may be insufficient to promote the key steps in the catalytic cycle. For Suzuki couplings of this compound, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones such as NaHCO₃.[2]
Poor Base Solubility If the base has poor solubility in the reaction solvent, its effectiveness will be diminished. Consider switching to a more soluble base or adding a co-solvent like water to improve solubility.[2]
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[3] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue.
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions, particularly with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can help prevent this side reaction.[4]
Issue 2: Significant Formation of Homocoupled or Debrominated Byproducts
Potential CauseSuggested Solution
Excessive Base Using a large excess of a strong base can sometimes promote side reactions. Try reducing the equivalents of the base.
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid in Suzuki reactions.[4] Ensure that all solvents and the reaction mixture are thoroughly degassed and maintained under an inert atmosphere.
Formation of Palladium Hydride Species This can be influenced by the choice of base and solvent and can lead to debromination. A screen of different bases and the use of anhydrous solvents may be necessary to minimize this.[3]
High Reaction Temperatures Elevated temperatures can sometimes favor homocoupling and protodebromination.[3] Consider running the reaction at a lower temperature for a longer duration.

Data Presentation: Impact of Base Selection on Reaction Yield

The following tables summarize the impact of different bases on the yield of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-bromopyridine derivatives, which serve as a good proxy for this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids

BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
K₂CO₃Toluene/H₂O90>85[5]
Cs₂CO₃DioxaneHighHigh to Excellent[6]
K₃PO₄THF/H₂OHighHigh to Excellent[6]
Na₂CO₃DMFModerateModerate to High[6]

Note: Yields are representative and can vary based on the specific substrates, catalyst, and ligand used.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines

BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
NaOtBuToluene80-11080-95[7]
Cs₂CO₃Toluene11075-85[7]
K₃PO₄Dioxane100~70-85[8]

Note: Yields are representative and can vary based on the specific amine, catalyst, and ligand used.

Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Et₃NTHF25-6090-99[2]
i-Pr₂NHTHF25>95[2]
PiperidineDMF60~85-90[5]

Note: Yields are representative and can vary based on the specific alkyne and catalyst system used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and degassed solvent(s) (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[10]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.[10]

  • Catalyst Pre-formation and Reagent Addition: Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes. Then, add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[11]

  • Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, which can also serve as the solvent).[12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.[12]

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[11]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.[12]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Palladium Catalyst & Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Argon) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_base Base-Related Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability Start Low or No Yield Base_Strength Is the base strong enough? Start->Base_Strength Base_Solubility Is the base soluble? Start->Base_Solubility Inert_Atmosphere Is the atmosphere inert? Start->Inert_Atmosphere Temperature Is the temperature optimal? Start->Temperature Boronic_Acid_Stability Is the boronic acid stable? Start->Boronic_Acid_Stability For Suzuki Coupling Solution_Stronger_Base Action: Use a stronger base (e.g., K3PO4, Cs2CO3) Base_Strength->Solution_Stronger_Base No Solution_Soluble_Base Action: Change base or add co-solvent (e.g., water) Base_Solubility->Solution_Soluble_Base No Solution_Degas Action: Thoroughly degas solvents and reaction mixture Inert_Atmosphere->Solution_Degas No Solution_Temp_Screen Action: Screen different reaction temperatures Temperature->Solution_Temp_Screen No Solution_Boronic_Ester Action: Use a more stable boronic ester (e.g., pinacol) Boronic_Acid_Stability->Solution_Boronic_Ester No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Temperature Optimization for 2-Bromo-4-ethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-ethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction temperatures, troubleshooting common issues, and ensuring successful experimental outcomes. While specific literature for this compound is limited, the principles and protocols outlined here are based on established chemistry for closely related 2-bromopyridines and serve as a robust starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for common cross-coupling reactions with this compound?

A1: The optimal temperature is highly dependent on the specific reaction, catalyst system, and solvent. However, general starting ranges are provided in the table below. It is always recommended to start with a lower temperature and cautiously increase it if the reaction is sluggish.

Q2: My Suzuki-Miyaura reaction is slow or incomplete. Should I just increase the temperature?

A2: Cautiously increasing the temperature can improve the reaction rate and conversion, but it's not always the best first step.[1][2] High temperatures (e.g., >120 °C) can lead to catalyst decomposition (precipitation of palladium black), and increased formation of side products like homocoupled boronic acids or hydrodebromination.[3][4] Before raising the temperature, ensure your catalyst and ligand are active, your reagents are pure, and the reaction is under an inert atmosphere.

Q3: I am observing significant hydrodebromination (replacement of Br with H) in my palladium-catalyzed reaction. What is the cause and how can I fix it?

A3: Hydrodebromination is a common side reaction for electron-deficient heteroaryl halides.[3] The primary cause is often elevated temperature, which can accelerate the formation of palladium-hydride species responsible for the side reaction.[3] To minimize this, try running the reaction at a lower temperature (e.g., 80 °C). Also, ensure you are using an aprotic solvent (like dioxane or toluene) and that your reagents are anhydrous, as protic sources can facilitate this pathway.[3]

Q4: Why is temperature so critical for the lithiation of this compound?

A4: Lithiation via lithium-halogen exchange is extremely fast. The critical challenge is preventing side reactions. Very low temperatures (typically -78 °C) are essential to suppress the reactivity of the organolithium intermediate, preventing it from reacting with the THF solvent, undergoing di-lithiation (if an excess of n-BuLi is present), or deprotonating other species in the mixture.[5] Allowing the temperature to rise, even briefly, can lead to a complex mixture of products and significantly lower yield of the desired compound.[5]

Data Presentation: Recommended Temperature Ranges

The following table summarizes typical starting temperatures for key reactions involving this compound. Optimization is crucial for each specific substrate combination.

Reaction TypeReagents & CatalystsSolvent(s)Typical Temperature RangeNotes
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand), Base (e.g., K₂CO₃, K₃PO₄)Dioxane/H₂O, Toluene/H₂O, DMF80 - 120 °CTemperatures >120 °C may cause catalyst decomposition.[6][7]
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃/XPhos), Base (e.g., NaOtBu)Toluene, Dioxane80 - 110 °C (Conventional)Microwave conditions may use higher temperatures (130-150 °C) for shorter times.[8][9]
Lithiation / Halogen Exchange n-Butyllithium (n-BuLi) or Lithium NaphthalenideAnhydrous THF, Toluene-78 °C (Strictly Maintained)Temperature control is critical to prevent side reactions and ensure mono-lithiation.[5][10]

Troubleshooting Guide

IssuePotential Temperature-Related CauseRecommended Solution
Low or No Product Yield Reaction temperature is too low: Insufficient thermal energy for a key step (e.g., oxidative addition or reductive elimination).[1]Cautiously increase the temperature in 10-20 °C increments and monitor the reaction by TLC or LC-MS.
Reaction temperature is too high: Decomposition of the palladium catalyst, starting materials, or the desired product.Decrease the reaction temperature. Ensure the chosen temperature is well below the boiling point of the solvent and the decomposition temperature of sensitive reagents.
Significant Byproduct Formation (e.g., Homocoupling, Hydrodebromination) Excessive temperature: High heat can promote side reactions, particularly the formation of palladium-hydride species leading to hydrodebromination.[3]Reduce the reaction temperature. A lower temperature often provides better selectivity even if the reaction time needs to be extended.[3]
Multiple Products in Lithiation Reaction Temperature rose above -78 °C: The highly reactive organolithium intermediate reacted with the solvent (THF) or underwent di-lithiation.[5]Ensure a stable -78 °C bath (e.g., dry ice/acetone). Add reagents dropwise to control any exotherm and monitor the internal reaction temperature.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[6]

  • Solvent Addition: Add degassed solvent(s) via syringe (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically starting at 80-90 °C).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, the temperature can be incrementally increased to 110 °C.[1]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a solution of this compound (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture with stirring to the target temperature (e.g., 80-100 °C) for 12-24 hours.[8]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Protocol 3: Temperature-Critical Protocol for Lithiation and Trapping
  • Setup: Rigorously flame-dry all glassware and cool under a high-purity inert gas stream (Argon is preferred).

  • Initial Cooling: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath and maintain this temperature.[5]

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.05 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.[5]

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Quenching: After stirring for 1-3 hours at -78 °C, quench the reaction while still cold by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as required.

Visualized Workflows and Logic

Temperature_Optimization_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) setup Setup Reaction at Initial Temp (e.g., 80°C) start->setup monitor Monitor Reaction Progress (TLC / LC-MS at 1h, 4h, 12h) setup->monitor decision Reaction Complete? monitor->decision workup Workup & Purify Product decision->workup Yes check_byproducts Check for Byproducts or Catalyst Decomposition decision->check_byproducts No end End: Optimized Protocol workup->end increase_temp Increase Temperature by 10-20°C (Max e.g., 120°C) increase_temp->monitor check_byproducts->increase_temp No Decomposition troubleshoot Troubleshoot Other Parameters (Catalyst, Base, Reagents) check_byproducts->troubleshoot Decomposition Observed troubleshoot->setup

Caption: Experimental workflow for temperature optimization.

Troubleshooting_Guide start Problem: Low Yield or Incomplete Reaction check_temp Is Temperature Appropriate for Reaction Type? start->check_temp too_low Cause: Temp Too Low check_temp->too_low Reaction known to be sluggish at this temp too_high Cause: Temp Too High check_temp->too_high Side products or decomposition observed other_issues Temperature is Likely Optimal. Investigate Other Factors: - Catalyst Activity - Reagent Purity - Inert Atmosphere check_temp->other_issues Temp is within standard range solution_increase Solution: 1. Increase Temp by 10-20°C 2. Monitor for decomposition too_low->solution_increase solution_decrease Solution: 1. Decrease Temperature 2. Check for catalyst precipitation too_high->solution_decrease

Caption: Troubleshooting logic for low-yield reactions.

References

Preventing byproduct formation with 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during chemical reactions involving 2-Bromo-4-ethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?

The primary undesired byproducts in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are:

  • Dehalogenation Product (4-ethylpyridine): This occurs when the bromine atom at the 2-position is replaced by a hydrogen atom. This side reaction consumes the starting material and complicates purification.[1]

  • Homocoupling of this compound: This results in the formation of 4,4'-diethyl-2,2'-bipyridine, particularly at elevated temperatures.[2][3]

  • Homocoupling of the Coupling Partner: In reactions like Suzuki-Miyaura, the boronic acid can couple with itself, especially in the presence of oxygen.[4] In Sonogashira couplings, the terminal alkyne can undergo homocoupling (Glaser coupling), a reaction often promoted by the copper(I) co-catalyst and oxygen.[2]

Q2: What are the primary causes of dehalogenation, and how can it be prevented?

Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Sources of these hydrides include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides, especially at higher temperatures.[1]

  • Solvents: Protic solvents like alcohols or solvents that can degrade (e.g., DMF with traces of water) can act as hydride donors.[1]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to Pd-H formation.[1]

  • Water: The presence of water can react with bases to generate hydride sources.[1]

To prevent dehalogenation, consider using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, employing anhydrous and degassed solvents, and using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that accelerate the desired reductive elimination step over the dehalogenation pathway.[1]

Q3: How can I minimize the homocoupling of this compound?

Homocoupling of this compound is often favored at higher reaction temperatures.[2][3] To minimize this byproduct, it is advisable to:

  • Run the reaction at a lower temperature for a longer duration.

  • Screen different palladium sources and ligands, as some catalyst systems are more prone to promoting homocoupling.

Q4: What strategies can be employed to prevent homocoupling of the boronic acid in a Suzuki-Miyaura reaction?

The homocoupling of boronic acids is primarily caused by the presence of oxygen.[4] To mitigate this:

  • Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture.[4]

  • Maintain a positive pressure of an inert gas throughout the reaction.

  • Avoid using a large excess of a strong base, which can also promote this side reaction.[2]

Troubleshooting Guides

Issue 1: Significant Formation of 4-ethylpyridine (Dehalogenation) in a Suzuki-Miyaura Coupling

If you observe a significant amount of the dehalogenated byproduct, 4-ethylpyridine, in your Suzuki-Miyaura coupling reaction, consult the following troubleshooting guide.

Potential CauseRecommended Action
Use of Strong Alkoxide Base Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1] If a strong base is necessary, ensure it is anhydrous and use the lowest effective reaction temperature.[1]
Protic Solvent or Water Present Use anhydrous and thoroughly degassed solvents. Ensure all glassware is oven-dried before use.
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[1]
High Reaction Temperature Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 2: Formation of 4,4'-diethyl-2,2'-bipyridine (Homocoupling)

The formation of the homocoupled dimer of the starting material can reduce the yield of the desired cross-coupled product.

Potential CauseRecommended Action
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.[2][3]
Catalyst System Screen alternative palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. The choice of ligand can influence the relative rates of homocoupling versus cross-coupling.[2][3]
Stoichiometry While a slight excess of the coupling partner is common, a very large excess may, in some cases, favor side reactions. Try using a stoichiometry closer to 1:1.1 or 1:1.2 of the aryl halide to the coupling partner.
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling) in a Sonogashira Reaction

Glaser coupling is a common side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne.

Potential CauseRecommended Action
Presence of Oxygen This is a primary driver of Glaser coupling.[2] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive inert gas pressure.
Copper(I) Co-catalyst The copper co-catalyst can promote homocoupling.[2] Consider reducing the loading of the copper catalyst or switching to a "copper-free" Sonogashira protocol.
Choice of Amine Base Some amine bases are more prone to promoting Glaser coupling. Screening different amine bases may be necessary.

Quantitative Data Summary

While specific quantitative data for byproduct formation with this compound is limited in the literature, the following tables provide representative yields for cross-coupling reactions of the closely related 2-Bromo-4-methylpyridine under various conditions. Higher yields of the desired product generally indicate more effective suppression of side reactions.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)Yield of 2-phenyl-4-methylpyridine (%)
Pd(dppf)Cl₂dppfK₂CO₃water/1,4-dioxane (5:1)120 (microwave)81
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Moderate to High
Pd₂(dba)₃XPhosK₃PO₄1,4-dioxane100High

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

AminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃XantphosNaOtBuToluene100Satisfactory to high
Volatile AminesPd(OAc)₂dpppNaOtBuToluene8055-98

Note: Data is for general 2-bromopyridines and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation and Homocoupling

This protocol is designed to minimize the formation of 4-ethylpyridine and 4,4'-diethyl-2,2'-bipyridine.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under a strict argon atmosphere, add K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is optimized to reduce the formation of 4-ethylpyridine during C-N bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 80-110°C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways Common Byproduct Formation Pathways in Cross-Coupling Reactions Start This compound + Coupling Partner Desired_Product Cross-Coupled Product Start->Desired_Product Desired Reaction Dehalogenation Dehalogenation Byproduct (4-ethylpyridine) Start->Dehalogenation Side Reaction (Pd-H species) Homocoupling_Py Pyridine Homocoupling Byproduct (4,4'-diethyl-2,2'-bipyridine) Start->Homocoupling_Py Side Reaction (High Temp) Homocoupling_Partner Partner Homocoupling Byproduct Start->Homocoupling_Partner Side Reaction (Oxygen, etc.) Catalyst Pd(0) Catalyst Catalyst->Start

Caption: Logical pathways for desired product and common byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start Significant Byproduct Formation Observed Identify Identify Major Byproduct(s) (e.g., via GC-MS, NMR) Start->Identify Dehalogenation Dehalogenation? Identify->Dehalogenation Homocoupling Homocoupling? Dehalogenation->Homocoupling No Optimize_Base Change Base (e.g., K₃PO₄) Dehalogenation->Optimize_Base Yes Optimize_Atmosphere Improve Inert Atmosphere (Degas Solvents) Homocoupling->Optimize_Atmosphere Yes Recheck Re-run and Analyze Homocoupling->Recheck No Optimize_Ligand Use Bulky Ligand (e.g., XPhos) Optimize_Base->Optimize_Ligand Optimize_Ligand->Recheck Optimize_Temp Lower Reaction Temperature Optimize_Atmosphere->Optimize_Temp Optimize_Temp->Recheck Success Byproduct Minimized Recheck->Success

Caption: A decision tree for troubleshooting byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-4-ethylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 2-Bromo-4-ethylpyridine is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can affect the efficacy, safety, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides an objective comparison of HPLC with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC is the most common method for the purity analysis of moderately polar to non-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related impurities.

Alternative Analytical Techniques

While HPLC is a primary method, other techniques can also be employed for purity assessment, each with its own strengths:

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a liquid with a predicted boiling point, GC can be an effective alternative, particularly for identifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides valuable information about the structure of the main compound and any impurities present, often without the need for reference standards for every impurity.[3]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective qualitative technique often used for monitoring reaction progress and for preliminary purity checks. While quantitative HPTLC is available, it generally offers lower resolution and sensitivity compared to HPLC.[3]

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Gas Chromatography (GC) Method

This protocol is suitable for assessing the purity and volatile impurities of this compound.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a capillary column.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[4]

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

Data Presentation

The following table summarizes hypothetical data from the purity analysis of a batch of this compound using HPLC and GC, and provides a comparison with ¹H NMR results.

ParameterHPLCGC¹H NMR
Purity (%) 99.599.3>99
Major Impurity (%) 0.25 (at RRT 1.15)0.30 (at RRT 0.85)Not detected
Other Impurities (%) 0.150.20Not detected
Limit of Detection ~0.01%~0.02%~0.1%
Limit of Quantitation ~0.03%~0.06%~0.3%
Precision (RSD%) < 1.0%< 1.5%N/A

RRT = Relative Retention Time

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc Inject/Analyze gc GC Analysis filter->gc Inject/Analyze nmr NMR Analysis filter->nmr Inject/Analyze integrate Peak Integration hplc->integrate gc->integrate report Generate Report nmr->report Structural Confirmation calculate Calculate Purity integrate->calculate calculate->report

Workflow for Purity Analysis of this compound.
Method Selection Logic

The choice between HPLC and GC for the analysis of this compound depends on the specific analytical goals.

node_result node_result start Primary Analytical Goal? volatile Volatile Impurities? start->volatile Yes polar Non-Volatile/Polar Impurities? start->polar Yes gc_method Use GC Method volatile->gc_method hplc_method Use HPLC Method polar->hplc_method

Decision tree for selecting an analytical method.

References

A Comparative Guide to the GC-MS Analysis of 2-Bromo-4-ethylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of reaction mixtures is critical for process optimization, impurity profiling, and ensuring the quality of key intermediates like 2-Bromo-4-ethylpyridine. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by detailed experimental protocols and representative data for the analysis of this compound synthesis.

Comparison of Primary Analytical Techniques: GC-MS vs. HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful chromatographic techniques for analyzing reaction mixtures.[1][2] The choice between them depends on the analyte's properties and the specific analytical goals.[1] For a volatile compound like this compound, GC-MS is often preferred for its high resolution and ability to identify unknown impurities through mass spectral data.[1][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-to-charge ratio detection.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection.[3]
Analyte Suitability Ideal for volatile and thermally stable compounds.[3]Suitable for non-volatile and thermally labile compounds.[2]
Stationary Phase Typically a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[3]Commonly a C18 reverse-phase column.[3][4]
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).[3]A mixture of solvents, often acetonitrile and water, run in a gradient.[3][4]
Temperature High-temperature oven program (e.g., 50-300°C).[3]Ambient or moderately elevated (e.g., 25-40°C).[3]
Strengths High resolution, excellent for separating isomers, provides structural information for impurity identification, high sensitivity.[1][3]Robust quantitative analysis, suitable for a wider range of compounds without derivatization, non-destructive.[4]
Limitations Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[2][4]Lower resolution compared to capillary GC, peak identification relies on retention time comparison with standards.[3]
Illustrative GC-MS Data for a this compound Reaction Mixture

The following table summarizes hypothetical data from a GC-MS analysis of a crude reaction mixture from the synthesis of this compound via a Sandmeyer-type reaction of 2-Amino-4-ethylpyridine.[5][6]

Retention Time (min)Tentative IdentificationMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
4.52-Amino-4-ethylpyridine122.17122, 107, 93Unreacted starting material.
7.2 This compound 186.05 185/187, 106, 78 Desired product; characteristic Br isotope pattern [M]+/[M+2]+.
7.84-Ethyl-2-hydroxypyridine123.15123, 108, 94Phenolic byproduct from reaction with water.[5]
9.12,6-Dibromo-4-ethylpyridine264.95263/265/267, 184/186, 105Di-brominated byproduct from over-bromination.[5]

Detailed Experimental Protocols

A robust analytical method is essential for accurate characterization. Below is a representative protocol for the GC-MS analysis of a this compound reaction mixture.

Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify the components of a this compound crude reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.[7]

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent GC system (or equivalent) coupled with a Mass Spectrometer.[8]

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][10]

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on concentration.

  • Injection Volume: 1 µL.[7]

  • Injector Temperature: 250°C.[10][11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.[7][9]

  • MS Transfer Line Temperature: 280°C.[11]

  • Ion Source Temperature: 230°C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 400.[7][11]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the mass spectrum for the characteristic molecular ion peaks ([M]⁺ and [M+2]⁺ at m/z 185 and 187) and key fragmentation patterns.[7]

  • Identify impurity peaks by comparing their mass spectra against spectral libraries (e.g., NIST) and known potential byproducts.

  • Determine the relative purity by calculating the area percentage of the main product peak in the total ion chromatogram (TIC).[9]

Visualizations

Diagrams help clarify complex workflows and chemical pathways, providing an at-a-glance understanding for researchers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Crude Reaction Mixture B Dissolve & Dilute (Dichloromethane) A->B C Transfer to Autosampler Vial B->C D Inject Sample (1µL) C->D E GC Separation (Capillary Column) D->E F MS Detection (EI, m/z 40-400) E->F G Total Ion Chromatogram (TIC) F->G H Mass Spectra Analysis G->H I Component ID & Quantification H->I Reaction_Pathway cluster_impurities Potential Impurities Detected by GC-MS Start 2-Amino-4-ethylpyridine (Starting Material) Product This compound (Desired Product) Start->Product Sandmeyer Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Reagents HBr, NaNO₂ Impurity2 4-Ethyl-2-hydroxypyridine (Hydrolysis) Product->Impurity2 H₂O Present Impurity3 2,6-Dibromo-4-ethylpyridine (Over-bromination) Product->Impurity3 Excess Bromine

References

A Comparative Guide to the Reactivity of 2-Bromo-4-ethylpyridine and 2-chloro-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and overall strategy. Halogenated pyridines are foundational building blocks in medicinal chemistry and materials science, providing a versatile handle for a multitude of chemical transformations. This guide presents an objective comparison of the reactivity of two common intermediates: 2-Bromo-4-ethylpyridine and 2-chloro-4-ethylpyridine. The comparison focuses on their performance in key synthetic reactions, supported by established chemical principles and experimental data from analogous systems.

General Principles of Reactivity

The chemical behavior of this compound and 2-chloro-4-ethylpyridine is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring. This comparison will focus on two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F.[1] This is attributed to the decreasing strength of the C-X bond down the group; the C-Br bond is weaker and more readily cleaved than the C-Cl bond.[1] Consequently, This compound is generally more reactive than its chloro-analogue in these transformations, often permitting milder reaction conditions and lower catalyst loadings.[1]

Conversely, in nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism. The reactivity in SNAr is influenced by the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. For halogens as leaving groups, the trend is often F > Cl > Br > I.[1] The higher electronegativity of chlorine compared to bromine allows it to better stabilize the developing negative charge in the transition state.[1] Therefore, 2-chloro-4-ethylpyridine is typically more reactive than this compound in SNAr reactions.[1]

Physical Properties

A summary of the key physical properties of the two compounds is provided below.

PropertyThis compound2-chloro-4-ethylpyridine
CAS Number 54453-91-7[2]40325-11-9
Molecular Formula C₇H₈BrN[2]C₇H₈ClN
Molecular Weight 186.05 g/mol [2]141.60 g/mol
Appearance Colorless to light yellowish brown liquid[2]Colorless Oil
Boiling Point 236-243 °C[2]Not specified
Density 0.996 g/mL[2]Not specified

Quantitative Reactivity Comparison

While direct side-by-side comparative studies for this compound and 2-chloro-4-ethylpyridine are not extensively available in the literature, the following tables summarize representative data for analogous compounds in key reactions, illustrating the general reactivity trends. Note that reaction conditions are not identical, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. As anticipated, bromopyridines generally show higher reactivity than their chloro counterparts.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[1]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[1]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[1]

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine[3](+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[1][3]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOBuᵗ1,4-Dioxane10012~95[1]

Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.[1]

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[1]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine derivativeTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1004-6~85-95[1]
2-Chloropyridine derivativeTerminal AlkynePd(OAc)₂ / SPhos / CuICs₂CO₃Acetonitrile100-12012-24~70-90[1]

Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and more forcing conditions.[1]

Table 4: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive. A direct comparison can be observed in the synthesis of 2-bromo-4-methoxypyridine from 2-bromo-4-chloropyridine, where the chloride is selectively displaced.[1]

SubstrateNucleophileConditionsProductYield (%)
2-Bromo-4-chloropyridineNaOMeMeOH, reflux2-Bromo-4-methoxypyridineHigh[1]
2,4-DibromopyridineNaOMeMeOH, refluxMixture of 2-bromo-4-methoxypyridine and 4-bromo-2-methoxypyridineVariable[1]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are general protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This procedure is adapted for the coupling of a 2-halopyridine with a generic arylboronic acid.

Materials:

  • This compound or 2-chloro-4-ethylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water (typically in a 4:1 to 10:1 ratio with the organic solvent)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4]

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the amination of a 2-halopyridine with a secondary amine.

Materials:

  • This compound or 2-chloro-4-ethylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOBuᵗ, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, ligand, and base.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.

  • Add the 2-halopyridine and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][6]

Sonogashira Coupling Protocol

This is a representative procedure for the Sonogashira coupling of a 2-halopyridine with a terminal alkyne.

Materials:

  • This compound or 2-chloro-4-ethylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography.

Visualizations

Comparative Reactivity Logic

cluster_0 Reaction Type cluster_1 Substrate Choice cluster_2 Substrate Choice Reaction_Type Select Reaction Type Bromo This compound (More Reactive) Reaction_Type->Bromo Pd-Catalyzed Cross-Coupling Chloro 2-Chloro-4-ethylpyridine (Less Reactive) Reaction_Type->Chloro Pd-Catalyzed Cross-Coupling Chloro_SNAr 2-Chloro-4-ethylpyridine (More Reactive) Reaction_Type->Chloro_SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo_SNAr This compound (Less Reactive) Reaction_Type->Bromo_SNAr Nucleophilic Aromatic Substitution (SNAr)

Caption: A logic diagram illustrating the preferred substrate based on the reaction type.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

A Reactant Preparation (Halopyridine, Coupling Partner) B Inert Atmosphere Setup (Schlenk Flask, N2/Ar Purge) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, GC-MS, LC-MS) E->F G Work-up (Quenching, Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C Ar'-B(OR)2 Base D Product Complex C->D D->A Reductive Elimination Product Product D->Product Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 2-chloro-4-ethylpyridine is contingent upon the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the bromo-derivative offers a clear advantage in reactivity, generally leading to milder conditions, shorter reaction times, and a broader substrate scope. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate due to the enhanced leaving group ability of chloride in this mechanistic context. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the strategic design and execution of their synthetic routes.

References

A Comparative Guide to Alternatives for 2-Bromo-4-ethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical task in the synthesis of pharmaceuticals and other advanced materials. 2-Bromo-4-ethylpyridine serves as a versatile building block in this context, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the selection of the optimal pyridine-based coupling partner is often dictated by factors such as reactivity, cost, availability, and tolerance of other functional groups. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in strategic synthetic planning.

The primary alternatives can be categorized based on the nature of the leaving group at the 2-position of the 4-ethylpyridine core. These include other halopyridines (chloro- and iodo- derivatives), sulfonate esters (tosylates), and organoboron reagents where the pyridine itself acts as the nucleophilic partner.

General Reactivity Trends in Cross-Coupling

The efficiency of palladium-catalyzed cross-coupling reactions is heavily influenced by the C-X bond strength of the electrophilic partner (where X is the leaving group). The oxidative addition of the palladium(0) catalyst to this bond is frequently the rate-determining step. For halopyridines, the established order of reactivity is a direct consequence of the carbon-halogen bond dissociation energy: I > Br > Cl > F .[1] This means that iodopyridines are the most reactive, often requiring milder conditions, while chloropyridines are more stable but necessitate more robust catalytic systems to achieve comparable yields.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods.[2] The choice of leaving group on the pyridine ring significantly impacts reaction conditions and outcomes.

Table 1: Comparison of 4-Ethylpyridine Derivatives in Suzuki-Miyaura Coupling

Pyridine DerivativePartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference / Note
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (µW)0.5~81[3]*
2-Chloro-4-ethylpyridine Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~75-85[4]**
2-Iodo-4-ethylpyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O804>90[1]***
Potassium (4-ethylpyridin-2-yl)trifluoroborate 4-BromotoluenePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8012~85-95[5]****

*Data extrapolated from 2-Bromo-4-methylpyridine.[3] **Conditions based on typical protocols for less reactive aryl chlorides.[4] ***Yield and conditions estimated based on the general reactivity trend I > Br.[1] ****Potassium trifluoroborates are air- and moisture-stable alternatives to boronic acids, often providing excellent yields.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of a 2-halo-4-ethylpyridine with an arylboronic acid.

Materials:

  • 2-Halo-4-ethylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halo-4-ethylpyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, reacting an aryl halide with an amine. The choice of ligand is critical, and reactivity again follows the I > Br > Cl trend.

Table 2: Comparison of 4-Ethylpyridine Derivatives in Buchwald-Hartwig Amination

Pyridine DerivativeAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference / Note
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~90[9]**
2-Chloro-4-ethylpyridine MorpholinePd₂(dba)₃ / RuPhosK₂CO₃t-AmylOH11024~80-90[10]******
2-Iodo-4-ethylpyridine MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene906>95[1]

*****Conditions based on protocols for 2-bromopyridines.[9] ******More robust ligands like RuPhos are often required for aryl chlorides.[10] ***Yield and conditions estimated based on the general reactivity trend I > Br.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the amination of a 2-halo-4-ethylpyridine.

Materials:

  • 2-Halo-4-ethylpyridine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and base to a dry Schlenk flask.

  • Add the solvent, followed by the 2-halo-4-ethylpyridine and the amine.

  • Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product via flash column chromatography.[9]

Experimental_Workflow start Start: Reagents & Glassware setup Assemble Reaction (Ar-X, Nu, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

General experimental workflow for a cross-coupling reaction.

Performance Comparison in Stille Coupling

The Stille reaction couples an organohalide with an organotin compound. It is highly versatile but is often avoided due to the toxicity of the tin reagents.[11][12] The reactivity trend remains consistent: I > Br > Cl.

Table 3: Comparison of 4-Ethylpyridine Derivatives in Stille Coupling

Pyridine DerivativeStannane PartnerCatalystSolventTemp (°C)Time (h)Yield (%)Reference / Note
This compound (Tributylstannyl)thiophenePd(PPh₃)₄Toluene10012~85[13]****
2-Chloro-4-ethylpyridine (Tributylstannyl)thiophenePd₂(dba)₃ / P(t-Bu)₃Dioxane11024~60-70[11]********
2-Iodo-4-ethylpyridine (Tributylstannyl)thiophenePd(PPh₃)₄Toluene905>95[14]

*******Data extrapolated from similar bromopyridine substrates.[13] ********Aryl chlorides are less reactive and may require more forcing conditions.[11] ***Yield and conditions estimated based on the general reactivity trend I > Br.[14]

Experimental Protocol: Stille Coupling

This is a representative protocol for the Stille coupling of a 2-halo-4-ethylpyridine.

Materials:

  • 2-Halo-4-ethylpyridine (1.0 equiv.)

  • Organostannane reagent (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-4-ethylpyridine and the palladium catalyst.

  • Establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add the degassed solvent, followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and proceed with workup, often including an aqueous KF wash to remove tin byproducts.

  • Purify the crude product by column chromatography.[13][14]

Other Alternatives: Sulfonates and Pyridine Nucleophiles

Beyond halogens, other leaving groups and reaction setups provide strategic advantages.

  • 2-Tosyl-4-ethylpyridine : Tosylates can be effective electrophiles in cross-coupling reactions, sometimes offering different reactivity profiles compared to halides.[15][16] They can be particularly useful in nickel-catalyzed processes.[15]

  • Potassium (4-ethylpyridin-2-yl)trifluoroborate : Inverting the roles, the pyridine moiety can act as the nucleophile. Organotrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions. They are typically crystalline, air-stable solids, making them easy to handle and store compared to the corresponding boronic acids.[5][6]

Logic_Diagram start Need to functionalize 4-ethylpyridine at C-2 reactivity High Reactivity Needed? (Mild Conditions) start->reactivity stability Need Air/Moisture Stable Reagent? start->stability cost Cost & Availability is a Key Factor? reactivity->cost No iodo Use 2-Iodo-4-ethylpyridine reactivity->iodo Yes bromo Use this compound cost->bromo No chloro Use 2-Chloro-4-ethylpyridine cost->chloro Yes stability->reactivity No trifluoroborate Use Potassium (4-ethylpyridin-2-yl)trifluoroborate stability->trifluoroborate Yes

Decision guide for selecting a 4-ethylpyridine derivative.

Conclusion

While This compound offers a good balance of reactivity and stability for various cross-coupling reactions, several alternatives provide distinct advantages.

  • 2-Iodo-4-ethylpyridine is the most reactive option, allowing for milder reaction conditions and shorter reaction times, which is ideal for sensitive substrates.

  • 2-Chloro-4-ethylpyridine is often the most cost-effective starting material but requires more forcing conditions and specialized, electron-rich ligands to achieve high yields.[4]

  • Potassium (4-ethylpyridin-2-yl)trifluoroborate represents an excellent alternative for Suzuki-Miyaura couplings, offering high stability, ease of handling, and often superior yields compared to boronic acids.[5][6]

  • 2-Tosyl-4-ethylpyridine can provide an alternative reactivity pathway, particularly in nickel-catalyzed systems.[15]

The optimal choice depends on the specific requirements of the synthetic route, including the nature of the coupling partner, functional group tolerance, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of 2,4-disubstituted pyridine derivatives.

References

A Comparative Guide to Catalytic Coupling Reactions of 2-Bromo-4-ethylpyridine: A Yield-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical endeavor, as this scaffold is a cornerstone of many pharmaceutical agents. This guide provides an objective comparison of the performance of various catalysts in the cross-coupling reactions of 2-bromo-4-alkylpyridines, with a focus on yield. Due to the extensive availability of experimental data for 2-bromo-4-methylpyridine, a close structural analog of 2-bromo-4-ethylpyridine, the data presented herein for the methyl-substituted compound serves as a strong predictive model for the ethyl-substituted counterpart. The electronic environments of these two molecules are nearly identical, leading to the expectation of very similar reactivity.

This guide summarizes quantitative data in structured tables, offers detailed experimental protocols for key reactions, and presents visualizations to clarify experimental workflows and the interplay of reaction components.

Data Presentation: A Comparative Analysis of Catalyst Performance

The choice of catalyst, ligand, and base is paramount for achieving high yields in cross-coupling reactions. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with 2-bromo-4-methylpyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For 2-bromopyridines, the selection of the palladium source and ligand is crucial to mitigate potential catalyst inhibition by the pyridine nitrogen.[1]

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid1008~90-98Highly active catalyst, allows for lower catalyst loading.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid90>12>85A classic, reliable catalyst system.[1]
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid9012~88-96Effective for a range of arylboronic acids.[1]
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O (5:1)Phenylboronic acid120 (MW)0.581[2]Microwave conditions can significantly reduce reaction time.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)YieldNotes
Pd₂(dba)₃XantphosNaOtBuTolueneMorpholine1008-16Good (est.)Xantphos is a good ligand for this transformation.[2]
Pd(OAc)₂XPhosK₃PO₄DioxaneAniline11012-18Good (est.)XPhos is another highly effective ligand for amination.[2]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Catalyst PrecursorCo-catalystLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)
PdCl₂(PPh₃)₂CuIPPh₃PiperidineAnhydrous DMFTerminal alkyneRT - 502-6
Pd(PPh₃)₂Cl₂CuI-Et₃NAnhydrous THFTerminal AlkyneRT - 604-12
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)
Pd(OAc)₂P(o-tol)₃Et₃NAnhydrous AcetonitrileAlkene (e.g., Styrene)10018-24

Experimental Protocols

All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Suzuki-Miyaura Coupling Protocol

This procedure is adapted for the coupling of 2-bromo-4-methylpyridine with a generic arylboronic acid.[1]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water (typically in a 4:1 to 10:1 ratio with the organic solvent)

Procedure:

  • In a reaction vessel, combine 2-bromo-4-methylpyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add the degassed toluene and water mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This is a representative procedure for the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine with an amine.[2]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 2-bromo-4-methylpyridine, the amine, and NaOtBu.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol

This is a representative procedure for the Sonogashira coupling of 2-bromo-4-methylpyridine with a terminal alkyne.[2][5]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Piperidine

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-methylpyridine, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous DMF and piperidine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Coupling Protocol

This protocol provides a general method for the Heck coupling of 2-bromo-4-methylpyridine with an alkene.[5]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (1.5 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • In a sealed tube, combine 2-bromo-4-methylpyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound Coupling Partner Base catalyst Add Catalyst System: Pd Precursor Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. inert Establish Inert Atmosphere (Ar or N2) solvent->inert 3. heating Heat to Reaction Temp. inert->heating 4. stirring Vigorous Stirring for specified time heating->stirring 5. monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring 6. quench Cool and Quench Reaction monitoring->quench 7. extract Extract with Organic Solvent quench->extract 8. wash Wash with Water & Brine extract->wash 9. dry Dry Organic Layer (e.g., Na2SO4) wash->dry 10. concentrate Concentrate in vacuo dry->concentrate 11. purify Purify by Column Chromatography concentrate->purify 12.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Catalyst system comparison for Suzuki-Miyaura coupling.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reagents R¹-X (this compound) reagents->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Validating the Structure of 2-Bromo-4-ethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of chemical intermediates is paramount to ensure the integrity and success of their synthetic endeavors. This guide provides a comprehensive comparison of analytical techniques and alternative synthetic routes for validating the structure of 2-Bromo-4-ethylpyridine. Detailed experimental protocols and supporting data are presented to facilitate a robust structural verification process.

Spectroscopic and Chromatographic Validation

Accurate structural elucidation of this compound relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, purity, and the presence of any isomeric impurities.

Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedKey AdvantagesTypical Observations for this compound
¹H NMR Proton environment, chemical shifts, coupling constantsProvides detailed information on the position of substituents on the pyridine ring and the ethyl group.Expected signals for three aromatic protons and the ethyl group (quartet and triplet).
¹³C NMR Carbon skeleton of the moleculeConfirms the number of unique carbon atoms and their chemical environment.Expected signals for the five pyridine ring carbons and two ethyl group carbons.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms the molecular formula and provides structural clues from fragmentation.Molecular ion peak (M+) and a characteristic M+2 peak due to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy Presence of functional groupsIdentifies characteristic bond vibrations.C-H, C=C, and C=N stretching and bending frequencies characteristic of a substituted pyridine.
Gas Chromatography (GC) Separation of volatile compounds, purity assessmentHigh resolution for separating isomers and volatile impurities.A single major peak for the pure compound, with potential earlier or later eluting peaks for impurities.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds, purity assessmentVersatile for a wide range of compounds and impurities.A primary peak corresponding to this compound, with other peaks indicating impurities.
Predicted Spectroscopic Data for this compound and Potential Isomers

Due to the limited availability of experimental spectra for this compound, the following data is based on predictions and comparison with the closely related 2-Bromo-4-methylpyridine. Researchers should confirm these predictions with experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound3-Bromo-4-ethylpyridine (Isomer)4-(1-Bromoethyl)pyridine (Isomer)2,6-Dibromo-4-ethylpyridine (Byproduct)
H-6~8.2 - 8.4 (d)~8.5 (s)~8.6 (d)-
H-3~7.2 - 7.4 (s)-~7.3 (d)~7.4 (s)
H-5~7.0 - 7.2 (d)~7.1 (d)~7.3 (d)~7.4 (s)
-CH₂-~2.6 - 2.8 (q)~2.7 (q)-~2.7 (q)
-CH₃~1.2 - 1.4 (t)~1.2 (t)-~1.3 (t)
-CH(Br)---~5.2 (q)-
-CH₃ (of bromoethyl)--~2.0 (d)-

Table 2: Predicted Mass Spectrometry Data (m/z)

IonThis compound3-Bromo-4-ethylpyridine4-(1-Bromoethyl)pyridine2,6-Dibromo-4-ethylpyridine
[M]⁺185/187185/187185/187263/265/267
[M-Br]⁺106106106184/186
[M-CH₃]⁺170/172170/172170/172248/250/252
[M-C₂H₅]⁺156/158156/158156/158234/236/238

Alternative Brominating Agents and Potential Byproducts

The synthesis of this compound can be approached through different bromination strategies. The choice of brominating agent and reaction conditions significantly influences the product distribution and the impurity profile.

Comparison of Brominating Agents for 4-Ethylpyridine
Brominating AgentTypical Reaction ConditionsExpected Major Product(s)Common Byproducts
Bromine (Br₂) Lewis acid catalyst (e.g., AlCl₃) or high temperatures3-Bromo-4-ethylpyridineThis compound, Dibromo-isomers
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN), reflux in CCl₄4-(1-Bromoethyl)pyridine, 4-(1,1-Dibromoethyl)pyridineSuccinimide
Sandmeyer Reaction From 2-Amino-4-ethylpyridine, NaNO₂, HBrThis compoundPhenolic byproducts, unreacted starting material

The direct bromination of 4-ethylpyridine with molecular bromine typically leads to substitution on the pyridine ring, favoring the 3-position. In contrast, N-Bromosuccinimide (NBS) under radical conditions favors bromination on the ethyl side chain.[1] The most reliable method for selectively obtaining this compound is the Sandmeyer reaction, starting from 2-Amino-4-ethylpyridine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the well-established Sandmeyer reaction for the synthesis of 2-bromo-4-methylpyridine.[2]

  • Diazotization: Dissolve 2-Amino-4-ethylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to -5°C to 0°C.

  • Bromination: Slowly add a solution of sodium nitrite (1.1-1.5 eq) in water, maintaining the temperature below 0°C.

  • Work-up: Allow the reaction to warm to room temperature. Neutralize the mixture with a strong base (e.g., NaOH) to a pH of ~9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

GC-MS Analysis Protocol

This general protocol is suitable for the separation and identification of this compound and its potential isomers.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-350.

HPLC Analysis Protocol

This protocol provides a starting point for the analysis of this compound by reversed-phase HPLC.[4]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizing the Validation Workflow

To effectively validate the structure of a this compound product, a logical workflow should be followed, incorporating both synthesis and analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Start with 4-Ethylpyridine or 2-Amino-4-ethylpyridine synthesis Perform Bromination (e.g., Sandmeyer Reaction) start->synthesis purification Purify Crude Product (Distillation or Chromatography) synthesis->purification product Isolated Product purification->product sample_prep Prepare Sample for Analysis product->sample_prep Submit for Analysis gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir data_analysis Compare Experimental Data with Predicted/Reference Spectra gcms->data_analysis hplc->data_analysis nmr->data_analysis ir->data_analysis validation Structure Validated / Impurities Identified data_analysis->validation

Caption: Workflow for the synthesis and structural validation of this compound.

This comprehensive approach, combining selective synthesis with thorough spectroscopic and chromatographic analysis, is crucial for unambiguously validating the structure of this compound products and ensuring their suitability for further research and development.

References

Comparative Biological Activity of 2-Bromo-4-ethylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of 2-bromo-4-ethylpyridine and structurally similar compounds. Due to a lack of extensive publicly available data on this compound derivatives, this guide focuses on analogous 2,4-disubstituted pyridine compounds to illustrate the therapeutic potential within this chemical class.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring creates a versatile starting material, this compound, for the synthesis of a diverse array of derivatives. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships.[2][3] This guide summarizes the potential anticancer and antimicrobial activities of compounds structurally related to this compound derivatives, presenting quantitative data from analogous compounds, detailed experimental protocols, and visualizations of synthetic and signaling pathways.

Anticancer Activity of Substituted Pyridine Derivatives

Pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] The substitution pattern on the pyridine ring is crucial in determining the cytotoxic potency and selectivity of these compounds against various cancer cell lines.[4]

Below is a comparative summary of the anticancer activity of various substituted pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDGeneral StructureCancer Cell LineIC50 (µM)Reference
Analogue A 2,4,6-Trisubstituted PyridineRenal CancerPotent Activity[6]
Analogue B 2,4,6-Trisubstituted PyridineProstate CancerPotent Activity[6]
Analogue C Pyridine-urea hybridBreast (MCF-7)3.93 ± 0.73[7]
Analogue D Pyridine-urea hybridBreast (MCF-7)> 50[7]
Analogue E Pyrazolo[3,4-b]pyridineCervical (HeLa)Potent Activity[1]
Analogue F 2-Oxo-pyridine derivativeLiver (HepG-2)51.59 ± 2.90[8]
Analogue G 1′H-Spiro-pyridine derivativeColon (Caco-2)7.83 ± 0.50[8]
Analogue H 1,2,4-Thiadiazole-oxazolo[4,5-b]pyridineBreast (MCF-7)0.013 ± 0.0013[9]
Analogue I [2][3][10]Triazolo[1,5-a]pyridinylpyridineColon (HCT-116)Potent Activity[11]
Analogue J 4-Thiophenyl-pyrazole-pyridineLiver (HepG-2)0.161[12]

Antimicrobial Activity of Substituted Pyridine Derivatives

The pyridine nucleus is also a key component in the development of novel antimicrobial agents.[13] Derivatives of pyridine have shown efficacy against a range of bacterial and fungal pathogens. The nature of the substituents on the pyridine ring significantly influences the antimicrobial spectrum and potency.

The following table summarizes the antimicrobial activity of various substituted pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

Compound IDGeneral StructureMicroorganismMIC (µg/mL)Reference
Analogue K Alkyl PyridinolStaphylococcus aureus0.5 - 1[14]
Analogue L Alkyl PyridinolMRSA0.5 - 1[14]
Analogue M 2,4-Disubstituted PyridineMycobacterium tuberculosis0.8[15]
Analogue N 2,4-Disubstituted PyridineMycobacterium tuberculosis1.5[15]
Analogue O 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineE. coli K120.12 - 0.21[16]
Analogue P 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineE. coli R2-R4160 - 250[16]
Analogue Q Pyridine-4-aldoxime saltS. aureusModerate Activity[17]
Analogue R 2,5-Disubstituted-1,3,4-Oxadiazole-PyridineBacillus subtilisPromising Activity[18]
Analogue S 2,5-Disubstituted-1,3,4-Oxadiazole-PyridineEscherichia coliPromising Activity[18]
Analogue T 2-Amino-4-chloropyridine derivativeGram-positive bacteria7 ± 0.4[19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Aryl-4-ethylpyridines via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aryl-4-ethylpyridines from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).[3]

  • Purge the vessel with an inert gas.[3]

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to a temperature between 80-120°C and stir until the reaction is complete, as monitored by TLC or LC-MS.[3]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.[3]

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired 2-aryl-4-ethylpyridine derivative.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Culture broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the culture broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Synthesis of 2-Substituted-4-ethylpyridines cluster_1 Biological Evaluation This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Amine Amine Amine->Buchwald-Hartwig Amination 2-Aryl-4-ethylpyridine 2-Aryl-4-ethylpyridine Suzuki Coupling->2-Aryl-4-ethylpyridine 2-Amino-4-ethylpyridine Derivative 2-Amino-4-ethylpyridine Derivative Buchwald-Hartwig Amination->2-Amino-4-ethylpyridine Derivative Anticancer Screening Anticancer Screening 2-Aryl-4-ethylpyridine->Anticancer Screening Antimicrobial Screening Antimicrobial Screening 2-Aryl-4-ethylpyridine->Antimicrobial Screening 2-Amino-4-ethylpyridine Derivative->Anticancer Screening 2-Amino-4-ethylpyridine Derivative->Antimicrobial Screening SAR Studies SAR Studies Anticancer Screening->SAR Studies Antimicrobial Screening->SAR Studies

Caption: A generalized workflow for the synthesis and biological evaluation of 2-substituted-4-ethylpyridine derivatives.

G Pyridine Derivative Pyridine Derivative p53 p53 Pyridine Derivative->p53 Upregulates Cyclin D1 Cyclin D1 Pyridine Derivative->Cyclin D1 Downregulates JNK JNK Pyridine Derivative->JNK Upregulates p21 p21 p53->p21 Activates G2/M Arrest G2/M Arrest p21->G2/M Arrest Induces Cyclin D1->G2/M Arrest Inhibits progression from Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: A simplified signaling pathway for the anticancer activity of certain pyridine derivatives.[10]

References

A Comparative Study of Bases in the Suzuki Reaction of 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For medicinal chemists and drug development professionals, the synthesis of substituted pyridines is of paramount importance, as this motif is a common feature in a vast array of pharmaceutical agents. This guide provides a comparative analysis of various bases used in the Suzuki reaction of 2-Bromo-4-ethylpyridine, a key building block in the synthesis of novel compounds. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting optimal conditions for their synthetic needs.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is an indispensable component of the Suzuki-Miyaura reaction, playing a crucial role in the catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or its ester derivatives) to form a more nucleophilic boronate species. This boronate then participates in the transmetalation step, transferring its organic moiety to the palladium center, a step that is often rate-determining. The choice of base can significantly influence the reaction yield, rate, and selectivity. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength, solubility, and the nature of the counter-ion of the base are all critical factors to consider.[1]

Performance Comparison of Bases

While a direct, side-by-side comparison of multiple bases for the Suzuki reaction of this compound under identical conditions is not extensively documented in the literature, valuable insights can be drawn from studies on the closely related substrate, 2-Bromo-4-methylpyridine, and other brominated pyridine derivatives. The electronic and steric environments of this compound and 2-Bromo-4-methylpyridine are highly similar, making the data for the latter a strong predictive tool.

The following table summarizes the performance of various bases in Suzuki coupling reactions of 2-Bromo-4-methylpyridine and similar substrates.

BaseCatalyst/LigandSolventTemperature (°C)Yield (%)Notes
K₂CO₃Pd(dppf)Cl₂1,4-Dioxane/H₂O80-12081A common and cost-effective choice, often providing good to high yields.[1][2][3]
Na₂CO₃Not specifiedDMFNot specified98 (for a different aryl halide)Effective in polar aprotic solvents like DMF, which can aid in the solubility of starting materials.[1][4]
K₃PO₄Pd(PPh₃)₄THF/H₂ONot specifiedHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1][2]
Cs₂CO₃Not specifiedDioxaneNot specifiedHigh to ExcellentOften provides higher yields due to its high solubility and basicity, but is more expensive.[1][2]

Note: The data presented is compiled from different sources, and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for the coupling of this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates to achieve maximum yield.[3]

General Procedure:
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1–1.5 eq.), the selected base (2.0–3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).[2][5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3][5] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[2]

  • Solvent Addition: Add the degassed solvent(s) via syringe. Common solvent systems include mixtures of 1,4-dioxane/water, toluene/water, or DMF.[2][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1][3]

Visualizing the Workflow and Catalytic Cycle

To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Wash (e.g., Ethyl Acetate, H₂O) cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_transmetalation Base Activation pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd_complex R¹-X transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation) pd_complex->transmetalation_complex [R²-B(OR)₃]⁻ (from Boronic Acid + Base) transmetalation_complex->pd0 product R¹-R² (Product) transmetalation_complex->product reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination reductive_elimination->pd0 reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OR)₃]⁻ boronic_acid->boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the base.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the purity of starting materials and intermediates is of paramount importance. The presence of impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns. 2-Bromo-4-ethylpyridine is a key building block in the synthesis of a variety of complex organic molecules.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and a comparative analysis with alternative reagents.

Purity Analysis of this compound

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation based on polarityHigh resolution, excellent for non-volatile impurities, accurate quantification.May require method development for optimal separation.
GC-MS Separation based on volatility and mass-to-charge ratioHigh resolution for volatile impurities, provides molecular weight and structural information for impurity identification.May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Common Impurities in Synthesized this compound

The most common route for the synthesis of this compound is the Sandmeyer reaction of 2-amino-4-ethylpyridine. This process can lead to the formation of several impurities that need to be identified and quantified.

Table 2: Potential Impurities in the Synthesis of this compound

ImpurityStructureOrigin
2-Amino-4-ethylpyridine4-ethylpyridin-2-amineUnreacted starting material
2,6-Dibromo-4-ethylpyridine2,6-dibromo-4-ethylpyridineOver-bromination of the starting material or product.
3-Bromo-4-ethylpyridine3-bromo-4-ethylpyridineIsomeric byproduct from non-regioselective bromination.
4-Ethyl-2-hydroxypyridine4-ethylpyridin-2-olReaction of the diazonium salt intermediate with water.

Comparison with Alternative Reagents

In many synthetic applications, particularly palladium-catalyzed cross-coupling reactions, this compound can be substituted with other 2-halo-4-ethylpyridines. The choice of halide can significantly impact reactivity, reaction conditions, and cost.

The general trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This is due to the decreasing strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

Table 3: Performance Comparison of 2-Halo-4-ethylpyridines in a Representative Suzuki-Miyaura Coupling Reaction

2-Halo-4-ethylpyridineRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
2-Iodo-4-ethylpyridineHighestMilder conditions, lower catalyst loading, shorter reaction times.>90
This compoundIntermediateModerate conditions.80-90
2-Chloro-4-ethylpyridineLowestHarsher conditions, higher catalyst loading, longer reaction times.60-80

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection. The purity is calculated based on the area percentage of the main peak in the chromatogram.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile impurities.

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) mode.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane. Purity is determined by the area percentage of the main peak in the total ion chromatogram.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The structure of the main compound and any impurities can be confirmed by their characteristic chemical shifts and coupling constants. For quantitative analysis, a known amount of an internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.[3][4]

Visualizing the Workflow and Relationships

To better illustrate the processes involved in assessing the purity of this compound and its relationship with alternative reagents, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC Analysis (Non-volatile impurities) Crude_Product->HPLC GCMS GC-MS Analysis (Volatile impurities) Crude_Product->GCMS NMR NMR Spectroscopy (Structural confirmation) Crude_Product->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile NMR->Impurity_Profile Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Halopyridine_Reactivity cluster_reactivity Reactivity in Cross-Coupling cluster_conditions Reaction Conditions Iodo 2-Iodo-4-ethylpyridine Bromo This compound Iodo->Bromo > Milder Milder Conditions (Lower Temp, Less Catalyst) Iodo->Milder Chloro 2-Chloro-4-ethylpyridine Bromo->Chloro > Harsher Harsher Conditions (Higher Temp, More Catalyst) Chloro->Harsher

Caption: Logical relationship of reactivity for 2-halo-4-ethylpyridine alternatives.

References

A Comparative Guide on the Cost-Effectiveness of 2-Bromo-4-ethylpyridine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Bromo-4-ethylpyridine with its structural isomers, 2-Bromo-3-ethylpyridine and 2-Bromo-5-ethylpyridine, focusing on their cost-effectiveness in common palladium-catalyzed cross-coupling reactions. The information presented is a synthesis of literature data and supplier information to aid researchers in selecting the most suitable reagent for their synthetic needs.

Introduction to 2-Bromo-Ethylpyridine Isomers

This compound and its isomers are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The position of the ethyl group on the pyridine ring can significantly influence the reagent's reactivity and physical properties, as well as its cost. This guide focuses on three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Cost Analysis

The cost of starting materials is a critical factor in the overall cost-effectiveness of a synthetic route. A survey of various chemical suppliers indicates a significant price variation among the three isomers. The following table provides an estimated price range for these reagents.

ReagentCAS NumberPurityEstimated Price (USD/g)
This compound54453-91-7~96%Varies (often custom synthesis)
2-Bromo-3-ethylpyridine142337-94-8>95%$150 - $250
2-Bromo-5-ethylpyridine19842-08-1>98%$100 - $200

Note: Prices are estimates based on available supplier information and are subject to change. This compound is less commonly available and may require custom synthesis, potentially increasing its cost.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of bromopyridines in this reaction can be influenced by the position of substituents. Generally, electron-donating groups can enhance the reactivity of the substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the 2-bromo-ethylpyridine isomer (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol) in a solvent system like toluene/water (3:1, 4 mL) is heated at 90-110°C for 12-24 hours under an inert atmosphere.[2][3] After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.

ReagentRepresentative Yield (%)
This compound80-90%
2-Bromo-3-ethylpyridine75-85%
2-Bromo-5-ethylpyridine85-95%

Note: Yields are representative estimates based on general principles of Suzuki-Miyaura reactions with substituted bromopyridines and may vary depending on the specific boronic acid and reaction conditions used.[4]

Suzuki_Miyaura_Workflow reagents Reagents: - 2-Bromo-ethylpyridine Isomer - Arylboronic Acid - Palladium Catalyst - Base reaction Reaction Vessel (Toluene/Water, 90-110°C) reagents->reaction workup Workup: - Extraction - Drying reaction->workup purification Purification: (Column Chromatography) workup->purification product 2-Aryl-ethylpyridine purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5]

Experimental Protocol: Sonogashira Coupling

To a solution of the 2-bromo-ethylpyridine isomer (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent like triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction is typically stirred at room temperature to 60°C for 6-24 hours under an inert atmosphere.[6][7] The product is isolated by extraction and purified by chromatography.

ReagentRepresentative Yield (%)
This compound75-85%
2-Bromo-3-ethylpyridine70-80%
2-Bromo-5-ethylpyridine80-90%

Note: Yields are representative estimates. The success of the Sonogashira coupling can be sensitive to the specific alkyne and catalyst system employed.[8]

Sonogashira_Pathway start 2-Bromo-ethylpyridine + Terminal Alkyne catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle with Cu(I) co-catalyst start->catalytic_cycle Pd catalyst, CuI, Base oxidative_addition Oxidative Addition catalytic_cycle->oxidative_addition transmetalation Transmetalation (from Copper Acetylide) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalytic_cycle Regeneration of Pd(0) product 2-Alkynyl-ethylpyridine reductive_elimination->product

Simplified catalytic cycle of the Sonogashira coupling.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds.[9] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination

A reaction vessel is charged with the 2-bromo-ethylpyridine isomer (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, aprotic solvent such as toluene or dioxane. The mixture is heated under an inert atmosphere at 80-110°C for 12-24 hours.[10][11] The product is obtained after aqueous workup and purification.

ReagentRepresentative Yield (%)
This compound70-80%
2-Bromo-3-ethylpyridine65-75%
2-Bromo-5-ethylpyridine75-85%

Note: Yields are representative estimates and are highly dependent on the nature of the amine, the choice of ligand, and the base.[12]

Buchwald_Hartwig_Logical_Flow start Select Reagents: - 2-Bromo-ethylpyridine Isomer - Amine - Pd Catalyst & Ligand - Base reaction_setup Assemble Reaction under Inert Atmosphere start->reaction_setup heating Heat Reaction Mixture (80-110°C) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup_purification Aqueous Workup and Column Chromatography monitoring->workup_purification final_product 2-Amino-ethylpyridine Derivative workup_purification->final_product

Logical workflow for Buchwald-Hartwig amination.

Conclusion and Cost-Effectiveness

The choice of a 2-bromo-ethylpyridine isomer is a trade-off between cost and reactivity.

  • 2-Bromo-5-ethylpyridine appears to offer the best balance of cost and reactivity, generally providing slightly higher yields in the examined cross-coupling reactions at a competitive price.

  • 2-Bromo-3-ethylpyridine is a viable alternative, though it may be less reactive and more expensive than the 5-ethyl isomer.

  • This compound , due to its limited commercial availability and potentially higher price, is likely to be the least cost-effective option unless the specific substitution pattern is required for the target molecule.

For discovery and process development, 2-Bromo-5-ethylpyridine is recommended as a starting point for optimization. However, the final selection should always be based on experimental validation for the specific transformation of interest.

References

A Senior Application Scientist's Guide to Benchmarking 2-Bromo-4-ethylpyridine Against Other Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone for developing therapeutic agents targeting a vast range of diseases, from cancers to neurological disorders.[3][4] The strategic functionalization of this heterocycle is therefore a critical task for any synthetic chemist in the pharmaceutical and agrochemical industries.[5][6]

Building blocks like 2-halopyridines are indispensable for this purpose, serving as versatile handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[7] This guide focuses on 2-Bromo-4-ethylpyridine (CAS: 54453-91-7) , a commercially available building block, and provides an in-depth, objective benchmark of its performance against other structurally related pyridine alternatives.[5][8] Our analysis is grounded in established reaction protocols and comparative data to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.

Comparative Physicochemical Properties of Selected Pyridine Building Blocks

The choice of a building block is often dictated by its physical properties as much as its reactivity. Factors such as boiling point, density, and stability influence handling, reaction setup, and scalability. Below is a comparative table of this compound and selected alternatives, highlighting key differences in their molecular weight and physical state.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compound 54453-91-7C₇H₈BrN186.05Colorless to light yellowish brown liquid236-243
2-Chloro-4-ethylpyridine54453-93-9C₇H₈ClN141.60Liquid~195-197
2-Bromo-4-methylpyridine4926-28-7C₆H₆BrN172.02Liquid87 / 10 mmHg
2-Bromo-5-ethylpyridine38749-97-0C₇H₈BrN186.05Liquid~94-96 / 15 mmHg

Benchmarking Workflow: A Systematic Approach

A rigorous evaluation of a chemical building block requires a systematic approach. The workflow outlined below ensures that comparisons are made under consistent and reproducible conditions, allowing for a fair assessment of reactivity and utility.

G cluster_0 1. Substrate Selection cluster_1 2. Reaction Selection cluster_2 3. Execution & Analysis cluster_3 4. Performance Evaluation A This compound (Target) F Standardized Protocol Execution A->F B Alternative Building Blocks (2-Chloro-4-ethyl, 2-Bromo-4-methyl, etc.) B->F C Suzuki-Miyaura (C-C) C->F D Sonogashira (C-C, sp) D->F E Buchwald-Hartwig (C-N) E->F G Reaction Monitoring (TLC, LC-MS) F->G H Yield & Purity Analysis (NMR, GC-MS) G->H I Comparative Data Tabulation H->I J Identify Strengths & Weaknesses I->J K Final Recommendation J->K

Caption: A generalized workflow for benchmarking chemical building blocks.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true value of a halopyridine building block is demonstrated in its ability to efficiently undergo cross-coupling reactions. The C-Br bond in this compound is a prime site for such transformations.[4] We will now benchmark its performance in three cornerstone reactions of modern synthetic chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[9] Its tolerance of a wide range of functional groups makes it a favorite in medicinal chemistry for constructing biaryl scaffolds.[10] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[9] This is primarily due to the bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-limiting.[11]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) R¹-Br Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) R²-B(OR)₂⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific substrates.[10][12]

  • Reaction Setup: To a dry Schlenk flask, add the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Substrate Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe, followed by the pyridine building block (1.0 equiv).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data: Suzuki-Miyaura Coupling

Pyridine SubstrateHalogenCoupling PartnerCatalyst (mol%)Yield (%)Reaction Time (h)Key Observation
This compound BrPhenylboronic AcidPd(PPh₃)₄ (3%)~85-95%6-12High reactivity and good yields under standard conditions.
2-Chloro-4-ethylpyridineClPhenylboronic AcidPd(XPhos) G3 (3%)~70-85%12-24Requires a more active catalyst and longer reaction times due to the stronger C-Cl bond.[13]
2-Bromo-4-methylpyridineBrPhenylboronic AcidPd(PPh₃)₄ (3%)~88-96%6-12Reactivity is very similar to the 4-ethyl analogue, suggesting the alkyl chain length has a minimal electronic effect here.[10]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, providing access to substituted alkynes that are crucial intermediates in pharmaceutical synthesis.[14] The reaction typically employs a dual catalytic system of palladium and copper(I).[15] The reactivity order for the halide is again I > Br > Cl.[16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R¹-Br) Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (R¹-R²) Cu-X Cu-Br Cu-C≡C-R2 Cu-C≡C-R² Cu-X->Cu-C≡C-R2 H-C≡C-R², Base Cu-C≡C-R2->Ar-Pd(II)-X(L2) Transmetalation

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for halopyridines.[13][15]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by a degassed base (e.g., triethylamine, Et₃N, 2.0 equiv), the pyridine building block (1.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Data: Sonogashira Coupling

Pyridine SubstrateHalogenCoupling PartnerCatalyst System (mol%)Yield (%)Reaction Time (h)Key Observation
This compound BrPhenylacetylenePd(PPh₃)₂Cl₂ (3%), CuI (5%)~80-90%4-8Efficient coupling under mild conditions. Glaser-Hay homocoupling of the alkyne can be a side reaction.[16]
2-Chloro-4-ethylpyridineClPhenylacetylenePd(PPh₃)₂Cl₂ (5%), CuI (10%)~40-60%12-24Significantly lower reactivity, often requiring higher catalyst loading and elevated temperatures, leading to more byproducts.
2-Bromo-4-methylpyridineBrPhenylacetylenePd(PPh₃)₂Cl₂ (3%), CuI (5%)~82-92%4-8Performance is nearly identical to this compound, confirming high reactivity for 2-bromo-4-alkylpyridines.[13]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a pivotal reaction for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[17] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.[18]

Buchwald_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) R¹-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-X(L) R¹-Br Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination Ar-Pd(II)-NR2(L) R¹-Pd(II)-NR²H(L) Amine\nCoordination->Ar-Pd(II)-NR2(L) R²NH₂ Amide\nFormation Amide Formation Ar-Pd(II)-NR2(L)->Amide\nFormation Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Base, -HBr Reductive\nElimination->Pd(0)L R¹-NR²H

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This procedure is based on established methods for 2-bromopyridines.[17][19][20]

  • Reaction Setup: To a dry, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BINAP, 5 mol%), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the pyridine building block (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through celite. Wash the filtrate with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Data: Buchwald-Hartwig Amination

Pyridine SubstrateHalogenCoupling PartnerCatalyst/Ligand (mol%)Yield (%)Reaction Time (h)Key Observation
This compound BrMorpholinePd₂(dba)₃ (2.5%) / BINAP (5%)~75-85%16Good yields are achievable, though pyridine substrates can sometimes inhibit the catalyst, requiring careful ligand selection.[17]
2-Chloro-4-ethylpyridineClMorpholinePd(XPhos) G3 (3%)~60-75%24Requires more forcing conditions and specialized, electron-rich ligands to overcome the inertness of the C-Cl bond.
2-Bromo-4-methylpyridineBrCyclohexylaminePd₂(dba)₃ (2.5%) / BINAP (5%)~78-88%16Similar reactivity profile to its ethyl counterpart, making it a reliable substrate for C-N bond formation.[20]

Conclusion: Evaluating this compound as a Synthetic Building Block

Our comparative analysis demonstrates that This compound is a highly effective and versatile building block for pharmaceutical and chemical synthesis.

Strengths:

  • High Reactivity: The carbon-bromine bond at the 2-position shows excellent reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, generally providing high yields under standard conditions.

  • Favorable Comparison to Chloro-Analogues: It consistently outperforms its 2-chloro counterpart, requiring milder conditions, lower catalyst loadings, and shorter reaction times. This translates to greater efficiency and often a cleaner reaction profile.

  • Predictable Performance: Its reactivity is highly analogous to the well-studied 2-Bromo-4-methylpyridine, indicating that the 4-alkyl substituent has a minimal electronic impact on the coupling efficiency. This allows for predictable translation of established protocols.

Considerations:

  • Cost and Availability: While effective, bromo-pyridines can be more expensive than their chloro-analogues. The choice between them may involve a cost-benefit analysis based on the scale and economic constraints of the synthesis.

  • Catalyst Inhibition: Like all pyridine-based substrates, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[10] Judicious selection of bulky, electron-rich phosphine ligands is often necessary to mitigate this effect and ensure efficient turnover.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-ethylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromo-4-ethylpyridine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for its proper disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1] In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

Hazard Identification and Safety Data

A summary of key safety information for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 54453-91-7
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2]
GHS Pictograms Corrosion, Exclamation mark[2]
Signal Word Danger[2]
Storage Class 10 - Combustible liquids[2]
Target Organs Respiratory system[2]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of vapors.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1] The recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should not be mixed with other incompatible waste.[1] Store this waste separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.

2. Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., polyethylene).[3]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

5. Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound in the regular trash or down the sanitary sewer.

Experimental Protocols for Disposal

Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company.[1]

Disposal Workflow

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes H Treat as non-hazardous waste (if certain of no contamination) B->H No D Place in a designated, labeled, and compatible container C->D E Store in a secure, well-ventilated satellite accumulation area D->E F Arrange for pickup by licensed hazardous waste disposal service E->F G End: Proper Disposal F->G

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-ethylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • CAS Number: 54453-91-7[1][2]

  • Molecular Formula: C7H8BrN[1][2]

  • Molecular Weight: 186.05 g/mol [1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] It is crucial to be aware of its potential health effects.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Danger[1][2]

Hazard Class Category Description
Acute Toxicity, Oral4Harmful if swallowed[1][2]
Skin Irritation2Causes skin irritation[1][2]
Serious Eye Damage1Causes serious eye damage[1][2]
Specific Target Organ Toxicity - Single Exposure3May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE Item Specification Purpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[3]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact.
Skin and Body Protection Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3]To avoid inhalation of vapors.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Operations involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In Case of a Spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Place in a suitable, labeled container for disposal.

  • Large Spills: Immediately evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3] Do not mix this waste with other incompatible waste streams.[3]

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider. The typical method of disposal for such compounds is high-temperature incineration.[3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Assess Hazards Assess Hazards (Review SDS) Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Work Area Prepare Work Area (Fume Hood, Spill Kit) Select PPE->Prepare Work Area Conduct Experiment Conduct Experiment in Fume Hood Prepare Work Area->Conduct Experiment Decontaminate Decontaminate Work Area and Equipment Conduct Experiment->Decontaminate Segregate Waste Segregate Hazardous Waste Decontaminate->Segregate Waste Store Waste Store Waste in Labeled, Sealed Container Segregate Waste->Store Waste Arrange Pickup Arrange for Professional Waste Disposal Store Waste->Arrange Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-ethylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.